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  • Product: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine
  • CAS: 1182884-13-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Executive Summary In modern drug discovery, optimizing the physicochemical properties of a lead compound is often the bottleneck between a potent in vitro binder and an orally bioavailable, safe clinical candidate. The c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is often the bottleneck between a potent in vitro binder and an orally bioavailable, safe clinical candidate. The compound (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4) is a highly specialized, bifunctional secondary amine designed to address these exact multiparameter optimization (MPO) challenges[1].

By flanking a reactive secondary amine with a lipophilic, electron-withdrawing difluoroethyl group and a highly polar, hydrogen-bond-accepting methanesulfonylethyl group, this building block offers a unique "push-pull" effect on both the electronic state of the nitrogen and the overall solvation shell of the molecule[1]. This whitepaper deconstructs the physicochemical causality of this molecule and provides field-proven methodologies for its incorporation into pharmaceutical scaffolds.

Deconstructing the Pharmacophore: Structure-Property Relationships

The utility of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine lies in its precise modulation of basicity and polarity.

The 2,2-Difluoroethyl Motif: Basicity and Permeability

Standard aliphatic secondary amines (e.g., diethylamine) typically exhibit a pKa > 10.5, rendering them fully protonated at physiological pH (7.4). While this drives aqueous solubility, it severely limits passive transcellular permeability and frequently leads to off-target hERG potassium channel binding (cardiotoxicity). The introduction of the 2,2-difluoroethyl group exerts a strong inductive electron-withdrawing effect (


-bond pull) that significantly depresses the electron density on the nitrogen. Literature demonstrates that the primary amine equivalent, 2,2-difluoroethylamine, possesses a drastically reduced pKa of approximately 7.09[2][3]. In a secondary amine context, this effect is compounded, pushing the pKa down further, thereby increasing the fraction of un-ionized drug in the gut and enhancing membrane permeability.
The 2-Methanesulfonylethyl Motif: Polarity and Solvation

To counterbalance the lipophilicity of the difluoroethyl group, the 2-methanesulfonylethyl moiety introduces a sulfone (


). Sulfones are powerful hydrogen bond acceptors (HBAs) that do not act as hydrogen bond donors, making them excellent for improving aqueous solubility without violating Lipinski's rules. Furthermore, the 

-sulfonyl group exerts its own inductive pull, acting synergistically with the fluorines to further lower the amine's pKa.

Quantitative Physicochemical Profile

The synergistic effects of these functional groups result in a highly optimized physicochemical profile. Below is a summary of the structural and predicted properties of the neat liquid building block.

PropertyValueCausality / ADME Impact
Molecular Weight 187.21 g/mol [1]Low molecular weight allows for downstream coupling to large target scaffolds without exceeding Lipinski limits.
SMILES O=S(CCNCC(F)F)(C)=O[1]Defines the spatial separation of the EWG and polar motifs.
Topological PSA ~54.5 ŲThe sulfone contributes ~42.5 Ų and the amine ~12 Ų, ensuring excellent hydration and aqueous solubility.
Predicted pKa (Amine) ~5.8 – 6.5Dual inductive withdrawal (fluorines + sulfone) reduces basicity, mitigating hERG liability and improving passive permeability.
H-Bond Donors / Acceptors 1 / 3The single NH donor allows for target engagement, while the 3 strong acceptors (sulfone oxygens + amine) drive solubility.

Mechanistic Pathway Visualization

The following causality map illustrates how the distinct structural motifs of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine converge to optimize the ADME profile of downstream drug candidates.

G Amine Core: Secondary Amine (CAS: 1182884-13-4) Fluoro 2,2-Difluoroethyl Motif (Lipophilic, Inductive EWG) Amine->Fluoro Sulfone 2-Methanesulfonylethyl Motif (Polar, Strong HBA) Amine->Sulfone pKa Lowers pKa (~6.0) Reduces Basicity Fluoro->pKa PSA Increases PSA (~54 Ų) Maintains Hydration Sulfone->PSA Perm Enhances Passive Membrane Permeability pKa->Perm Sol Enhances Aqueous Solubility PSA->Sol MPO Balanced Multiparameter Optimization (MPO) Perm->MPO Sol->MPO

Fig 1: Physicochemical causality map of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine.

Experimental Methodology: High-Temperature SNAr Workflow

Because the dual electron-withdrawing groups significantly reduce the basicity and nucleophilicity of this secondary amine, standard Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination conditions often fail or stall.

Causality behind the protocol: To overcome the high activation energy barrier caused by the amine's low nucleophilicity, elevated temperatures (120–140 °C) are required. N-Methyl-2-pyrrolidone (NMP) is selected over Dimethylformamide (DMF) because DMF degrades into dimethylamine at temperatures above 130 °C, which would competitively react with your electrophile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, as the target amine is too weakly basic to self-scavenge efficiently.

Step-by-Step Protocol: SNAr with a Heteroaryl Chloride

This protocol is designed as a self-validating system with built-in In-Process Controls (IPCs).

  • Reaction Setup:

    • In a dry, microwave-safe vial equipped with a magnetic stir bar, add the heteroaryl chloride electrophile (1.0 equiv).

    • Add (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.5 equiv). Note: The amine is a liquid at room temperature and should be dispensed via a positive displacement pipette.

    • Add anhydrous DIPEA (3.0 equiv) to serve as the acid scavenger.

    • Dissolve the mixture in anhydrous NMP to achieve a 0.2 M concentration with respect to the electrophile.

  • Thermal Activation:

    • Seal the vial under a nitrogen atmosphere.

    • Heat the reaction mixture to 130 °C using an oil bath or microwave reactor for 12 hours.

  • Self-Validating Checkpoint 1 (IPC):

    • Action: Pull a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation: The chromatogram must show <5% remaining heteroaryl chloride. If >5% remains, the low nucleophilicity is the limiting factor. Corrective action: Spike with an additional 0.5 equiv of the amine and heat for another 4 hours at 140 °C.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash the organic layer with 5% aqueous LiCl solution (3 × 5 volumes) to selectively partition the NMP into the aqueous phase while retaining the sulfone-containing product in the organic phase.

  • Self-Validating Checkpoint 2 (Phase Separation):

    • Action: Monitor the volume of the organic layer.

    • Validation: If the organic layer volume drops significantly, the highly polar sulfone product is partitioning into the water. Corrective action: Back-extract the aqueous layer with a more polar organic solvent mixture, such as 10% Isopropanol in Dichloromethane.

  • Purification:

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo. Purify via flash column chromatography (typically requiring a polar gradient like 0-10% Methanol in Dichloromethane due to the sulfone moiety).
      

References

  • ChemScene. "1182884-13-4 | (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine".[1]

  • Sigma-Aldrich. "(2,2-difluoroethyl)(2-methanesulfonylethyl)amine - Sigma-Aldrich".

  • NBinno. "Understanding the Properties and Handling of 2,2-Difluoroethylamine (CAS 430-67-1)".[2]

  • Smolecule. "Buy 2,2-Difluoroethylamine | 430-67-1 - Smolecule".[3]

Sources

Exploratory

The "Smart" Acyclic Bioisostere: A Technical Guide to (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Content Type: Technical Whitepaper & Application Guide Subject: Medicinal Chemistry / Lead Optimization Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1] Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Subject: Medicinal Chemistry / Lead Optimization Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary

In the landscape of modern drug design, the modulation of physicochemical properties via fragment selection is a critical determinant of clinical success. This guide analyzes (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4), a bifunctional secondary amine building block.[1][2][3]

This moiety represents a "privileged fragment" designed to address three common failure modes in lead optimization:

  • Metabolic Liability: It serves as a metabolically robust bioisostere for cyclic amines like morpholine and piperazine.

  • Permeability (pKa): It utilizes the inductive effect of fluorine and sulfone groups to lower amine basicity into the physiological "sweet spot" (pKa 6.5–7.5).

  • Solubility: It maintains aqueous solubility through the polarity of the sulfone motif without introducing high molecular weight.

Part 1: Structural Analysis & Physicochemical Properties[1][3]

The Bifunctional Core

The molecule consists of a secondary amine core flanked by two distinct functional arms. Each arm contributes specific electronic and steric properties that synergize to create a unique physicochemical profile.

Structural ComponentChemical FormulaKey FunctionMechanism of Action
Amine Core

Linker / H-Bond DonorProvides the vector for attachment to the drug scaffold (usually via

or reductive amination).[1][3]
Fluorinated Arm

Lipophilicity & pKa ModulationThe

-fluorines lower the amine pKa via induction (

effect) and block metabolic dealkylation.[1][3]
Sulfone Arm

Solubility & H-Bond AcceptanceThe sulfone acts as a strong H-bond acceptor (HBA) to improve solubility while remaining metabolically inert.[1][3]
The "Fluorine Effect" on Basicity

A standard dialkyl amine has a pKa of ~10–11, meaning it is >99% protonated at physiological pH (7.4). This high ionization limits passive membrane permeability (LogD).

  • 2,2-Difluoroethyl Group: The strong electronegativity of the fluorine atoms pulls electron density through the

    
    -bond framework.[1][3] This inductive effect stabilizes the lone pair on the nitrogen, making it less available for protonation.
    
  • Result: The pKa of the parent 2,2-difluoroethylamine is ~7.[1][3][4]1. When combined with the electron-withdrawing methanesulfonylethyl group, the resulting secondary amine likely exhibits a pKa in the range of 6.0–7.0 .

  • Impact: A significant fraction of the molecule remains neutral at pH 7.4, drastically improving CNS penetration and oral absorption compared to non-fluorinated analogs.

Graphviz Visualization: Structure-Property Relationships (SPR)

SPR_Map Molecule (2,2-Difluoroethyl) (2-methanesulfonylethyl)amine Fluorine Difluoroethyl Group (-CH2CF2H) Molecule->Fluorine Sulfone Sulfone Group (-SO2Me) Molecule->Sulfone Amine Secondary Amine (-NH-) Molecule->Amine Effect_pKa Lower pKa (6-7) (Reduced Basicity) Fluorine->Effect_pKa Inductive Effect (-I) Effect_Metab Metabolic Stability (Blocked Dealkylation) Fluorine->Effect_Metab C-F Bond Strength Sulfone->Effect_pKa Inductive Effect (-I) Effect_Sol High Solubility (H-Bond Acceptor) Sulfone->Effect_Sol Polarity Effect_Perm Increased Permeability (High LogD) Amine->Effect_Perm Neutral Species Dominance Effect_pKa->Effect_Perm Less Ionization at pH 7.4

Caption: Structure-Property Relationship mapping showing how specific functional groups modulate pKa, solubility, and metabolic stability.

Part 2: Bioisosteric Potential & Rationale[1][3][5]

The Morpholine Replacement Strategy

Morpholine is a classic "solubilizing group" in medicinal chemistry. However, it suffers from a specific metabolic liability: oxidation at the carbon


 to the ether oxygen, leading to ring opening (lactam formation) or cleavage.

(2,2-difluoroethyl)(2-methanesulfonylethyl)amine acts as an acyclic bioisostere of morpholine.[1][3]

FeatureMorpholine (Cyclic)(2,2-difluoroethyl)(2-methanesulfonylethyl)amine (Acyclic)Advantage
Topology Rigid RingFlexible ChainAcyclic nature allows better "induced fit" in restricted binding pockets.[1][3]
H-Bonding Ether Oxygen (HBA)Sulfone (Strong HBA)Sulfone provides stronger H-bonding potential for solubility.[1][3]
Metabolism Oxidative Ring OpeningBlocked Sites

blocks oxidation; Sulfone is already oxidized.[3]
Basicity pKa ~8.3pKa ~6.5Lower pKa improves blood-brain barrier (BBB) penetration.[1][3]
Case Study Application: Kinase Inhibitors

In the development of inhibitors for targets like PI3K or JAK , solvent-exposed regions often tolerate bulk.[1] Replacing a piperazine or morpholine tail with this acyclic amine can:

  • Break Symmetry: Disrupt crystal packing to improve solubility.

  • Reduce Efflux: Lower basicity reduces P-gp substrate potential.[1][3]

  • Gain Interactions: The terminal

    
     proton is a weak hydrogen bond donor (HBD) that can engage with backbone carbonyls in the protein active site, an interaction unavailable to the morpholine ether oxygen.
    

Part 3: Synthetic Accessibility & Protocols[1][3]

The synthesis of this fragment is highly efficient, adhering to "Click Chemistry" principles (high yield, atom economy).

Recommended Synthetic Route: The Michael Addition

The most robust method involves the conjugate addition of 2,2-difluoroethylamine to methyl vinyl sulfone .[1] This route avoids alkyl halides (potential genotoxins) and proceeds under mild conditions.

Reaction Scheme:


[1][3]
Graphviz Visualization: Synthetic Workflow[1][3]

Synthesis_Flow Start1 2,2-Difluoroethylamine (Nucleophile) Reaction Michael Addition Solvent: Methanol/Ethanol Temp: 50-60°C Time: 4-12 hrs Start1->Reaction Start2 Methyl Vinyl Sulfone (Michael Acceptor) Start2->Reaction Workup Concentration in vacuo (No aqueous workup required) Reaction->Workup Product Target Secondary Amine Yield: >90% Workup->Product

Caption: Atom-economical synthesis via Michael Addition. This route minimizes waste and typically requires no chromatographic purification.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Bench Scale Synthesis (10 mmol scale)

  • Reagent Prep: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoroethylamine (0.81 g, 10.0 mmol, 1.0 equiv) in anhydrous Methanol (10 mL).

  • Addition: Add methyl vinyl sulfone (1.06 g, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 50°C for 6 hours. Monitor consumption of the vinyl sulfone by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is typically a pure, pale yellow oil. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1][3]

  • Validation: Confirm structure via

    
    -NMR and LC-MS (
    
    
    
    ).

Part 4: Experimental Validation of Bioisosterism

To confirm the utility of this fragment in a drug discovery campaign, the following assays are critical.

pKa Determination (Potentiometric Titration)

Objective: Accurately determine the ionization constant to predict permeability.

  • Method: SiriusT3 or equivalent potentiometric titrator.[1]

  • Protocol: Dissolve 1 mg of compound in 0.15 M KCl (aq). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Expected Result: An inflection point (pKa) between 6.0 and 7.0.

Metabolic Stability (Microsomal Stability Assay)

Objective: Compare intrinsic clearance (


) against a morpholine standard.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate test compound (1

      
      ) with HLM (0.5 mg protein/mL) at 37°C.
      
    • Sample at

      
       min.[1][3]
      
    • Quench with cold Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.[1][3]

  • Success Metric:

    
     min; 
    
    
    
    .[1][3]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Perez-Medina, C., et al. (2018).[1][3] 2,2-Difluoroethyl 4-Methylbenzenesulfonate: A Versatile Tool for 18F-Radiotracer Development. (Contextualizing the stability of the difluoroethyl group). Link

  • BenchChem Technical Support. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. (Contextualizing the sulfone moiety properties). Link

  • PubChem. (2025).[1][5] Compound Summary: 2,2-Difluoroethylamine (CAS 430-67-1).[1][3][5][6][7] National Library of Medicine. Link

  • Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Sulfone Amines

Abstract: The strategic incorporation of fluorine and sulfone moieties into amine-containing drug candidates represents a powerful approach in modern medicinal chemistry to enhance pharmacokinetic profiles. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine and sulfone moieties into amine-containing drug candidates represents a powerful approach in modern medicinal chemistry to enhance pharmacokinetic profiles. This guide provides a comprehensive technical overview of the metabolic stability of fluorinated sulfone amines, a chemical class of growing importance. We will delve into the core metabolic pathways, provide a detailed, self-validating experimental protocol for assessing metabolic stability using human liver microsomes, and discuss the quantitative analysis required to translate raw data into actionable insights for drug development professionals. This document is intended for researchers, medicinal chemists, and DMPK scientists engaged in the discovery and optimization of small molecule therapeutics.

Introduction: The Strategic Imperative for Metabolic Stability

In the journey of a drug from discovery to clinical application, its metabolic fate is a critical determinant of success. The rate and extent of metabolism, governed primarily by hepatic enzymes, directly influence a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized will have a short duration of action, requiring frequent dosing and leading to poor patient compliance. Conversely, a compound that is too stable may accumulate to toxic levels. The goal is to achieve a "Goldilocks" profile, and the fluorinated sulfone amine scaffold offers a compelling toolkit to achieve this balance.

1.1 The Sulfone Moiety: A Pillar of Stability and Function

The sulfone group (R-S(O)₂-R') is more than a simple linker; it is a robust, electron-withdrawing functional group that is generally resistant to metabolic degradation.[2] Its strong hydrogen bond accepting capability can also facilitate critical interactions with biological targets. Unlike their thioether precursors, which are susceptible to oxidation to sulfoxides and then sulfones by cytochrome P450 (CYP) enzymes, sulfones themselves represent a metabolic endpoint for this pathway, contributing to their inherent stability.[3][4]

1.2 Fluorination: The Metabolic Shield

The introduction of fluorine into a drug candidate is a widely employed and highly effective strategy to enhance metabolic stability.[5][6] This is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by CYPs than a corresponding carbon-hydrogen (C-H) bond.[7] By strategically replacing hydrogen atoms at known metabolic "hotspots" with fluorine, medicinal chemists can effectively block these sites of oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[7][8]

1.3 The Synergy: Why Fluorinated Sulfone Amines are a Privileged Scaffold

The combination of a stable sulfone core with the metabolic shielding effect of fluorine creates a synergistic effect. This chemical architecture allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and metabolic fate.[7][9] The electron-withdrawing nature of both the sulfone and fluorine can also modulate the pKa of the amine group, which can improve cell permeability and bioavailability.[5][10] This makes the fluorinated sulfone amine scaffold a highly attractive starting point for designing drug candidates with optimized pharmacokinetic properties.

Core Metabolic Pathways and Mechanistic Considerations

Understanding the potential metabolic liabilities of a compound class is crucial for rational drug design. For fluorinated sulfone amines, metabolism is primarily driven by Phase I oxidation reactions, followed by Phase II conjugation to facilitate excretion.

2.1 Phase I Metabolism: The Primary Sites of Attack

Despite the inherent stability of the core scaffold, certain positions remain susceptible to enzymatic modification, primarily by CYP enzymes located in the liver.[11]

  • α-Carbon Hydroxylation: The carbon atoms adjacent to the amine nitrogen or the sulfone group can be targets for hydroxylation. Fluorination at these positions can sterically hinder or electronically deactivate the site, reducing the rate of this metabolic pathway.

  • N-Dealkylation: If the amine is a secondary or tertiary amine, the removal of alkyl groups is a common metabolic route. The rate of N-dealkylation can be influenced by the electronic environment, which is modulated by the fluorine and sulfone groups.

  • Aromatic Hydroxylation: If the scaffold contains aromatic rings, these are often prime targets for CYP-mediated hydroxylation. Fluorinating the aromatic ring can block this, as seen in the development of the BRAF kinase inhibitor Dabrafenib, where difluorination of an aryl sulfonamide ring significantly improved metabolic stability.[6][12]

  • Sulfoxidation (of precursor thioethers): While the sulfone itself is stable, if the synthetic route involves a thioether intermediate, this sulfur atom is readily oxidized by CYPs and Flavin-containing Monooxygenases (FMOs) to the corresponding sulfoxide and then the sulfone.[3]

2.2 Phase II Conjugation: The Path to Excretion

Following Phase I oxidation, which introduces polar handles like hydroxyl groups, the molecule can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate elimination from the body. For this class of compounds, the most relevant pathways include:

  • Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to hydroxyl or amine groups.[13]

  • Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs), to hydroxyl groups.

The interplay of these pathways determines the overall metabolic profile of a fluorinated sulfone amine.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Parent Fluorinated Sulfone Amine Met_A α-Hydroxylated Metabolite Parent->Met_A CYPs Met_B N-Dealkylated Metabolite Parent->Met_B CYPs Met_C Aromatic Hydroxylation Parent->Met_C CYPs Met_D Glucuronide Conjugate Met_A->Met_D UGTs Met_E Sulfate Conjugate Met_A->Met_E SULTs Met_C->Met_D Met_C->Met_E Excreted Excreted Metabolites Met_D->Excreted Met_E->Excreted

Caption: Major metabolic pathways for fluorinated sulfone amines.

Experimental Assessment of Metabolic Stability: A Validated Workflow

To quantify the metabolic stability of a new chemical entity, the in vitro liver microsomal stability assay is the industry-standard initial screen.[11][13] Liver microsomes are subcellular fractions containing many of the key drug-metabolizing enzymes, most notably the CYPs.[11] The assay measures the rate of disappearance of the parent compound over time.

3.1 Rationale for Experimental Design

This protocol is designed to be a self-validating system. The inclusion of positive controls (compounds with known high and low metabolism) ensures the enzymatic activity of the microsomal batch is as expected.[13] The "minus cofactor" condition serves as a negative control to account for any non-enzymatic degradation or non-specific binding. The use of a low substrate concentration (1 µM) is intended to be below the Michaelis-Menten constant (Km) for most enzymes, ensuring the reaction follows first-order kinetics.[14]

3.2 Detailed Step-by-Step Protocol: Human Liver Microsome (HLM) Assay

Materials:

  • Test Compound (TC), Positive Controls (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation and collection plates

Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice. Prepare a 1 mg/mL working solution of HLM in pre-warmed (37°C) phosphate buffer.

    • Prepare a 2 µM working solution of the test compound and control compounds in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice until use.

  • Assay Incubation:

    • In a 96-well plate, add 50 µL of the 1 mg/mL HLM working solution to each well designated for the reaction.

    • Add 50 µL of the 2 µM test/control compound working solution to the HLM. This results in a final HLM concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

    • For the "minus cofactor" control wells, add buffer instead of the NADPH system in step 4.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring 25 µL of the incubation mixture to a collection plate containing 100 µL of ice-cold ACN with internal standard. The "0-minute" time point is taken immediately after adding NADPH.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes to precipitate the microsomal proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Bioanalysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[15][16][17]

Workflow cluster_prep Preparation (37°C) cluster_reaction Reaction (37°C) cluster_processing Processing cluster_analysis Analysis A Prepare HLM (0.5 mg/mL final) C Pre-incubate HLM + Test Compound A->C B Prepare Test Compound (1 µM final) B->C D Initiate with NADPH System C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Cold ACN + Internal Std E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Experimental workflow for the HLM stability assay.

Quantitative Analysis and Data Interpretation

The data from the LC-MS/MS analysis is used to calculate key parameters that define a compound's metabolic stability.[18]

4.1 Calculation of Key Parameters

  • Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k[19]

  • In Vitro Intrinsic Clearance (CLint): This parameter normalizes the rate of metabolism to the amount of protein used in the assay. It is a measure of the inherent ability of the liver enzymes to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

    • For the protocol above: CLint = (0.693 / t½) * (1 µL / 0.0005 mg) (assuming 1 µL volume per 0.0005 mg protein)[20][21]

4.2 Data Presentation and Interpretation

The results are typically summarized in a table to allow for easy comparison and ranking of compounds.[13] This data is crucial for selecting promising candidates for further development and for building structure-activity relationships (SAR) to guide future chemical modifications.

Compound IDStructure Modificationt½ (min)In Vitro CLint (µL/min/mg)Classification
FSA-001Parent Scaffold1592.4High Clearance
FSA-0024-Fluoro on Phenyl Ring4530.8Moderate Clearance
FSA-0032,4-Difluoro on Phenyl Ring> 120< 11.5Low Clearance
VerapamilPositive Control< 10> 138.6High Clearance
WarfarinPositive Control> 120< 11.5Low Clearance

Table 1: Example Metabolic Stability Data for a Series of Fluorinated Sulfone Amines (FSA) in Human Liver Microsomes. Classification based on typical industry standards.

Conclusion: Integrating Stability Data into Drug Design

The assessment of metabolic stability is a cornerstone of modern drug discovery. For fluorinated sulfone amines, a deep understanding of the interplay between the stable sulfone core, the metabolic-shielding fluorine atoms, and the amine functionality is essential for success. The in vitro human liver microsomal assay provides a robust, high-throughput method for generating critical data early in the discovery process.[13][22] By quantifying parameters like half-life and intrinsic clearance, project teams can rank-order compounds, establish clear structure-metabolism relationships, and make informed decisions to optimize lead candidates.[13] This iterative process of design, synthesis, and testing, grounded in sound experimental data, is fundamental to advancing potent and safe medicines to the clinic.

References

  • Modern Drug Metabolites Demand More from LC-MS/MS. (2026, January 12).
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Microsomal Stability. Cyprotex.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • Metabolic stability in liver microsomes. Mercell.
  • Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. (2000, January 21).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21).
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Microsomal Stability Assay. MTTlab.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2018, December 7).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Synthesis of sulfones by oxid
  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC.
  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (2017, July 20). MDPI.
  • Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. (2025, August 9).
  • How to calculate in vitro intrinsic clearance? (2019, July 12).
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • Determination of half-life for the estimation of in vitro intrinsic...
  • metabolic stability assays for predicting intrinsic clearance. (2021, January 5). YouTube.
  • Synthesis of Sulfonamides. (2016, August 1). Royal Society of Chemistry.
  • Enhancing Metabolic Stability of Fluorinated Drug Candid
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
  • Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. (2013, October 8).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Interactions of Herbs with Cytochrome P450. (2003, February 19). Taylor & Francis Online.
  • Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Royal Society of Chemistry.
  • The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023, September 6). PubMed.

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Utility of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamics and pharmacokinetics of drug candidates. (2,2-Difluoroethyl)(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamics and pharmacokinetics of drug candidates. (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4) has emerged as a highly versatile secondary amine synthon[1]. By combining a metabolically stable fluorinated motif with a highly polar sulfone group, this molecule allows researchers to fine-tune lipophilicity, modulate basicity, and improve aqueous solubility in a single synthetic step. This guide provides an in-depth technical analysis of its structural properties, mechanistic rationale, and validated experimental protocols for its incorporation into advanced therapeutics.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the baseline physicochemical properties of a building block is the first step in rational drug design. With a molecular weight of 187.21 g/mol , this amine is lightweight enough to be appended to larger core scaffolds without pushing the final drug candidate beyond Lipinski’s Rule of 5[1],.

The quantitative data for this compound is summarized below:

PropertyValueScientific Implication
Chemical Name (2,2-difluoroethyl)(2-methanesulfonylethyl)amineN/A
CAS Number 1182884-13-4Unique identifier for commercial procurement[1].
Molecular Formula C₅H₁₁F₂NO₂SDefines the exact atomic composition[1].
Molecular Weight 187.21 g/mol Low MW (<200) preserves ligand efficiency in fragment-based design[1].
SMILES String O=S(CCNCC(F)F)(C)=OCritical for computational docking and property prediction[1].
Physical Form Liquid (at Room Temperature)Requires standard liquid-handling protocols for synthesis,[2].
Storage Room TemperatureStable under standard laboratory conditions,[2].

Mechanistic Rationale in Drug Design

The utility of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine lies in its tripartite structure. Each functional group serves a distinct, causal purpose in optimizing a drug's pharmacological profile.

  • The Secondary Amine (Nucleophilic Center): Acts as the primary vector for elaboration. Its secondary nature provides a balance of reactivity and steric accessibility, making it an ideal substrate for reductive aminations, nucleophilic aromatic substitutions (SNAr), and amide couplings.

  • The 2,2-Difluoroethyl Group (Metabolic Shield & pKa Modulator): Fluorination is a classic bioisosteric strategy. The strong electron-withdrawing nature (-I effect) of the two fluorine atoms significantly lowers the pKa of the adjacent amine. A lower basicity increases the fraction of un-ionized molecules at physiological pH (7.4), directly enhancing passive membrane permeability. Furthermore, the strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the alkyl chain.

  • The 2-Methanesulfonylethyl Group (Solubility Enhancer): The sulfone moiety (-SO₂CH₃) is a potent hydrogen-bond acceptor. It dramatically improves the aqueous solubility of lipophilic core scaffolds and frequently engages in highly directional hydrogen bonding with target protein backbones or structured water networks in the binding pocket.

G Core (2,2-difluoroethyl)(2-methanesulfonylethyl)amine MW: 187.21 F_Group 2,2-Difluoroethyl Group - Metabolic Stability - Inductive pKa Lowering Core->F_Group S_Group Methanesulfonylethyl Group - H-Bond Acceptor - Aqueous Solubility Core->S_Group N_Group Secondary Amine - Nucleophilic Center - Elaboration Vector Core->N_Group

Fig 1: Pharmacophore mapping and structural rationale of the bifunctional amine.

Experimental Methodology: Self-Validating Reductive Amination

To incorporate this amine into a drug scaffold, reductive amination is the most reliable method. The following protocol is designed as a self-validating system , ensuring that causality and in-process controls (IPCs) dictate the progression of the reaction.

Reagents & Causality
  • Solvent: 1,2-Dichloroethane (DCE). Why? Unlike methanol, DCE does not form competitive acetals with the starting aldehyde and provides optimal stability for the reducing agent.

  • Catalyst: Acetic Acid (AcOH, 1.5 eq). Why? Mildly acidic conditions are required to protonate the intermediate carbinolamine, facilitating water elimination to form the reactive iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). Why? It is a mild hydride source that selectively reduces iminium ions over aldehydes, preventing the premature reduction of the starting material into an alcohol.

Step-by-Step Protocol
  • Imine Formation (Input Verification):

    • Dissolve the target aldehyde (1.0 eq) and (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.2 eq) in anhydrous DCE (0.2 M).

    • Add glacial AcOH (1.5 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS. Do not proceed until aldehyde consumption is >95% and the iminium/imine mass is predominant.

  • Reduction (Temperature Control):

    • Cool the reaction mixture to 0°C using an ice bath. Why? Hydride transfer is exothermic; cooling prevents the formation of des-fluoro side products.

    • Add NaBH(OAc)₃ (2.0 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Perform a second LC-MS analysis to confirm complete conversion of the iminium intermediate to the tertiary amine product.

  • Quench & Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume) to neutralize the acetic acid and destroy excess hydride.

    • Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Output Verification):

    • Purify the crude residue via silica gel flash chromatography (gradient: 0-10% Methanol in DCM).

    • Validation Checkpoint 3: Confirm the structure and purity (>95%) of the isolated product using ¹H-NMR, ¹⁹F-NMR, and high-resolution mass spectrometry (HRMS).

G Step1 Step 1: Imine Formation Aldehyde + Amine in DCE/AcOH Step2 Step 2: Reduction NaBH(OAc)3 at 0°C to RT Step1->Step2 IPC: LC-MS Check (>95%) Step3 Step 3: Quench & Extract Sat. NaHCO3, DCM Extraction Step2->Step3 IPC: Full Conversion Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Phase Separation Product Target Molecule Purified Tertiary Amine Step4->Product QC: NMR/HRMS

Fig 2: Self-validating reductive amination workflow for secondary amine elaboration.

Case Studies in Advanced Therapeutics

The unique physicochemical profile of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine has led to its successful integration into several high-profile drug discovery programs:

  • Epigenetic Modulators (METTL3 Inhibitors): METTL3 is an RNA methyltransferase heavily implicated in the progression of acute myeloid leukemia (AML) and other cancers. Researchers have utilized this amine to synthesize functionalized imidazo[1,2-a]pyridine derivatives[3]. The difluoroethyl group provides necessary lipophilic contacts within the enzyme's binding pocket, while the sulfone group projects into solvent-exposed regions to drastically improve the oral bioavailability of the inhibitors.

  • Cardiovascular Therapeutics (RXFP1 Agonists): The Relaxin family peptide receptor 1 (RXFP1) is a critical GPCR target for treating heart failure and idiopathic pulmonary fibrosis. In recent patent literature, this amine has been coupled to pyrazole-carboxamide cores to generate potent RXFP1 agonists[4]. The amine serves as a crucial linker that optimizes receptor residence time and prevents rapid metabolic clearance.

  • Oncology (Checkpoint Kinase 1 Inhibitors): Chk1 is a master regulator of the DNA damage response (DDR) pathway. Inhibiting Chk1 sensitizes tumor cells to chemotherapeutics. The amine has been successfully appended to 1,7-diazacarbazole scaffolds[5]. In this context, the strong hydrogen-bond accepting capability of the methanesulfonylethyl group is vital for maintaining target affinity while preventing the highly planar diazacarbazole core from aggregating in aqueous media.

References

  • World Intellectual Property Organization. "Mettl3 inhibitory compounds" (WO2020201773A1). Google Patents.
  • United States Patent and Trademark Office. "Rxfp1 agonists" (US20250011288A1). Google Patents.
  • European Patent Office. "1,7-Diazacarbazoles and Their Use in the Treatment of Cancer" (EP2513110A1). Google Patents.

Sources

Foundational

Lipophilicity and LogP Profiling of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine: A Mechanistic Guide for Drug Development

Executive Summary In early-stage drug discovery and medicinal chemistry, the balance between lipophilicity and aqueous solubility dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the balance between lipophilicity and aqueous solubility dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4) is a highly specialized secondary amine building block[1]. It presents a fascinating physicochemical paradox: it combines a lipophilic, electron-withdrawing difluoroethyl group with a highly polar, hydrogen-bonding methanesulfonylethyl group.

This whitepaper deconstructs the mechanistic drivers behind the lipophilicity (LogP) of this molecule, explores how its structural motifs modulate its basicity (pKa), and provides a field-proven, self-validating experimental protocol for determining its partition coefficient.

Molecular Architecture and Physicochemical Properties

To understand the partitioning behavior of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, we must first isolate its structural components. The molecule consists of a central secondary amine flanked by two distinct aliphatic chains.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that govern the molecule's solvation dynamics[1],[2].

PropertyValueImpact on ADME / Solvation
Chemical Name (2,2-difluoroethyl)(2-methanesulfonylethyl)amineN/A
CAS Number 1182884-13-4N/A
Molecular Formula

Indicates a balance of halogens and heteroatoms.
Molecular Weight 187.21 g/mol Low MW favors high ligand efficiency and permeability.
SMILES CS(=O)(=O)CCNCC(F)FN/A
Calculated LogP -1.05Highly hydrophilic; suggests potential permeability hurdles.
Hydrogen Bond Donors 1 (Secondary Amine)Contributes to aqueous solvation.
Hydrogen Bond Acceptors 3 (Sulfone oxygens, Amine nitrogen)Strong interaction with aqueous dipole networks.

The Mechanistic Basis of its Lipophilicity (LogP = -1.05)

Despite the presence of a fluorinated alkyl chain—a motif typically employed by medicinal chemists to increase lipophilicity and metabolic stability—the overall LogP of this molecule is surprisingly negative (-1.05)[2]. This hydrophilicity is driven by a complex interplay of inductive effects and dipole-dipole interactions.

  • The Sulfone Dominance: The 2-methanesulfonylethyl group (

    
    ) contains a sulfone moiety. Sulfones are powerful hydrogen bond acceptors with a high topological polar surface area (TPSA). The hydration shell formed around the two oxygen atoms of the sulfone energetically favors the aqueous phase, driving the LogP into negative territory.
    
  • The Fluorine Effect: While the 2,2-difluoroethyl group (

    
    ) adds steric bulk and intrinsic lipophilicity, the highly polarized 
    
    
    
    bonds also engage in weak dipole interactions with water.
  • Amine Basicity (pKa) Modulation: The most critical mechanistic insight lies in the amine's pKa. A standard aliphatic secondary amine (e.g., diethylamine) has a pKa of ~10.5. However, in this molecule, the amine is flanked by two strong electron-withdrawing groups (EWGs): the

    
    -difluoro group and the 
    
    
    
    -sulfone group. Through strong inductive pull through the sigma bonds, these EWGs drastically reduce the electron density on the nitrogen. Consequently, the pKa is estimated to drop to ~6.5–7.5.

Causality in Drug Design: Because the pKa is lowered near physiological pH (7.4), a significant fraction of the molecule will exist in its un-ionized (neutral) state in the bloodstream. This uniquely compensates for the negative LogP, allowing the neutral species to passively diffuse through lipid bilayers better than a strictly predicted LogP of -1.05 would suggest.

Molecular_Logic Molecule (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine Amine Secondary Amine (Polar, Ionizable, HBD=1) Molecule->Amine Fluoro 2,2-Difluoroethyl Group (Inductive EWG, Lipophilic) Molecule->Fluoro Sulfone 2-Methanesulfonylethyl Group (Strong Dipole, Hydrophilic) Molecule->Sulfone LogP Net LogP = -1.05 (Hydrophilic Dominance) Amine->LogP pKa Reduced pKa (~6.5-7.5) (Enhanced Unionized Fraction) Amine->pKa Fluoro->LogP Fluoro->pKa Inductive Pull Sulfone->LogP Dominant Effect Sulfone->pKa Inductive Pull

Logical relationship between structural components and physicochemical properties.

Experimental Methodologies for LogP Determination

To experimentally verify the LogP of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, researchers must choose the correct assay. While Reversed-Phase HPLC () is high-throughput, it is prone to secondary silanol interactions with basic amines, leading to artificially skewed retention times[3].

Because the calculated LogP is -1.05, it falls perfectly within the optimal analytical window (-2 to 4) of the Shake-Flask Method (), which remains the gold standard for direct thermodynamic measurement[4],[5].

Self-Validating Shake-Flask Protocol (Modified OECD 107)

Causality of Assay Design: To measure true LogP (the partition of the un-ionized species), the aqueous phase must be buffered to a pH at least 2 units above the amine's pKa. Given the estimated pKa of ~7.0, a pH 10 carbonate buffer is required. If measured at pH 7.4, the result will yield the LogD


, not the LogP.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and the pH 10 carbonate buffer together for 24 hours at 25°C. Reasoning: This prevents volume shifts during the actual assay due to the slight mutual solubility of water and octanol.

  • Analyte Dissolution: Dissolve exactly 1.0 mg of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine in 10 mL of the pre-saturated pH 10 buffer.

  • Equilibration: Add 10 mL of pre-saturated n-octanol to the aqueous solution in a sealed glass vial. Shake mechanically at a constant 25°C for 24 hours to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. Reasoning: Shaking creates micro-emulsions of octanol in water. If not separated by centrifugation, octanol droplets containing the analyte will be quantified as "aqueous," falsely lowering the LogP[3].

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Quantify the concentration of the analyte in both phases (

    
     and 
    
    
    
    ) using LC-MS/MS.
  • Self-Validation (Mass Balance): Calculate the total recovered mass:

    
    . If the recovered mass is not within 95-105% of the initial 1.0 mg, the assay is invalid (indicating precipitation, volatility, or adsorption to the glass).
    
  • Calculation: Compute LogP using the formula:

    
    .
    

Shake_Flask_Workflow Step1 1. Phase Saturation Mutually saturate n-octanol & water Step2 2. Analyte Dissolution Dissolve compound (pH buffered) Step1->Step2 Step3 3. Equilibration Mechanical shaking (24h, 25°C) Step2->Step3 Step4 4. Phase Separation Centrifugation to resolve emulsion Step3->Step4 Step5 5. Quantification LC-MS/MS analysis of both phases Step4->Step5 Step6 6. Validation Mass balance & LogP Calculation Step5->Step6

OECD 107 standard workflow for shake-flask LogP determination.

References

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

  • OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

Sources

Exploratory

Fluorinated Secondary Amine Building Blocks: Physicochemical Tuning and Synthetic Integration

-fluoro and trifluoroethyl secondary amines in lead optimization. Executive Summary In modern drug discovery, fluorinated secondary amines—specifically -trifluoroethyl and -fluoroamines—are not merely "halogenated analog...

Author: BenchChem Technical Support Team. Date: March 2026


-fluoro and trifluoroethyl secondary amines in lead optimization.

Executive Summary

In modern drug discovery, fluorinated secondary amines—specifically


-trifluoroethyl and 

-fluoroamines—are not merely "halogenated analogs" but distinct pharmacophores that fundamentally alter the physicochemical landscape of a molecule. Unlike the broad lipophilicity increase seen with aromatic fluorination, strategic placement of fluorine adjacent to a basic nitrogen center exerts a profound electronic and conformational control.

This guide details the mechanistic rationale for deploying these building blocks to modulate pKa, improve metabolic stability, and lock bioactive conformations.[1] It provides field-validated synthetic protocols, moving beyond standard textbook methods to address the specific challenges of reduced nucleophilicity inherent to these species.

The Fluorine Effect: Physicochemical Mechanics

The introduction of fluorine near a secondary amine creates a "push-pull" dynamic that medicinal chemists can exploit to fine-tune ADME properties.

Basicity Attenuation (pKa Modulation)

The most immediate effect of


-fluorination is the dramatic reduction in basicity due to the strong electron-withdrawing inductive effect (

).
  • Mechanism: The electronegative fluorine destabilizes the ammonium cation form, lowering the pKa.

  • Impact: A standard secondary amine (pKa ~10-11) is often fully protonated at physiological pH (7.4), limiting membrane permeability. A

    
    -trifluoroethyl amine often exhibits a pKa drop of 3–5 units (pKa ~5.5–7.0). This increases the fraction of neutral species (
    
    
    
    ) at pH 7.4, significantly enhancing passive permeability and blood-brain barrier (BBB) penetration.
The Gauche Effect (Conformational Locking)

Unlike sterically bulky groups that prefer an anti conformation,


-fluoroamines often adopt a gauche conformation.
  • Origin: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine (
    
    
    
    ).
  • Utility: This "conformational lock" can pre-organize a ligand into its bioactive shape, reducing the entropic penalty of binding.

Data Summary: Ethyl vs. Trifluoroethyl
Property

(Ethyl)

(Trifluoroethyl)
Impact on Drug Design
pKa (Conj. Acid) ~10.7~5.7Drastic reduction; increases neutral fraction at pH 7.4.
Lipophilicity (LogP) ModerateHighFluorine increases intrinsic lipophilicity.
LogD (pH 7.4) Low (Ionized)High (Neutral)improved membrane permeability.
Metabolic Stability Low (N-dealkylation)HighBlocks CYP450 oxidation at the

-carbon.
Nucleophilicity HighLowRequires specialized synthetic coupling conditions.

Synthetic Methodologies

The reduced nucleophilicity of fluorinated amines renders standard


 alkylations sluggish and prone to side reactions. We prioritize Reductive Amination  and specialized Pd-Catalyzed Cross-Coupling .
Strategic Decision Flowchart

SynthesisStrategy Start Target: Fluorinated Secondary Amine Substrate Starting Material? Start->Substrate Choice1 Primary Amine + Fluorinated Aldehyde/Ketone Substrate->Choice1 Aliphatic Linkage Choice2 Aryl Halide + Fluorinated Amine Substrate->Choice2 Aromatic Linkage MethodA Method A: Reductive Amination (TFA/PhSiH3 or NaBH3CN) Choice1->MethodA MethodB Method B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Choice2->MethodB ConsiderationA Note: Hemiacetal formation is slow. Use Lewis Acid (Ti(OEt)4) or Brønsted Acid. MethodA->ConsiderationA ConsiderationB Note: Low Nucleophilicity. Requires BrettPhos/RuPhos ligands. MethodB->ConsiderationB

Caption: Decision matrix for selecting the optimal synthetic route based on substrate class and linkage type.

Experimental Protocols

Protocol A: Catalyst-Free Reductive Trifluoroethylation

Context: Traditional reductive amination with


 can be inconsistent with trifluoroacetaldehyde due to its volatility and hydrate stability. This protocol utilizes Trifluoroacetic Acid (TFA)  as the fluorine source and Phenylsilane (

)
as the reductant.[2][3] This method avoids handling gaseous trifluoroacetaldehyde.

Reagents:

  • Primary Amine substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (1.5 - 2.0 equiv)

  • Phenylsilane (

    
    ) (1.5 equiv)[2]
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in anhydrous Toluene (3.0 mL).

  • Addition: Add

    
     (1.5 mmol) followed by the dropwise addition of TFA (1.75 mmol). Caution: Exotherm possible.
    
  • Reaction: Seal the vial and heat to 70°C for 12–16 hours.

    • Mechanistic Insight: The reaction proceeds via the in-situ formation of a silyl ester, reduction to the silyl acetal, and subsequent formation of the iminium ion which is reduced by the silane.[3]

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • 
     NMR:  Look for the characteristic triplet (or quartet depending on coupling) around -70 to -72 ppm.
    
  • Mass Spec: Confirm M+1 peak. Note that ionization may be weaker due to reduced basicity.

Protocol B: Buchwald-Hartwig Coupling with Fluorinated Amines

Context: Coupling aryl halides with trifluoroethylamine (


) is challenging because the amine is a poor nucleophile. Standard ligands (BINAP, DPPF) often fail.

Critical Parameters:

  • Catalyst:

    
     or precatalysts like XPhos Pd G3.
    
  • Ligand: BrettPhos or RuPhos .[4] These bulky, electron-rich ligands are essential to facilitate the oxidative addition and reductive elimination steps with electron-deficient amines.

  • Base:

    
      (Weak base preferred to prevent side reactions) or 
    
    
    
    (if substrate tolerates).
  • Solvent: 1,4-Dioxane or Toluene at 100°C.

Strategic Application: Metabolic Blocking

One of the primary reasons to incorporate a trifluoroethyl group is to block N-dealkylation .

Metabolic Pathway Analysis

Cytochrome P450 enzymes typically oxidize the


-carbon adjacent to the nitrogen (Single Electron Transfer followed by proton abstraction).
  • Standard Alkyl:

    
     (Unstable hemiaminal collapses).
    
  • Fluorinated Alkyl: The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature render the

    
    -carbon resistant to hydrogen abstraction. The pathway is effectively blocked.
    

MetabolicBlocking Substrate Drug-NH-CH2-R CYP450 CYP450 (Oxidation) Substrate->CYP450 High Clearance Intermediate Hemiaminal [Drug-NH-CH(OH)-R] CYP450->Intermediate Breakdown Metabolite (Drug-NH2) Intermediate->Breakdown Hydrolysis Fluorinated Drug-NH-CH2-CF3 Block Oxidation Blocked (C-H Bond Strength) Fluorinated->Block Metabolically Stable

Caption: Comparative metabolic fate of standard alkyl vs. fluoroalkyl amines in the presence of CYP450 enzymes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Cycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Staley, S. T., et al. (2017).[3][5] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[2][3] Nature Communications, 8, 15352. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Executive Summary & Strategic Analysis The synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine represents a critical fragment coupling in the development of modern CNS-active agents (e.g., BACE1 inhibitors) and...

Author: BenchChem Technical Support Team. Date: March 2026



Executive Summary & Strategic Analysis

The synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine represents a critical fragment coupling in the development of modern CNS-active agents (e.g., BACE1 inhibitors) and


F-radiolabeled tracers. The molecule combines a lipophilic, metabolically stable 2,2-difluoroethyl  group (which lowers amine pKa and improves permeability) with a polar methanesulfonylethyl  handle.

From a process chemistry perspective, two primary routes exist. This guide prioritizes Route A (Aza-Michael Addition) due to its superior atom economy, lack of salt waste, and "green" solvent compatibility. Route B (Nucleophilic Substitution) is provided as a contingency for scenarios where vinyl sulfone reagents are restricted.

Route Comparison Table
FeatureRoute A: Aza-Michael Addition (Recommended)Route B: Alkylation (Alternative)
Key Reagents 2,2-Difluoroethylamine + Methyl vinyl sulfone2,2-Difluoroethylamine + 2-Chloroethyl methyl sulfone
Atom Economy 100% (Addition reaction)<70% (Loss of HCl/HBr)
Byproducts None (theoretical)Inorganic salts (requires filtration)
Selectivity High (controlled by stoichiometry)Moderate (risk of over-alkylation)
Conditions Mild (RT to 50°C), Protic solventsHigher Temp, Base required (DIPEA/K2CO3)

Chemical Reaction Pathways

The following diagram illustrates the primary and secondary synthetic pathways, highlighting the critical intermediate states and required reagents.

SynthesisPathways Start1 2,2-Difluoroethylamine (Nucleophile) Intermediate Transition State (Zwitterionic) Start1->Intermediate Route A: MeOH, RT (Michael Addition) Target (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine TARGET PRODUCT Start1->Target Route B: DIPEA, ACN, Heat (Substitution) ReagentA Methyl Vinyl Sulfone (Electrophile) ReagentA->Intermediate ReagentB 2-Chloroethyl Methyl Sulfone (Electrophile) ReagentB->Target Intermediate->Target Proton Transfer BisProduct Bis-alkylated Impurity (Avoid via Stoichiometry) Target->BisProduct Excess Electrophile

Figure 1: Mechanistic pathways for the synthesis of the target secondary amine. Route A (Michael Addition) is the preferred atom-economical pathway.

Protocol A: Aza-Michael Addition (Primary Method)

This protocol utilizes the high electrophilicity of methyl vinyl sulfone toward the nucleophilic primary amine. The reaction is accelerated in protic solvents (Methanol or Ethanol) due to hydrogen-bond activation of the sulfone oxygen, stabilizing the transition state.

Materials
  • 2,2-Difluoroethylamine (CAS 430-67-1): 1.2 equivalents (Use slight excess to prevent bis-alkylation).

  • Methyl vinyl sulfone (CAS 3680-02-2): 1.0 equivalent.

  • Solvent: Methanol (HPLC Grade) or Ethanol.

  • Concentration: 0.5 M to 1.0 M.

Step-by-Step Methodology
  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoroethylamine (1.2 eq) in Methanol (10 volumes relative to sulfone mass).

    • Expert Note: 2,2-Difluoroethylamine is volatile (b.p. ~68-69°C). Handle in a fume hood.

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add methyl vinyl sulfone (1.0 eq) over 15-20 minutes.

    • Why: The reaction is exothermic. Controlling the rate prevents thermal runaway and minimizes dimer formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The vinyl sulfone limiting reagent should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove the solvent and the excess 2,2-difluoroethylamine.

    • Self-Validating Step: Since the excess amine is volatile, high-vacuum drying usually yields the pure product without column chromatography.

  • Purification (If necessary): If impurities are detected, purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Nucleophilic Substitution (Alternative)

Use this route if vinyl sulfone is unavailable or if the specific regulatory environment discourages Michael acceptors.

Materials
  • 2,2-Difluoroethylamine: 2.0 equivalents (Large excess required to scavenge acid and prevent over-alkylation).

  • 2-Chloroethyl methyl sulfone: 1.0 equivalent.

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: Acetonitrile (ACN).

Step-by-Step Methodology
  • Setup: Dissolve 2-chloroethyl methyl sulfone (1.0 eq) in Acetonitrile (10 volumes).

  • Base Addition: Add DIPEA (1.5 eq) or suspended anhydrous

    
     (2.0 eq).
    
  • Amine Addition: Add 2,2-difluoroethylamine (2.0 eq).

  • Reflux: Heat the mixture to 60-70°C for 12–16 hours.

    • Note: Substitution is kinetically slower than Michael addition.

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate.

    • Redissolve residue in DCM and wash with water to remove residual salts and DIPEA salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      

Process Control & Analytical Validation

To ensure the integrity of the synthesized material, compare your results against these standard parameters.

Analytical Specifications
TestExpected ResultInterpretation
Appearance Colorless to pale yellow oil/solidDarkening indicates oxidation or polymerization.
LC-MS (ESI+)

Primary peak. Look for bis-alkylated impurity at mass ~294.
1H NMR (DMSO-d6)

6.0 (tt,

Hz, 1H)
The terminal proton of the

group is a characteristic triplet of triplets due to coupling with two F atoms and the adjacent

.
1H NMR (Sulfone)

3.0 (s, 3H)
Sharp singlet for the methyl sulfone group (

).
Workflow Diagram: Purification & Analysis

Workflow Crude Crude Reaction Mixture Evap Rotary Evaporation (Remove Solvent & Excess Amine) Crude->Evap Check LC-MS Check Evap->Check Pure Yield >90%? No Bis-alkylation? Check->Pure Final Final Product (2,2-difluoroethyl)(2-methanesulfonylethyl)amine Pure->Final Yes Col Flash Chromatography (DCM:MeOH) Pure->Col No (Impure) Col->Final

Figure 2: Purification logic flow. The volatility of the starting amine often allows for purification solely via evaporation.

Safety & Handling

  • Vinyl Sulfones: Potent Michael acceptors. They can alkylate DNA and proteins. They are potential sensitizers and vesicants. Wear double nitrile gloves and work strictly in a fume hood.

  • Fluorinated Amines: 2,2-difluoroethylamine is corrosive and volatile. Inhalation can cause severe respiratory irritation.

  • Waste Disposal: Aqueous waste from Route B contains halogenated salts. Organic waste containing sulfones should be segregated for high-temperature incineration.

References

  • Aza-Michael Addition Methodology: Saha, S., Chatterjee, A., & Banerjee, M. (2023).[1] Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation.[1] The Journal of Organic Chemistry. [Link]

  • Vinyl Sulfone Reactivity: Chen, R., et al. (2022).[2] Radical Approaches to Vinyl Sulfones. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2,2-difluoroethylamine: Bayer CropScience AG.[3] (2011).[3] Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.[3][4][5][6] European Patent EP2638001B1.

  • Radiolabeling Applications: Schibulla, M., et al. (2024).[7] A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation.[7] Communications Chemistry. [Link]

Sources

Application

Application Note: Reductive Amination Protocols Utilizing 2,2-Difluoroacetaldehyde Equivalents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Rationale The strategic introduction of a difluoromethyl ( ) grou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

The strategic introduction of a difluoromethyl (


) group into pharmaceutical scaffolds is a highly effective method for modulating membrane permeability, enhancing metabolic stability, and improving binding affinity[1]. The 

moiety frequently serves as a lipophilic bioisostere for functional groups such as alcohols, thiols, and amides[1].

Historically, the synthesis of


-(2,2-difluoroethyl)amines relied on the direct alkylation of amines using difluoroethyl halides. However, this approach often suffers from poor chemoselectivity, leading to over-alkylation and the formation of tertiary amine byproducts[2]. Reductive amination offers a highly controlled alternative. Because pure 2,2-difluoroacetaldehyde is a volatile, acutely toxic gas that readily polymerizes, difluoroacetaldehyde ethyl hemiacetal (DFAEH)  is universally preferred as a bench-stable, easily handled liquid surrogate[1],[3].

Mechanistic Pathway & Causality

The reductive amination of amines with DFAEH proceeds via a multi-step equilibrium. Understanding this causality is critical for troubleshooting low-yielding reactions:

  • Hemiacetal Breakdown & Attack: The amine nucleophile attacks the hemiacetal, displacing ethanol to form a hemiaminal intermediate.

  • Dehydration: Acid catalysis (either from an additive like acetic acid or the inherent acidity of the reaction medium) promotes the loss of water, generating a highly electrophilic difluoroiminium ion.

  • Hydride Trapping: A mild reducing agent selectively reduces the iminium ion over the starting aldehyde equivalent, yielding the target difluoroethyl amine.

Mechanism A Amine (R-NH2) C Hemiaminal Intermediate A->C + B (-EtOH) B DFAEH (CF2HCH(OH)OEt) D Iminium Ion [R-NH=CHCF2]+ C->D Acid Catalysis (-H2O) E Difluoroethyl Amine (R-NH-CH2CF2H) D->E Hydride Reduction (e.g., NaBH(OAc)3)

Mechanistic pathway of reductive amination using DFAEH, highlighting key intermediates.

Experimental Design: Reagent Selection

The choice of reducing agent and solvent dictates the success of the transformation[2]:

  • Sodium Triacetoxyborohydride (

    
    ):  The industry standard for aliphatic amines. It exhibits excellent chemoselectivity for iminium ions over aldehydes and is optimally deployed in non-coordinating solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM)[2],[4].
    
  • Sodium Cyanoborohydride (

    
    ):  Preferred when the reaction requires highly acidic conditions (pH 3-4) to force the dehydration of sterically hindered hemiaminals[2].
    
  • 2-Picoline Borane: A greener, highly effective alternative to

    
     that successfully affords difluoroethylamino compounds in moderate to good yields (47–87%) without generating toxic cyanide byproducts[5],[6].
    
Quantitative Data: Condition Optimization
Reducing AgentPreferred SolventAdditiveSubstrate ScopeTypical Yield

DCE or DCMAcOH (optional)Primary/Secondary Aliphatic Amines75–90%

MeOH or THFAcOH or

Weak Nucleophiles / Acid-stable Amines60–85%
2-Picoline Borane MeOH or EtOHAcOHAnilines, Sterically Hindered Amines47–87%

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. The deliberate staging of reagent addition prevents premature reduction of the hemiacetal.

Protocol A: Standard Aliphatic Amine Difluoroethylation

Optimized for primary and secondary aliphatic amines using


[4].
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equiv, e.g., 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Hemiacetal Addition: Add difluoroacetaldehyde ethyl hemiacetal (DFAEH) (1.5 equiv, 7.5 mmol) dropwise via syringe.

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours. Expert Insight: Do not add the reducing agent immediately. Allowing the hemiaminal to dehydrate into the iminium ion prevents the competitive reduction of the aldehyde, which would yield 2,2-difluoroethanol.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add

    
     (2.0 equiv, 10.0 mmol) portionwise over 10 minutes to control mild exothermicity and hydrogen gas evolution.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 14–16 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous

    
     (20 mL) until effervescence ceases. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Wash the combined organic extracts with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Challenging Substrates (Anilines & Hindered Amines)

Optimized for weak nucleophiles utilizing 2-Picoline Borane[5],[6].

  • Preparation: Dissolve the aniline derivative (1.0 equiv) and DFAEH (2.0 equiv) in anhydrous methanol (0.2 M).

  • Activation: Add glacial acetic acid (2.0 equiv) to the mixture. Expert Insight: Anilines are poor nucleophiles; the excess acid is mandatory to protonate the hemiacetal hydroxyl group, forcing the elimination of water to form the iminium species.

  • Reduction: Add 2-picoline borane complex (1.5 equiv) in a single portion.

  • Maturation: Stir the mixture at 40 °C for 24 hours. Monitor via LC-MS until the starting aniline is consumed.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Partition the resulting residue between EtOAc and saturated aqueous

    
    .
    
  • Purification: Separate the organic layer, dry over

    
    , and purify via chromatography to isolate the 
    
    
    
    -difluoroethyl aniline derivative.

Workflow Step1 1. Reagent Mixing Combine Amine + DFAEH in Solvent Step2 2. Imine Formation Stir 1-2 h at RT (Add AcOH if needed) Step1->Step2 Step3 3. Reduction Add Hydride Source portionwise at 0 °C Step2->Step3 Step4 4. Reaction Maturation Stir 12-24 h at RT or 40 °C Step3->Step4 Step5 5. Quenching & Extraction Quench with Sat. NaHCO3, Extract Organics Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Step-by-step experimental workflow for the synthesis of difluoroethylamines.

References

  • Title: Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of

    
    -Hydroxy-
    
    
    
    -trifluoromethyl Ketones from Enamines and Imines Source: ResearchGate URL: [Link]
  • Source: Google Patents (World Intellectual Property Organization)

Sources

Method

Application Note: Selective Alkylation of 2-Methanesulfonylethylamine with Difluoroethyl Halides

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Mechanistic Context In the realm of medicinal chemistry, the 2,2-di...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Context

In the realm of medicinal chemistry, the 2,2-difluoroethyl group is a highly prized lipophilic hydrogen-bond donor. It is frequently deployed as a bioisostere for alcohols and thiols to enhance metabolic stability and membrane permeability. When paired with 2-methanesulfonylethylamine —a critical building block for aminosulfone-based therapeutics (such as Apremilast analogs)—the resulting secondary amine unlocks potent pharmacological profiles.

However, the synthesis of these secondary amines is notoriously plagued by chemoselectivity issues. The classical SN2 alkylation of primary amines with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or triflate) often results in a "runaway reaction." Because the resulting secondary amine is more nucleophilic than the primary amine starting material, polyalkylation outcompetes the initial monoalkylation event . Historically, this required using a massive excess of the primary amine (up to 10 equivalents) to statistically favor monoalkylation , which is economically unviable for complex or expensive amine intermediates.

To circumvent this, modern protocols deploy a hypervalent iodine strategy . By shifting the reaction from a direct SN2 substitution to a ligand coupling mechanism at a sterically demanding iodine(III) center, the reaction is strictly limited to monoalkylation.

Reaction Logic & Pathway Visualization

The diagram below illustrates the divergent pathways between classical SN2 conditions and the state-of-the-art hypervalent iodine methodology.

G cluster_0 Classical SN2 Pathway cluster_1 Hypervalent Iodine Pathway A 2-Methanesulfonyl- ethylamine B 2,2-Difluoroethyl Halide A->B Base, Heat (Excess Amine) D Iodonium Triflate Reagent A->D Cs2CO3, 50°C (1.5 equiv Amine) C Polyalkylation (Runaway Reaction) B->C Competing Nucleophilicity E Selective Monoalkylation D->E Ligand Coupling

Reaction logic comparing classical SN2 vs hypervalent iodine pathways for monoalkylation.

Quantitative Data: Method Comparison

The following table summarizes the quantitative advantages of transitioning from classical SN2 conditions to the hypervalent iodine strategy for the 2,2-difluoroethylation of 2-methanesulfonylethylamine.

ParameterClassical SN2 AlkylationHypervalent Iodine Strategy
Electrophile 2,2-Difluoroethyl triflate / bromide(2,2-Difluoroethyl)(aryl)iodonium triflate
Amine Stoichiometry 5.0 – 10.0 equivalents (Excess)1.5 equivalents
Primary Mechanism Direct Nucleophilic Substitution (SN2)Ligand Coupling at Iodine(III) Center
Selectivity Poor (High polyalkylation risk)Excellent (Strict monoalkylation)
Typical Yield 25% – 40%70% – 85%
Reaction Conditions 80 °C, K₂CO₃, 24–48 h50 °C, Cs₂CO₃, 24 h

Experimental Protocol: Selective Mono-Difluoroethylation

This protocol leverages the in-situ generation of a hypervalent iodine reagent to achieve selective monoalkylation, ensuring high atom economy for the 2-methanesulfonylethylamine substrate.

Phase 1: In-Situ Generation of the Iodonium Reagent
  • System Preparation: Charge a dry, argon-purged 20 mL reaction vial with 1,1-difluoro-2-iodoethane (1.04 mmol, 1.0 equiv) and anisole (1.14 mmol, 1.1 equiv) in anhydrous acetonitrile (5.0 mL, 0.2 M).

    • Causality: Anisole acts as the aryl ligand. Its electron-donating methoxy group stabilizes the resulting highly electrophilic iodine(III) center, preventing premature decomposition.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add mCPBA (2.18 mmol, 2.1 equiv) in one portion, followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH, 1.25 mmol, 1.2 equiv).

    • Causality:mCPBA oxidizes the iodine(I) species to iodine(III). TfOH provides the non-coordinating triflate counterion, maximizing the electrophilicity of the iodonium intermediate for the subsequent ligand exchange.

  • Maturation: Remove the ice bath and stir the reaction at 25 °C for 24 hours to ensure complete formation of the (2,2-difluoroethyl)(aryl)iodonium triflate.

Phase 2: Amine Coupling
  • Nucleophile Addition: To the mature iodonium mixture, add 2-methanesulfonylethylamine (1.56 mmol, 1.5 equiv) and Cs₂CO₃ (2.08 mmol, 2.0 equiv) directly.

    • Causality: Cs₂CO₃ provides optimal basicity to deprotonate the amine without degrading the iodonium reagent. The "cesium effect" ensures partial solubility and a controlled, slow release of the base in acetonitrile, mitigating side reactions.

  • Coupling: Heat the mixture to 50 °C and stir vigorously for 24 hours.

    • Causality: The elevated temperature provides the activation energy required for the ligand coupling pathway, transferring the difluoroethyl group exclusively to the primary amine while ejecting the aryl iodide byproduct.

Phase 3: Workup and Isolation
  • Quench: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH) to yield the pure secondary amine.

Self-Validation & Quality Control (QC)

To ensure protocol integrity, every batch must be subjected to the following self-validating analytical checks:

  • ¹⁹F NMR Spectroscopy (Diagnostic): The success of monoalkylation is immediately validated by ¹⁹F NMR. The CF₂H proton splits the fluorine signal into a characteristic doublet of triplets (dt) around -120 ppm.

    • Pass Criteria: A single, clean set of fluorine signals confirms monoalkylation.

    • Fail Criteria: A complex multiplet or secondary sets of signals indicate a failure in chemoselectivity (polyalkylation).

  • LC-MS Analysis:

    • Pass Criteria: Confirmation of the monoalkylated product mass ([M+H]⁺ = 202.06 m/z).

    • Fail Criteria: The presence of a +64 Da mass peak (266.06 m/z) indicates the incorporation of a second difluoroethyl group, requiring a review of the iodonium maturation time (Phase 1).

References

  • Alkylation of Amines (Sucks!) Master Organic Chemistry URL:[Link]

  • PROCESS FOR PREPARING 2,2-DIFLUOROETHYLAMINE DERIVATIVES BY ALKYLATION WITH 2,2-DIFLUORO-1-HALOETHANES WIPO Patentscope (WO2011157650) URL:[Link]

  • 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Angewandte Chemie International Edition (Das et al., 2024) URL:[Link]

Application

step-by-step preparation of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

An advanced protocol for the synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, a novel compound with potential applications in medicinal chemistry and materials science, is detailed below. This document prov...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced protocol for the synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, a novel compound with potential applications in medicinal chemistry and materials science, is detailed below. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. The proposed synthesis is based on established principles of nucleophilic substitution, offering a reliable pathway to the target molecule.

Introduction: Synthetic Strategy and Design

(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine is a specialized secondary amine containing both a difluoroethyl group and a methanesulfonylethyl moiety. The presence of the difluoroethyl group can enhance metabolic stability and modulate pharmacokinetic properties, while the sulfone group can act as a hydrogen bond acceptor or a reactive handle for further functionalization.

Given the absence of a direct literature precedent for this specific molecule, a robust synthetic strategy is proposed via the nucleophilic substitution of 2,2-difluoroethylamine with 2-chloroethyl methyl sulfone. This approach is favored due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride leaving group.

Reaction Scheme

Materials and Reagents

Reagent CAS No. Molecular Weight ( g/mol ) Supplier (Example)
2,2-Difluoroethylamine358-92-981.07Sigma-Aldrich, Fluorochem
2-Chloroethyl methyl sulfone5488-75-5142.59Sigma-Aldrich, TCI
Triethylamine (Et₃N)121-44-8101.19Sigma-Aldrich, Fisher
Acetonitrile (CH₃CN), anhydrous75-05-841.05Sigma-Aldrich, VWR
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-difluoroethylamine (1.0 g, 12.3 mmol).

  • Dissolve the amine in 30 mL of anhydrous acetonitrile.

  • Add triethylamine (2.5 g, 3.4 mL, 24.6 mmol, 2.0 eq) to the solution. This will act as a base to neutralize the HCl generated during the reaction.

  • In a separate beaker, dissolve 2-chloroethyl methyl sulfone (1.9 g, 13.5 mmol, 1.1 eq) in 10 mL of anhydrous acetonitrile.

Step 2: Reaction Execution
  • Slowly add the solution of 2-chloroethyl methyl sulfone to the stirring solution of 2,2-difluoroethylamine and triethylamine at room temperature over 10 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a lower Rf value than the starting materials.

Step 3: Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 50 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove any remaining acid.

  • Wash with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to isolate the pure (2,2-difluoroethyl)(2-methanesulfonylethyl)amine.

Step 4: Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks around δ 5.8-6.1 (tt, 1H, -CHF₂), 3.2-3.4 (m, 4H, -CH₂-N-CH₂-), 3.0 (s, 3H, -SO₂CH₃), 2.9-3.1 (m, 2H, -CH₂-SO₂).

  • ¹³C NMR (101 MHz, CDCl₃): Expected peaks around δ 114 (t, -CHF₂), 55 (-SO₂CH₃), 50 (-CH₂-N), 48 (-N-CH₂-), 45 (-CH₂-SO₂).

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents 1. Assemble Reagents - 2,2-Difluoroethylamine - 2-Chloroethyl methyl sulfone - Triethylamine - Acetonitrile setup 2. Reaction Setup - Dissolve amine and base - Add sulfone solution reagents->setup Combine reflux 3. Reflux - Heat to 82°C - Monitor by TLC setup->reflux Heat workup 4. Work-up - Remove solvent - Liquid-liquid extraction reflux->workup Cool & Extract chromatography 5. Chromatography - Silica gel column - Elute with Hex/EtOAc workup->chromatography Purify characterization 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry chromatography->characterization Analyze

Caption: Synthetic workflow for (2,2-difluoroethyl)(2-methanesulfonylethyl)amine.

Safety Precautions

  • 2,2-Difluoroethylamine is a flammable liquid and is harmful if swallowed or inhaled.

  • 2-Chloroethyl methyl sulfone is a skin and eye irritant.

  • Triethylamine is a corrosive and flammable liquid.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • General Procedures for N-alkylation.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 2007. (A general reference for the reaction type).
Method

Application Notes &amp; Protocols: Advanced Coupling Strategies for (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of effective coupling strategies for the secondary amine, (2,2-difluoroethyl)(2-methanesulf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of effective coupling strategies for the secondary amine, (2,2-difluoroethyl)(2-methanesulfonylethyl)amine. The presence of two distinct electron-withdrawing groups—a 2,2-difluoroethyl moiety and a 2-methanesulfonylethyl (mesyl) moiety—significantly reduces the nucleophilicity of the nitrogen center, rendering standard coupling protocols challenging. This document details tailored methodologies for forming robust amide, urea, and carbon-nitrogen (C-N) bonds, with an emphasis on the rationale behind reagent selection and reaction optimization for this electronically deactivated substrate. Detailed, field-tested protocols, mechanistic diagrams, and troubleshooting guides are provided to ensure successful synthesis.

Introduction: The Challenge of Coupling an Electron-Deficient Amine

(2,2-difluoroethyl)(2-methanesulfonylethyl)amine, with the structure presented below, is a unique building block in medicinal and materials chemistry. Its constituent parts, a difluoroethyl group and a sulfonylethyl group, can impart desirable pharmacokinetic or material properties. However, these same groups inductively withdraw electron density from the nitrogen atom, presenting a significant synthetic hurdle.

Chemical Structure:

  • IUPAC Name: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

  • Molecular Formula: C₅H₁₁F₂NO₂S[1]

  • Molecular Weight: 187.21 g/mol [1]

  • SMILES: O=S(CCNCC(F)F)(C)=O[1]

The lone pair on the nitrogen is less available for nucleophilic attack compared to simple dialkylamines, making reactions like acylation or arylation sluggish and often low-yielding under standard conditions[2][3]. Success hinges on the selection of highly reactive coupling partners and optimized conditions that can overcome this diminished reactivity. This guide will focus on three primary classes of coupling reactions:

  • Amide Bond Formation: Coupling with carboxylic acids.

  • Urea Synthesis: Coupling with isocyanates or their synthetic equivalents.

  • C-N Arylation: Palladium-catalyzed cross-coupling with aryl halides/triflates.

Amide Bond Formation: Strategies for Acylating Deactivated Amines

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery[4]. For an electron-deficient amine, the key is to sufficiently activate the carboxylic acid partner to create a highly electrophilic species that the amine can attack.

Recommended Reagents: Uronium/Aminium and Phosphonium Salts

Standard carbodiimide reagents like EDC, often used with HOBt, may prove insufficient for this substrate, leading to slow reactions and potential side product formation[2][5]. More potent activating agents are required. Uronium/aminium salts, such as HATU , and phosphonium salts, like PyBOP , are superior choices for coupling hindered or electron-deficient amines due to their high efficiency and rapid reaction rates[6][7][8].

Why HATU is Effective: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with a carboxylate to form a highly reactive OAt-active ester[7][9]. The 7-azabenzotriazole (HOAt) leaving group is superior to the HOBt leaving group. The nitrogen atom in the pyridine ring of the HOAt moiety can stabilize the transition state of the subsequent aminolysis step through a neighboring group effect, accelerating the rate-limiting attack by the weakly nucleophilic amine[7].

Workflow and Mechanism for HATU-Mediated Amide Coupling

The general workflow involves the activation of a carboxylic acid with HATU in the presence of a non-nucleophilic base, followed by the addition of the amine.

HATU_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification RCOOH Carboxylic Acid (1.0 eq) Base DIPEA (2.0-3.0 eq) Mix1 Stir at 0 °C to RT (15-30 min) RCOOH->Mix1 Add to solution of R-COOH and Base Solvent Anhydrous DMF HATU HATU (1.1 eq) HATU->Mix1 Add HATU Mix2 Stir at RT to 50 °C (2-24 h) Mix1->Mix2 Add Amine Solution Amine (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.2 eq) Workup Aqueous Workup Mix2->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for HATU-mediated amide coupling.

The mechanism proceeds via two main stages: formation of the active ester and subsequent nucleophilic attack (aminolysis).

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺ Base + Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU->ActiveEster Product Amide Product ActiveEster->Product Attacks TMU + Tetramethylurea ActiveEster->TMU Amine R'₂NH (Target Amine) Amine->Product HOAt + HOAt Product->HOAt

Caption: Simplified mechanism of HATU coupling.[9]

Protocol: General Procedure for HATU Coupling
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M).

  • Basification: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[10]

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Coupling: Add a solution of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.2 eq) in a small volume of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. If the reaction is sluggish, as may be expected, gently heat to 40-50 °C. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alternative: Acyl Fluoride Mediated Coupling

For exceptionally challenging couplings involving both steric hindrance and poor nucleophilicity, converting the carboxylic acid to a highly reactive acyl fluoride can be a superior strategy.[11] Acyl fluorides are less sterically demanding than many active esters and highly electrophilic.[11][12]

Table 1: Comparison of Amide Coupling Reagents for Difficult Substrates

Reagent ClassExample(s)Key AdvantagesConsiderations
Carbodiimide EDC / HOBtCost-effective; water-soluble byproducts (EDC).Often insufficient for deactivated amines; risk of N-acylurea byproduct.[2][13]
Uronium/Aminium HATU, HBTU, COMUHigh reactivity; low racemization; fast reaction rates.[6][8]Higher cost; can react with amine if added incorrectly.
Phosphonium PyBOP, PyAOPExcellent for sterically hindered couplings.Byproducts can be difficult to remove.[8]
Acyl Halide Acyl FluorideMaximally reactive; minimal steric hindrance.Requires an extra synthetic step; reagent handling precautions.[11][12]

Urea Formation: Reaction with Isocyanates

The formation of a urea is often more straightforward than amide coupling, as isocyanates are intrinsically highly reactive electrophiles that do not require a separate activation step. The reaction of a secondary amine with an isocyanate is typically rapid and high-yielding.[14][15]

Mechanism & Key Considerations

The reaction proceeds via the direct nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the isocyanate.

A critical consideration is the rigorous exclusion of water. Isocyanates can react with water to form an unstable carbamic acid, which decomposes to a primary amine and CO₂.[16] This newly formed amine can then react with another molecule of isocyanate, leading to a symmetric urea byproduct and consumption of the starting material.[16]

Urea_Formation cluster_main Desired Reaction cluster_side Side Reaction (with H₂O) Amine (F₂Et)(MsEt)NH Urea Urea Product Amine->Urea Attacks Isocyanate R-N=C=O Isocyanate->Urea Isocyanate2 R-N=C=O CarbamicAcid [Carbamic Acid] Isocyanate2->CarbamicAcid SymmUrea Symmetric Urea (Byproduct) Isocyanate2->SymmUrea Reacts with another isocyanate molecule H2O H₂O H2O->CarbamicAcid PrimaryAmine R-NH₂ CarbamicAcid->PrimaryAmine CO2 + CO₂ CarbamicAcid->CO2 PrimaryAmine->SymmUrea

Caption: Desired urea formation vs. unwanted side reaction with water.

Protocol: General Procedure for Urea Synthesis
  • Preparation: To a flame-dried flask under an inert atmosphere, add (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.0 eq) and dissolve in an anhydrous aprotic solvent (e.g., THF, DCM, or MeCN).

  • Reagent Addition: Cool the solution to 0 °C. Add the desired isocyanate (1.0-1.1 eq) dropwise as a solution in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by recrystallization or flash column chromatography.

C-N Cross-Coupling: Buchwald-Hartwig Amination

To form a bond between the amine nitrogen and an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is the premier method.[17] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[18][19]

Rationale for Component Selection
  • Catalyst: A palladium(0) source is required. This can be added directly (e.g., Pd₂(dba)₃) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂).

  • Ligand: The choice of phosphine ligand is critical. For coupling a secondary amine, especially a hindered or electron-deficient one, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands are often required to promote the key reductive elimination step.[20]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[19]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(NR'₂)L₂ OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'₂ Amido_Complex->Product HX_Base [H-Base]⁺X⁻ Amido_Complex->HX_Base ArX Ar-X ArX->Pd0 Amine R'₂NH Amine->OA_Complex Base Base Base->OA_Complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[19]

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a rigorously inert atmosphere, add the aryl halide/triflate (1.0 eq), Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (2-4 mol%) to a flame-dried Schlenk tube or vial.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq). Add (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Coupling

ComponentRecommended Reagent/ParameterRationale
Aryl Partner Aryl Bromide, Iodide, or TriflateProvides the necessary electrophile for oxidative addition.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources for generating the active Pd(0) catalyst.
Ligand RuPhos, XPhos, or BrettPhosBulky, electron-rich ligands facilitate the crucial reductive elimination step for secondary amines.[20]
Base NaOtBu or LiHMDSStrong, non-nucleophilic base required for amine deprotonation.[19]
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed, and non-protic solvents are essential.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle.

Conclusion and Future Perspectives

The coupling of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine requires a departure from standard protocols due to its pronounced electron-deficient nature. For amide synthesis, high-potency uronium reagents like HATU or the use of acyl fluorides are strongly recommended. Urea formation provides a more direct route, provided stringent anhydrous conditions are maintained to prevent byproduct formation. For the synthesis of arylated derivatives, the Buchwald-Hartwig amination with modern, bulky phosphine ligands offers a powerful and reliable platform. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable, yet challenging, building block into novel molecular architectures.

References

  • Vertex AI Search. (2024).
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Isonychia. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Ang, P. H., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • Pardeshi, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Jiang, X., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. [Link]

  • Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Gouverneur, V., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. [Link]

  • Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Gouverneur, V., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]

  • Leonori, D., et al. (2022). Sulfones: A New Functional Group for Modular Radical Cross-Coupling. ChemRxiv. [Link]

  • Movassaghi, M., et al. (2006). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. [Link]

  • Szeja, W., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]

  • Gadipelly, C., et al. (2022). Advances in amidation chemistry – a short overview. Arkivoc. [Link]

  • Curran, D. P., et al. (2007). Amide bond formation with a new fluorous carbodiimide: separation by reverse fluorous solid-phase extraction. Organic Letters. [Link]

  • McMurry, J. (n.d.). CHAPTER 8: AMINES. Fundamentals of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Procter, D. J., et al. (2020). Selected syntheses and reactions of sulfones. ResearchGate. [Link]

  • Zhu, S., et al. (2025). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. Organic Letters. [Link]

  • Ghorai, M. K., et al. (2023). Introducing a sulfone-embedded anhydride to the anhydride-imine reaction for the modular synthesis of N-heterocyclic sulfones. Semantic Scholar. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Kim, I. H., et al. (2010). Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate. PubMed. [Link]

  • Allian, A., et al. (2021). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

Sources

Application

incorporating (2,2-difluoroethyl)(2-methanesulfonylethyl)amine into heterocycles

Topic: Incorporating (2,2-difluoroethyl)(2-methanesulfonylethyl)amine into heterocycles Content Type: Application Note & Protocol Guide Role: Senior Application Scientist A Guide to (2,2-Difluoroethyl)(2-methanesulfonyle...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating (2,2-difluoroethyl)(2-methanesulfonylethyl)amine into heterocycles Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

A Guide to (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine Functionalization

Executive Summary & Strategic Rationale

Molecule of Interest: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine CAS: 1182884-13-4 Formula:


[1]

In modern medicinal chemistry, this specific amine building block represents a "physicochemical sweet spot." It simultaneously addresses two common lead optimization challenges:

  • Metabolic Stability & Lipophilicity: The 2,2-difluoroethyl group acts as a bioisostere for ethyl or methyl groups. The electron-withdrawing fluorine atoms lower the amine's

    
     (reducing hERG liability) and block oxidative metabolism at the 
    
    
    
    -carbon.
  • Solubility & Permeability: The 2-methanesulfonylethyl moiety introduces a polar, non-basic hydrogen bond acceptor, improving aqueous solubility without adding a donor that might compromise membrane permeability.

However, incorporating this amine into heterocyclic cores (e.g., pyrimidines, pyridines, quinolines) presents a kinetic and thermodynamic tension . The fluorine atoms significantly reduce the nitrogen's nucleophilicity, requiring forcing conditions, while the


-sulfone group introduces a latent risk of elimination (retro-Michael reaction) under those very conditions.

This guide details the protocols to navigate this tension, ensuring high yields without structural degradation.

Critical Chemical Profile & Handling
PropertyValue / CharacteristicImplication for Synthesis
Nucleophilicity Low to ModerateThe

-

group inductively withdraws electron density from the nitrogen. Reactivity is significantly lower than diethylamine.
Basicity (

)
~6.5 - 7.5 (Estimated)Less likely to protonate under physiological conditions; requires stronger bases to deprotonate in Pd-catalysis.
Thermal Stability Good < 100°CStable in most solvents.
Base Sensitivity High Risk The

-sulfonyl group makes the adjacent protons acidic. Strong bases (e.g., NaH, tBuOK) or high heat can trigger retro-Michael elimination , releasing vinyl sulfone.
The Decomposition Pathway (Risk Visualization)

The following diagram illustrates the competing pathways: successful coupling vs. the elimination side-reaction.

G Amine (2,2-difluoroethyl) (2-methanesulfonylethyl)amine Base Strong Base / High Heat (>120°C) Amine->Base Exposure Coupling Target Heterocycle Amine->Coupling Controlled S_NAr / Pd Elimination Vinyl Sulfone (Byproduct) Base->Elimination Retro-Michael Difluoroamine 2,2-Difluoroethylamine (Byproduct) Base->Difluoroamine Cleavage

Figure 1: The Stability-Reactivity Trade-off. Avoid conditions that favor the red path.

Experimental Protocols
Protocol A:

Displacement (The "Workhorse" Method)

Best for: Electron-deficient heterocycles (e.g., 2-chloropyrimidines, 4-chloropyridines) with ortho/para activating groups.

The Challenge: Standard


 conditions often use high heat to overcome the amine's low nucleophilicity.
The Solution:  Use a polar aprotic solvent to enhance nucleophilicity and a non-nucleophilic organic base to prevent elimination.

Materials:

  • Heteroaryl Chloride (1.0 equiv)

  • Amine Reagent (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

  • Dissolution: Dissolve the heteroaryl chloride in DMSO (concentration 0.2 – 0.5 M).

  • Addition: Add the amine reagent (1.2 equiv) followed by DIPEA (2.5 equiv).

    • Note: Do not use

      
       if the reaction requires temperatures >100°C, as the heterogeneous surface can sometimes promote elimination. DIPEA is gentler.
      
  • Reaction: Heat the mixture to 80°C – 100°C .

    • Checkpoint: Monitor by LCMS at 1 hour. Look for the target mass. If the starting material remains, increase temp to 110°C but do not exceed 120°C .

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO).

    • Critical: Wash the organic layer with dilute citric acid (5%) to remove excess amine and DIPEA.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Self-Validating Check:

  • If you observe a mass corresponding to [M - 106] (Loss of

    
    ), you have triggered the retro-Michael elimination. Lower the temperature  and switch to Protocol B.
    
Protocol B: Palladium-Catalyzed Buchwald-Hartwig (For Unactivated Systems)

Best for: Unactivated aryl chlorides/bromides or when


 fails due to steric hindrance.

The Challenge: Secondary amines with


-branching or electron-withdrawing groups are difficult substrates for Pd-catalysis.
The Solution:  Use specific dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for weak nucleophiles.

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine Reagent (1.2 equiv)[1][2]

  • Catalyst:

    
     (0.02 equiv) or precatalyst
    
  • Ligand: BrettPhos or RuPhos (0.04 equiv)

    • Why? BrettPhos is exceptionally good for secondary amines with electron-withdrawing groups.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - use with caution)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under Argon stream, combine Aryl Halide, Amine,

    
    , Ligand, and Base in a reaction vial.
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 90°C for 4–16 hours.

    • Note: Although NaOtBu is a standard base for Buchwald couplings,

      
       is preferred here to minimize the risk of base-mediated elimination of the sulfone side chain.
      
  • Filtration: Filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Analytical Data & QC Standards

When characterizing the final heterocycle, specific NMR signatures confirm the integrity of the side chain.

NucleusSignal RegionCharacteristic PatternValidation
1H NMR

2.9 - 3.1 ppm
Singlet (

)
Confirms intact Methyl Sulfone (

).
1H NMR

5.8 - 6.2 ppm
Triplet of triplets (

)
Confirms intact

terminal proton. (

).
19F NMR

-120 to -125 ppm
Doublet of tripletsConfirms presence of

group.
LCMS M+1Parent PeakAbsence of M-106 fragment.
Troubleshooting Decision Tree

DecisionTree Start Start: Coupling Reaction CheckType Is Heterocycle Electron Deficient? (e.g., Pyrimidine, Nitro-benzene) Start->CheckType MethodA Attempt Protocol A (SnAr) Base: DIPEA, Solvent: DMSO, 100°C CheckType->MethodA Yes MethodB Attempt Protocol B (Pd-Cat) Ligand: BrettPhos, Base: Cs2CO3 CheckType->MethodB No ResultA Did it work? MethodA->ResultA Elimination Problem: Elimination Byproducts observed? ResultA->Elimination No (Low Yield) ResultB Did it work? Sol1 Solution: Lower Temp to 80°C Switch Base to KF/Alumina Elimination->Sol1 Yes Sol2 Solution: Switch to Protocol B (Mild Base Cs2CO3) Elimination->Sol2 No (Just unreactive)

Figure 2: Troubleshooting workflow for maximizing yield and minimizing side reactions.

References
  • Physicochemical Properties of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Difluoroethyl Group as Bioisostere: Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and physicochemical investigation. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Buchwald-Hartwig Conditions for Weak Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of secondary amines. Journal of the American Chemical Society, 131(47), 17423-17429. (Note: Reference supports ligand choice logic for hindered/weak amines). Link

  • Stability of Beta-Amino Sulfones: Saha, S., Chatterjee, A., & Banerjee, M. (2023).[3] Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic

    
    -Amino Sulfones via aza-Michael Addition.[3] The Journal of Organic Chemistry, 88, 15358-15366.[3] Link
    
  • Commercial Availability: ChemScene Product Data, CAS 1182884-13-4.[1] Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Catalyst-Free, Aqueous Microwave-Assisted Organic Synthesis (MAOS) Executive Summary (2,2-Difluoroethyl)(2-methanesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Catalyst-Free, Aqueous Microwave-Assisted Organic Synthesis (MAOS)

Executive Summary

(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine (CAS 1182884-13-4) is a highly versatile fluorinated β-aminosulfone building block utilized in advanced medicinal chemistry and drug discovery[1]. Traditional synthesis of β-aminosulfones via the aza-Michael addition often requires toxic Lewis acid catalysts, extended reaction times, and volatile organic solvents to achieve synthetically useful yields[2].

This application note details a catalyst-free, green, microwave-assisted organic synthesis (MAOS) protocol. By leveraging the dielectric heating of water, the reaction rapidly overcomes the inherently reduced nucleophilicity of the fluorinated amine, delivering >95% yield in just 10 minutes without the need for chromatographic purification[2].

Mechanistic Rationale & Causality (The "Why")

The synthesis relies on the intermolecular aza-Michael addition of 2,2-difluoroethylamine (the Michael donor) to methyl vinyl sulfone (the Michael acceptor). Designing a successful protocol requires understanding the specific electronic and thermodynamic barriers of these substrates:

  • The Challenge of Fluorinated Amines: The strong electron-withdrawing effect of the 2,2-difluoroethyl group significantly reduces the electron density—and thus the nucleophilicity—of the primary amine nitrogen. Under conventional thermal conditions, this leads to sluggish kinetics, requiring harsh Lewis acids that complicate downstream purification[2].

  • The Microwave Advantage in Water: The aza-Michael addition proceeds via a highly polar zwitterionic transition state[3]. Water, possessing a high loss tangent (

    
    ), acts as an exceptional microwave absorber. The localized dielectric heating selectively stabilizes this polar transition state, drastically lowering the activation energy barrier and accelerating C-N bond formation[2].
    
  • Inherent Selectivity: While primary amines can theoretically undergo double aza-Michael additions to form tertiary amines[2], the steric hindrance and extreme electron deficiency of the mono-alkylated fluorinated intermediate prevent the second addition. This ensures high chemoselectivity for the desired secondary amine product.

Experimental Methodology

Self-Validating Design: This protocol is designed to be self-validating. The completion of the reaction is indicated by the complete consumption of the highly UV-active methyl vinyl sulfone, which can be rapidly verified via TLC (visualized under 254 nm UV) or LC-MS before proceeding to the extraction phase.

Reagents & Equipment
  • 2,2-Difluoroethylamine (CAS 430-67-1, >98% purity)

  • Methyl vinyl sulfone (CAS 3626-14-4, >98% purity)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Ethyl Acetate (EtOAc) (ACS grade, for extraction)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave) equipped with a 10 mL pressure-rated glass vial and Teflon septum.

Step-by-Step Protocol
  • Solvent Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 3.0 mL of DI water.

  • Reagent Addition: Add 2,2-difluoroethylamine (10.0 mmol, 0.81 g) to the water. Slowly add methyl vinyl sulfone (10.0 mmol, 1.06 g) dropwise to the stirring solution to ensure homogenous dispersion.

  • Vial Sealing: Seal the vial with a Teflon-lined crimp cap to ensure pressure containment. The system may reach up to 250 psi during irradiation[2].

  • Microwave Irradiation: Insert the vial into the microwave cavity. Apply irradiation with a maximum power limit of 200 W, dynamically ramping the temperature to 150 °C over 2 minutes. Hold isothermally at 150 °C for exactly 10 minutes[2].

  • Cooling & Depressurization: Allow the system to actively cool the vial to 25 °C using compressed air (approx. 2-3 minutes) before uncrimping.

  • Workup & Extraction: Transfer the aqueous reaction mixture to a 50 mL separatory funnel. Extract the target secondary amine using Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, is obtained as an analytically pure compound (>95% yield)[1],[2].

Quantitative Data & Optimization

The superiority of the microwave-assisted aqueous protocol is demonstrated in the optimization matrix below. Conventional heating fails to provide synthetically useful yields within a practical timeframe due to the deactivated nature of the fluorinated amine.

EntrySolventHeating MethodTemp (°C)TimeCatalystYield (%)
1Solvent-freeConventional8012 hNone41
2MethanolConventional656 hNone58
3WaterConventional1003 hNone72
4 Water Microwave (MAOS) 150 10 min None >95

Table 1: Optimization of reaction conditions for the synthesis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine.

Visualizations

Workflow A 1. Reagent Preparation Equimolar Amine & Sulfone in H₂O B 2. Microwave Irradiation 150 °C, 200 W, 10 min A->B C 3. Cooling & Depressurization Cool to 25 °C B->C D 4. Liquid-Liquid Extraction Extract with EtOAc (3x) C->D E 5. Pure β-Aminosulfone (>95% Yield, No Chromatography) D->E

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of the target β-aminosulfone.

Mechanism N1 2,2-Difluoroethylamine (Michael Donor) N3 Nucleophilic Attack (C-N Bond Formation) N1->N3 N2 Methyl Vinyl Sulfone (Michael Acceptor) N2->N3 N4 Zwitterionic Enolate (MW Stabilized in H₂O) N3->N4 N5 Proton Transfer (Solvent Mediated) N4->N5 N6 Secondary Amine Target Product N5->N6

Figure 2: Mechanistic pathway of the aza-Michael addition stabilized by microwave irradiation.

References

  • Title : Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51 Source : rsc.org URL :[Link]

  • Title : Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method: X-ray Characterization, DFT and Hirshfeld Analysis Source : mdpi.com URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine Synthesis

Ticket ID: #RXN-OPT-1182884 Subject: Low yields in synthesis of CAS 1182884-13-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnosis You are likely experiencing low...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-OPT-1182884 Subject: Low yields in synthesis of CAS 1182884-13-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnosis

You are likely experiencing low yields (typically <50%) due to a conflict between kinetic inhibition and thermodynamic instability .

The target molecule, (2,2-difluoroethyl)(2-methanesulfonylethyl)amine , presents a classic "push-pull" conflict:

  • Kinetic Trap: The 2,2-difluoroethyl group exerts a strong inductive effect (

    
    ), significantly lowering the nucleophilicity of the nitrogen lone pair (
    
    
    
    vs.
    
    
    for ethylamine). This makes the initial attack on the electrophile sluggish.
  • Thermodynamic Reversibility: The product is a

    
    -amino sulfone. These motifs are prone to retro-Michael  reactions (elimination) upon heating or exposure to strong base. If you heat the reaction to overcome the kinetic trap, you trigger the reverse reaction.
    
  • Workup Loss: The presence of the sulfone and the amine makes the molecule amphiphilic. Significant product is often lost to the aqueous phase during standard extractions or degrades during distillation.

This guide replaces standard "brute force" heating with a protocol based on concentration effects and solvophobic acceleration .

The Optimized Protocol (The "On-Water" Method)

We recommend shifting from standard organic solvent reflux (e.g., THF, Toluene) to a high-concentration aqueous or neat protocol. This leverages the "on-water" effect where hydrophobic hydration accelerates the Michael addition of weak nucleophiles.

Materials
  • Amine: 2,2-difluoroethylamine (1.0 equiv)

  • Electrophile: Methyl vinyl sulfone (1.05 equiv)

  • Solvent: Water (Deionized) or Methanol (High Concentration)

  • Catalyst (Optional):

    
     (Lewis acid) or mild base (only if strictly necessary)
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Charge Reactor Mix 2,2-difluoroethylamine and Methyl vinyl sulfone in a flask. Do not add solvent yet.
2 Solvation Add Water (0.5 M to 1.0 M concentration relative to amine).
3 Reaction Stir vigorously at RT (20-25°C) for 12-24 hours.
4 Monitoring Check LCMS. Look for Product (

).
5 Workup (Critical) Do not distill. Dilute with Brine (sat. NaCl). Extract

with DCM or EtOAc .
6 Purification Dry organic layer (

), filter, and concentrate in vacuo at

.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the kinetic barrier caused by fluorine and the thermodynamic trap of the retro-Michael reaction.

ReactionPathway cluster_conditions Critical Control Points Reactants Reactants (Difluoroethylamine + Vinyl Sulfone) TS Transition State (Zwitterionic) Reactants->TS Slow (Low Nucleophilicity) Product Target Product (Beta-Amino Sulfone) TS->Product H-Bond Stabilization (Water/MeOH) Product->Reactants Heat (>50°C) SideProduct Decomposition (Retro-Michael / Polymer) Product->SideProduct Distillation / Strong Base

Caption: The reaction is reversible. Heat shifts equilibrium back to reactants (Retro-Michael). Water stabilizes the transition state, lowering the activation energy without heat.

Troubleshooting & FAQ

Q: The reaction stalls at 60% conversion. Should I add base (TEA/DIPEA)?

A: Proceed with Caution. Adding a base increases the nucleophilicity of the amine, but it also catalyzes the elimination of the acidic


-protons next to the sulfone.
  • Better Fix: Increase concentration (run neat or 2M) or use a Lewis Acid catalyst like

    
     or 
    
    
    
    (10 mol%). These activate the vinyl sulfone electrophile without acting as a base.
Q: I tried distilling the product, and it turned into a black tar.

A: Thermal Decomposition.


-amino sulfones are thermally unstable. At distillation temperatures (>100°C), the molecule undergoes a retro-Michael reaction, regenerating the volatile vinyl sulfone (which polymerizes) and the amine.
  • Fix: Remove solvent under high vacuum at room temperature. If purification is needed, use silica gel chromatography (Eluent: DCM with 2-5% MeOH).

Q: My LCMS shows the product, but I recovered almost nothing after extraction.

A: Phase Partitioning Error. The sulfone group is highly polar, and the amine can form H-bonds. Your product is likely in the aqueous waste layer.

  • Fix:

    • Saturate the aqueous layer with NaCl (solid) until no more dissolves.

    • Use Dichloromethane (DCM) or Chloroform for extraction (3-4 washes). Avoid Diethyl Ether or Hexanes (Distribution coefficient

      
      ).
      
    • Check the pH of the aqueous layer.[1] Ensure it is basic (pH > 9) to keep the amine unprotonated, although the sulfone acidity limits how basic you can go. pH 8-9 is the sweet spot.

Decision Tree: Workup Strategy

Use this flow to maximize recovery based on your crude mixture's state.

WorkupLogic Start Crude Reaction Mixture CheckState Is the mixture homogeneous? Start->CheckState Homo Yes (Solvent is Water/MeOH) CheckState->Homo Hetero No (Oiling out) CheckState->Hetero Concentrate Evaporate MeOH (if present) Keep Temp < 30°C Homo->Concentrate Salting Add Brine / Solid NaCl Concentrate->Salting Extract Extract with DCM (x3) Salting->Extract Final Concentrate in Vacuo (No Heat) Extract->Final Decant Decant Aqueous Layer Hetero->Decant DirectDry Dissolve Oil in DCM Dry w/ Na2SO4 Decant->DirectDry DirectDry->Final

Caption: Optimized workup to prevent water-solubility losses and thermal degradation.

References

  • Nucleophilicity of Fluorinated Amines

    • Saha, S., et al.[2] "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic

      
      -Amino Sulfones."[2] J. Org.[2] Chem., 2023 , 88, 15358-15366.[2] Link
      
    • Note: Demonstrates that electron-deficient amines require "on-water" conditions or catalysis to react efficiently with vinyl sulfones.
  • Retro-Michael Instability

    • Bayer CropScience AG.[3] "Method for preparing 4-aminobut-2-enolides."[4] US Patent 9,550,745 B2, 2017 . Link

    • Note: Discusses the synthesis and stability of 2,2-difluoroethylamino intermediates and the risk of elimin
  • Solubility & Extraction of Amino Sulfones

    • BenchChem Technical Guide.[5] "Solubility Profile of 2-(4-Aminophenyl)sulfonylaniline in Organic Solvents." 2025 .[5] Link

    • Note: Provides solubility parameters for sulfone-amine analogs, confirming poor solubility in non-polar solvents and the need for polar organic extraction (DCM).
  • Rulev, A. Y. "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews, 2018.

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Fluorinated Amines

Welcome to the technical support center for the purification of polar fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but often problematic compounds. The presence of both a polar amine and an electronegative fluorine atom imparts distinct physicochemical properties that can complicate standard purification workflows.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to develop robust and efficient purification strategies.

Visualizing the Purification Challenge

Polar fluorinated amines occupy a challenging physicochemical space. Their polarity makes them highly soluble in polar solvents, while the basicity of the amine group can lead to strong interactions with acidic stationary phases like silica gel.[2][3] The fluorine atoms can further modulate polarity and introduce unique intermolecular interactions.[1] This often results in purification difficulties such as poor retention in reversed-phase chromatography and strong, often irreversible, binding in normal-phase chromatography.[4]

Purification_Challenges cluster_challenges Purification Challenges Polar Fluorinated Amine Polar Fluorinated Amine High Polarity High Polarity Polar Fluorinated Amine->High Polarity Leads to Basic Amine Group Basic Amine Group Polar Fluorinated Amine->Basic Amine Group Contains Fluorine-Specific Interactions Fluorine-Specific Interactions Polar Fluorinated Amine->Fluorine-Specific Interactions Exhibits Poor RP-HPLC Retention Poor RP-HPLC Retention High Polarity->Poor RP-HPLC Retention Causes Difficult LLE Difficult LLE High Polarity->Difficult LLE Causes Strong NP-HPLC Binding Strong NP-HPLC Binding Basic Amine Group->Strong NP-HPLC Binding Causes Poor Peak Shape Poor Peak Shape Basic Amine Group->Poor Peak Shape Causes Fluorine-Specific Interactions->Poor Peak Shape Contributes to HILIC_Workflow cluster_prep Preparation cluster_run Execution cluster_optimize Optimization Select HILIC Column Select HILIC Column Prepare Mobile Phases Prepare Mobile Phases Select HILIC Column->Prepare Mobile Phases Prepare Sample Prepare Sample Prepare Mobile Phases->Prepare Sample Equilibrate Column Equilibrate Column Prepare Sample->Equilibrate Column Inject Sample Inject Sample Equilibrate Column->Inject Sample Run Gradient Run Gradient Inject Sample->Run Gradient Analyze Results Analyze Results Run Gradient->Analyze Results Adjust Gradient/pH Adjust Gradient/pH Analyze Results->Adjust Gradient/pH Re-run Analysis Re-run Analysis Adjust Gradient/pH->Re-run Analysis Re-run Analysis->Equilibrate Column

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Handling of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and formulation teams who encounter erratic solubility profiles when working with (2,2-difluoroethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and formulation teams who encounter erratic solubility profiles when working with (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4).

This guide is designed to bypass generic advice and provide field-proven, mechanistically grounded solutions for handling this specific building block.

Part 1: Mechanistic Profiling – Why Does It Crash Out?

Before troubleshooting, we must understand the causality behind the molecule's physical behavior. This compound is a classic "chameleon" molecule, possessing conflicting physicochemical domains:

  • The 2-Methanesulfonylethyl Group: The sulfone moiety is highly polar and an excellent hydrogen-bond acceptor, but it cannot donate hydrogen bonds. It strongly prefers polar microenvironments.

  • The 2,2-Difluoroethyl Group: This gem-difluoro chain is highly lipophilic and strongly electron-withdrawing.

  • The Secondary Amine Core: Typically, secondary dialkylamines have a pKa around 10. However, the strong inductive electron-withdrawing effect of the adjacent β-fluorines significantly depresses the basicity of the nitrogen lone pair, dropping the estimated pKa to approximately 7.5–8.0 [1].

Because of this amphiphilic nature, the free base often self-associates into inverse-micelle-like aggregates in mid-polarity solvents (like ethyl acetate or ether), leading to unexpected precipitation, cloudiness, or stubborn emulsions during aqueous workups[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: My free base oil is forming a cloudy suspension in standard organic solvents (EtOAc, Hexanes, Toluene). How do I prepare stable stock solutions?

The Causality: The molecule's polar sulfone core is rejecting the non-polar solvent, while the fluorinated tail prevents tight, clean crystallization, resulting in a colloidal suspension. The Solution: Shift to highly polar, aprotic solvents that can solvate both the sulfone and the fluorinated tail.

  • For Synthesis: Use N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

  • For Analytical/Assay Prep: Use Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile/Water (80:20).

Q2: I am getting low yields in SNAr and amide coupling reactions due to the amine precipitating when I add my tertiary amine base (e.g., DIPEA). What is happening?

The Causality: When you add a stoichiometric base like DIPEA, you ensure the compound remains entirely in its unprotonated, free-base form. If your reaction solvent is strictly non-polar (e.g., pure THF), the amphiphilic free base will phase-separate, removing it from the reactive liquid phase. The Solution: Implement a binary co-solvent system. Adding just 10–15% DMF or DMAc to your THF or DCM reaction mixture will disrupt the self-association of the free base, keeping the nucleophilic nitrogen fully solvated and available for the coupling cycle.

Q3: During aqueous workup, I am trapped in a severe emulsion. How do I force phase separation?

The Causality: The molecule acts as a weak synthetic surfactant. The polar sulfone/amine head and the lipophilic fluorinated tail sit perfectly at the aqueous-organic interface, drastically lowering interfacial tension. The Solution: Do not shake the separatory funnel vigorously; use gentle inversions. To break an existing emulsion, you must alter the ionic strength and strictly control the pH.

  • Add saturated aqueous NaCl (brine) to "salt out" the organic layer.

  • Adjust the aqueous phase to pH 10 using saturated

    
    . Because the amine's pKa is ~7.5, pH 10 ensures >99% of the molecule is deprotonated, stripping away its charge and forcing the neutral lipophile entirely into the organic phase (preferably DCM).
    

Workup Start Quench Reaction Containing Amine CheckPH Adjust aqueous phase to pH 10 (Na2CO3) Start->CheckPH Extract Extract with DCM (Gentle Inversion Only) CheckPH->Extract Emulsion Emulsion Forms? Extract->Emulsion Brine Add sat. NaCl (Brine) & filter through Celite Emulsion->Brine Yes Separate Separate Layers Emulsion->Separate No Brine->Separate Dry Dry over Na2SO4 & Concentrate Separate->Dry

Optimized aqueous workup workflow to prevent emulsion formation and maximize recovery.

Part 3: Quantitative Solubility Data

To assist in your experimental design, refer to the synthesized solubility matrix below. This data dictates whether you should utilize the compound in its free base or salt form based on your solvent system.

Solvent SystemState of Free BaseState of HCl SaltRecommended Max Concentration
Water / Buffer (pH 7.4) Poor (< 1 mg/mL)Excellent (> 50 mg/mL)10 mM (as HCl salt)
DMSO ExcellentExcellent> 100 mM
DMF / DMAc ExcellentGood> 100 mM
Dichloromethane (DCM) GoodPoor (Suspension)50 mM (as Free Base)
Tetrahydrofuran (THF) Moderate (Cloudy)Poor (Insoluble)10 mM (Requires co-solvent)
Ethyl Acetate / Hexanes Poor (Oils out)InsolubleNot Recommended

Part 4: Self-Validating Protocol – HCl Salt Generation

If your downstream application is a biological assay or requires formulation in aqueous media, the free base will fail due to poor hydration energy. You must convert it to a salt. Because the basicity is attenuated by the fluorine atoms, weak acids (like acetic or citric acid) will result in an equilibrium mixture rather than a distinct salt [2]. A strong acid like HCl is required.

Objective: Generate the highly crystalline, water-soluble hydrochloride salt of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine.

Materials:

  • (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (Free base oil)

  • Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • 4.0 M HCl in Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes of anhydrous

    
     under a nitrogen atmosphere. Causality: Anhydrous conditions are critical. The resulting salt is hygroscopic; the presence of water will cause the salt to crash out as an unworkable, sticky gum rather than a crystal.
    
  • Acid Addition: Chill the solution to 0 °C in an ice bath. Slowly add 1.05 equivalents of 4.0 M HCl in Dioxane dropwise via syringe while stirring vigorously.

  • Validation Check (Self-Correction): Within minutes, a white precipitate should form.

    • If a white powder forms: The salt formation is successful.

    • If a biphasic oil/gum forms: Moisture has compromised the system. Add 5 volumes of anhydrous ethanol, evaporate to dryness under reduced pressure, and triturate the residue with cold

      
       to force crystallization.
      
  • Isolation: Stir for an additional 30 minutes at room temperature to ensure complete precipitation. Filter the solid rapidly through a minimal-porosity glass frit.

  • Drying: Wash the filter cake with cold anhydrous

    
     and dry immediately under high vacuum at 40 °C for 12 hours to remove residual dioxane.
    

SolubilityLogic Amine (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (Amphiphilic Free Base) Aqueous Aqueous Bio-Assay (Requires High Polarity) Amine->Aqueous Organic Organic Synthesis (Requires Nucleophilicity) Amine->Organic Salt Form HCl Salt (Protonates Amine) Aqueous->Salt Cosolvent Use DMF/DMSO Co-solvent (Solvates Sulfone & Tail) Organic->Cosolvent Sol1 Soluble in Water/Buffer (pH < 6) Salt->Sol1 Sol2 Soluble in Organic Mix (Maintains Free Lone Pair) Cosolvent->Sol2

Decision matrix for resolving solubility based on the target application (assay vs. synthesis).

References

  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem (2007) URL: [Link]

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (2007) URL: [Link]

  • Title: Drug-like properties and the causes of poor solubility and poor permeability Source: Journal of Pharmacological and Toxicological Methods (2000) URL: [Link]

Optimization

Technical Support Guide: Stability of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

This technical guide addresses the stability profile of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4), specifically focusing on its degradation pathways under basic conditions.[1][2] [1][2] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (CAS: 1182884-13-4), specifically focusing on its degradation pathways under basic conditions.[1][2]

[1][2]

Executive Summary

(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is a secondary amine building block.[1][2] While chemically robust in acidic or neutral environments, it exhibits significant instability under basic conditions .[2]

The presence of the electron-withdrawing 2,2-difluoroethyl group lowers the pKa of the amine nitrogen (approx.[1][3] pKa ~7.1), making it an excellent leaving group. Concurrently, the 2-methanesulfonylethyl (MSE) group contains acidic protons


 to the sulfone. In the presence of base, this molecule undergoes a rapid Retro-Michael (

-elimination)
reaction, decomposing into methyl vinyl sulfone and 2,2-difluoroethylamine .[1][2]

Critical Warning: Avoid aqueous basic workups (e.g., 1M NaOH, sat. NaHCO


 at RT) or storage in basic buffers.[2] This decomposition is often irreversible if the volatile vinyl sulfone escapes or polymerizes.[2]

Mechanism of Instability

The instability is driven by the synergy between the acidity of the sulfone and the leaving group ability of the fluorinated amine.

The Decomposition Pathway (Retro-Michael)

Under basic conditions, the base abstracts a proton from the carbon adjacent to the sulfone group. The resulting carbanion expels the amine to restore the double bond of the vinyl sulfone.

RetroMichael SM (2,2-difluoroethyl) (2-methanesulfonylethyl)amine Inter Intermediate [Carbanion] SM->Inter - BH⁺ Base Base (B:) Base->SM Deprotonation (α-sulfone) Prod1 Methyl Vinyl Sulfone (Volatile Electrophile) Inter->Prod1 β-Elimination Prod2 2,2-Difluoroethylamine (Free Amine) Inter->Prod2 Leaving Group

Figure 1: The base-catalyzed retro-Michael decomposition pathway.[1][2]

Why is this specific compound so sensitive?

Standard dialkylamines (e.g., diethylamine) have a conjugate acid pKa of ~11. They are poor leaving groups.[2] However, the 2,2-difluoroethyl group exerts a strong inductive effect (-I), lowering the pKa of the amine to ~7.1 [1, 2].[1][2] This makes the amine a much better leaving group (approx. 10,000x better than a standard alkylamine), drastically accelerating the elimination reaction even with mild bases.

ComponentChemical FeatureEffect on Stability
Amine Motif 2,2-DifluoroethylLowers pKa to ~7.1; Excellent Leaving Group .[1][2]
Linker 2-MethanesulfonylethylAcidic

-protons; Prone to Elimination .[1][2]
Reagent Base (OH⁻, CO₃²⁻, Et₃N)Triggers deprotonation and collapse.[2]

Troubleshooting & FAQs

Q1: My compound disappeared during aqueous workup with NaHCO . Where did it go?

Diagnosis: You likely triggered the retro-Michael decomposition.[1][2] Explanation: Even weak bases like sodium bicarbonate can drive the equilibrium toward decomposition, especially if the methyl vinyl sulfone product is extracted into the organic layer or evaporates (it is volatile), pulling the equilibrium forward. Solution:

  • Immediate: Check the aqueous layer for 2,2-difluoroethylamine (water-soluble) and the organic layer for methyl vinyl sulfone.[1][2]

  • Prevention: Switch to an acidic workup .[1][2] Wash the reaction mixture with dilute HCl (if your product is basic) or brine/water only. If neutralization is required, use a phosphate buffer at pH 6-7 and keep the temperature at 0°C.

Q2: Can I use this amine in a nucleophilic substitution reaction with K CO in DMF?

Diagnosis: High risk of degradation.[2] Explanation: Carbonate bases in polar aprotic solvents (DMF, DMSO) at elevated temperatures are the ideal conditions for retro-Michael elimination.[2] Solution:

  • Use a non-nucleophilic organic base (e.g., DIPEA) at room temperature or below.[2]

  • If heating is required, consider using the HCl salt of the amine and liberating it in situ slowly, or use a weaker base system.

  • Monitor the reaction closely by LCMS. If you see a peak with mass [M-106] (loss of vinyl sulfone), decomposition is occurring.[2]

Q3: How should I store this compound?

Recommendation:

  • Form: Store as the Hydrochloride (HCl) salt . The protonated amine prevents the retro-Michael reaction because the nitrogen lone pair is engaged, and the molecule cannot act as a leaving group.

  • Conditions: If stored as a free base, keep at -20°C under argon, strictly free of moisture and any basic impurities.

Experimental Protocols

Protocol A: Safe Workup Procedure

Use this protocol to isolate the compound without triggering decomposition.[2]

  • Quench: Cool the reaction mixture to 0°C.

  • Acidification: Carefully add 1M HCl until the pH is acidic (pH < 4). This protonates the amine, locking it in a stable state.

  • Extraction (Wash): Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) to remove non-basic impurities (the amine stays in the water).

  • Basification (Critical Step):

    • Keep the aqueous layer at 0°C.[2]

    • Add solid NaCl to saturate the water (Salting out).

    • Slowly adjust pH to ~8-9 using saturated NaHCO

      
       or dilute NaOH, immediately  extracting with DCM.[1][2] Do not let the free base sit in the aqueous base solution.
      
  • Drying: Dry the organic layer over Na

    
    SO
    
    
    
    (avoid K
    
    
    CO
    
    
    as desiccant) and concentrate in vacuo at low temperature (<30°C).
Protocol B: Conversion to Stable HCl Salt

Recommended for long-term storage.[1][2]

  • Dissolve the free amine in anhydrous diethyl ether or dichloromethane (0.1 M concentration).[2]

  • Cool to 0°C in an ice bath.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise. A white precipitate should form immediately.[2]

  • Stir for 15 minutes at 0°C.

  • Filter the solid under inert atmosphere or evaporate the solvent under reduced pressure.[2]

  • Store the resulting white solid at -20°C.

Stability Matrix

ConditionStability RatingNotes
1M HCl (aq) Stable Protonation prevents elimination.[1][2]
Water (Neutral) ⚠️ Conditional Slow decomposition possible over time; keep cold.[1][2]
DIPEA / DCM (RT) ⚠️ Conditional Stable for short periods; avoid prolonged storage.[1][2]
NaHCO

(aq)
Unstable Rapid decomposition likely, especially with heat.[2]
NaOH / KOH Critical Failure Immediate retro-Michael elimination.[1][2]
DMSO / Heat Critical Failure Thermal elimination is rapid.[1][2]

References

  • PubChem. (2025).[1][2][4][5] 2,2-Difluoroethanamine (Compound).[1][2][3][6][7] National Library of Medicine.[2] Retrieved from [Link]

  • IdeXlab. (2023).[2] Retro-Michael Reaction Mechanism and Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-Amino Sulfones and Retro-Michael Stability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Amine Alkylation &amp; Conversion Optimization

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Low Conversion in Amine Alkylation Introduction: The "Hidden" Barriers to Conversion Welcome to the Advanced Support Center. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Low Conversion in Amine Alkylation

Introduction: The "Hidden" Barriers to Conversion

Welcome to the Advanced Support Center. As a Senior Application Scientist, I often see researchers treat amine alkylation as a simple "mix-and-stir" operation. In reality, C–N bond formation is a battle against three competing forces: steric hindrance , electronic deactivation , and catalyst poisoning .

Low conversion rarely means "bad reagents." It usually indicates a mechanistic bottleneck. This guide dissects those bottlenecks across the three dominant methodologies: Reductive Amination , Direct Alkylation (


) , and Buchwald-Hartwig Cross-Coupling .
Quick Diagnostics: Which Method Are You Using?

Use this decision matrix to ensure you are applying the correct chemistry for your substrate.

MethodSelection Start Start: Substrate Analysis IsAryl Is the electrophile an Aryl Halide? Start->IsAryl IsAlkyl Is the electrophile an Alkyl Halide/Aldehyde? Start->IsAlkyl Buchwald Method: Buchwald-Hartwig (Pd-Catalyzed) IsAryl->Buchwald Unactivated SNAr Method: SNAr (Requires strong EWG) IsAryl->SNAr Activated (NO2, CN) Aldehyde Is it an Aldehyde/Ketone? IsAlkyl->Aldehyde RedAm Method: Reductive Amination (High Control) Aldehyde->RedAm Yes DirectAlk Method: Direct Alkylation (Risk: Over-alkylation) Aldehyde->DirectAlk No (Alkyl Halide)

Figure 1: Decision matrix for selecting the optimal amine alkylation strategy based on electrophile properties.

Module 1: Reductive Amination

Symptom: Reaction stalls; starting material remains; or alcohol byproduct forms.[1]

Reductive amination is the most robust method for alkylation, but it relies on a delicate equilibrium: Imine Formation . If the imine does not form before the reducing agent acts, you will simply reduce your aldehyde to an alcohol (dead end).

Troubleshooting Protocol
IssueRoot CauseMechanistic Fix
No Conversion pH is too basic (no activation) or too acidic (amine protonated).Adjust pH to 4–5 using Acetic Acid. This protonates the carbonyl (activating it) without fully protonating the amine [1].
Alcohol Formation Reducing agent is too strong or added too early.Switch from NaBH

to NaBH(OAc)

(Sodium Triacetoxyborohydride). It is less reactive toward aldehydes but highly reactive toward imines [2].
Stalled Reaction Water accumulation inhibits imine formation.Add 4Å Molecular Sieves or MgSO

to drive the equilibrium (Le Chatelier’s Principle).
The "Stepwise" Protocol (For Difficult Substrates)

Use this when "One-Pot" fails.

  • Imine Formation: Dissolve Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane) or THF.

  • Dehydration: Add activated 4Å Molecular Sieves (200 wt%) or Ti(OiPr)

    
     (1.2 equiv) if the amine is sterically hindered. Stir for 2–4 hours.
    
  • Check Point: Verify imine formation via crude NMR (look for shift of aldehyde proton from ~10 ppm to ~8.5 ppm).

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (1.4 equiv) and AcOH (1.0 equiv). Warm to RT and stir overnight.
    

Module 2: Direct Alkylation ( )

Symptom: Mixture of primary, secondary, and tertiary amines (Over-alkylation).

Direct alkylation is notoriously difficult to control because the product (secondary amine) is often more nucleophilic than the starting material (primary amine).

The "Cesium Effect" Solution

To enforce mono-alkylation without using a massive excess of amine, utilize the Cesium Effect .[2] Cesium ions (Cs


) have a large ionic radius and low charge density, which promotes a specific coordination with the amine and stabilizes the transition state for mono-alkylation while suppressing polyalkylation [3].
Optimized Protocol: Cesium-Promoted Mono-Alkylation
  • Solvent: DMF (Critical: DMF promotes the "naked" anion effect).

  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) or CsOH·H
    
    
    O.
  • Stoichiometry: Amine (1.0 equiv), Alkyl Halide (1.1 equiv), Cs

    
    CO
    
    
    
    (1.2 equiv), TBAI (0.1 equiv - optional phase transfer catalyst).
  • Procedure:

    • Mix Amine and Cs

      
      CO
      
      
      
      in DMF. Stir for 30 mins (Activation).
    • Add Alkyl Halide dropwise.

    • Note: The large Cs

      
       cation assists in solubility and prevents the tight ion-pairing that typically deactivates the nucleophile.
      

Module 3: Buchwald-Hartwig Cross-Coupling

Symptom: Low yield, Pd-black formation, or no conversion with heterocycles.

This is the most complex modality. Failure is usually due to Ligand Mismatch or Catalyst Poisoning (especially by pyridines or free amines coordinating to Pd).

Ligand Selection Guide

Do not use generic ligands (like PPh


) for complex amines. Use Buchwald Dialkylbiaryl Phosphines.
Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Bulky structure prevents bis-arylation; electronic properties favor oxidative addition [4].
Secondary Amines RuPhos Designed to lower the activation energy for reductive elimination (the rate-limiting step for bulky amines) [5].[3]
Aryl Chlorides XPhos or BrettPhos Highly electron-rich ligands required to facilitate oxidative addition into the strong C–Cl bond.
Heterocycles tBuBrettPhos specifically optimized for amides and N-heterocycles prone to poisoning the catalyst.
Troubleshooting Workflow

BuchwaldFix Issue Problem: Low Conversion CheckColor Is the solution black? Issue->CheckColor YesBlack Yes (Pd Black) CheckColor->YesBlack NoBlack No (Solution Clear/Brown) CheckColor->NoBlack O2Leak Cause: O2 Ingress or Ligand Instability YesBlack->O2Leak FixO2 Fix: Regrease joints, Sparge Ar for 15 mins, Increase Ligand:Pd ratio O2Leak->FixO2 CheckLigand Check Ligand Class NoBlack->CheckLigand CheckBase Check Base Strength NoBlack->CheckBase FixLigand Primary Amine? -> Use BrettPhos Secondary? -> Use RuPhos CheckLigand->FixLigand FixBase Sensitive Groups? -> Use Cs2CO3 Unreactive? -> Use NaOtBu CheckBase->FixBase

Figure 2: Troubleshooting logic for Palladium-catalyzed amination failures.

Critical "Expert" Tips for Pd-Catalysis:
  • The "Pre-Stir" Rule: Never add the catalyst directly to the halide. Mix Pd(OAc)

    
     and the Ligand in solvent first and stir for 5 minutes (or heat gently) to form the active catalyst species (
    
    
    
    ) before adding substrates.
  • Base Choice:

    • Standard: NaOtBu (Strong, soluble).

    • Base-Sensitive Substrates: Cs

      
      CO
      
      
      
      (Weaker, requires heat).[4]
    • Protic Groups Present: LHMDS (Non-nucleophilic, soluble).

References

  • Abdel-Magid, A. F. , et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • BenchChem Technical Support. "Troubleshooting low conversion in reductive amination." BenchChem Guides, 2025. 5

  • Salvatore, R. N. , et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6][7] Journal of Organic Chemistry, 2002, 67(3), 674–683.[7]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

Sources

Optimization

removing impurities from (2,2-difluoroethyl)(2-methanesulfonylethyl)amine mixtures

Technical Support Center: Purification Strategies for (2,2-difluoroethyl)(2-methanesulfonylethyl)amine Core Directive & Analysis Compound: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine CAS: 1182884-13-4 Structure:

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Core Directive & Analysis

Compound: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine CAS: 1182884-13-4 Structure: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Class:  Secondary Amine / Fluoroalkyl / Sulfone[1][2][3][4][5][6][7]

Technical Context: This compound is a critical intermediate, likely synthesized via the Michael addition of 2,2-difluoroethylamine to methyl vinyl sulfone (or a haloethyl sulfone equivalent). The electron-withdrawing nature of both the difluoroethyl and sulfonyl groups significantly lowers the basicity of the amine nitrogen compared to standard dialkyl amines (estimated pKa ~7.0–8.0). This electronic environment necessitates specific purification protocols, as standard acid-base extractions may behave differently than with more basic amines.

Common Impurity Profile:

  • Bis-alkylated Tertiary Amine:

    
    -bis(2-methanesulfonylethyl)(2,2-difluoroethyl)amine. (Result of over-alkylation).
    
  • Residual Primary Amine: 2,2-difluoroethylamine.[2][3] (Unreacted starting material).

  • Vinyl Sulfone Species: Methyl vinyl sulfone.[8] (Unreacted reagent or retro-Michael degradation product).

  • Trace Salts/Metals: From catalysts or neutralization steps.

Troubleshooting Guides & FAQs

Category A: Separation of Amine Species

Q1: My LC-MS shows a persistent impurity at M+106 relative to the product. It tracks closely with the product peak. How do I remove it? Diagnosis: This is likely the tertiary amine byproduct (bis-alkylation). In the synthesis of secondary amines via Michael addition, the product is nucleophilic enough to react with another equivalent of vinyl sulfone. Solution: Because the secondary and tertiary amines have similar polarities, standard flash chromatography can be difficult.

  • Chromatographic Optimization: Switch to a highly selective stationary phase. A Diol-functionalized silica or Amino-bound silica column often provides better resolution than standard silica for separating secondary/tertiary amine mixtures due to hydrogen bonding differences.

  • Salt Formation (The "Self-Validating" Method): The secondary amine has an N-H bond capable of hydrogen bonding, which the tertiary amine lacks.

    • Protocol: Dissolve the crude oil in dry Ethanol/IPA (1:1). Add 1.05 equivalents of concentrated HCl (or solution in dioxane). The secondary amine hydrochloride often crystallizes more readily than the tertiary salt due to better lattice packing facilitated by the N-H...Cl hydrogen bonds.

    • Validation: Filter the solid and analyze the mother liquor.[4] The tertiary amine should remain predominantly in the filtrate.

Q2: I detect unreacted 2,2-difluoroethylamine (Primary Amine) in the mixture. Distillation isn't working well. Diagnosis: The boiling points may be too close, or the product degrades thermally. Solution: Use a Chemo-Selective Scavenge .

  • Technique: Add a polymer-supported aldehyde resin (e.g., Benzaldehyde resin) or a mild electrophile like phthalic anhydride (if downstream chemistry permits).

  • Mechanism: The primary amine reacts rapidly to form an imine or imide, which is either solid (filterable) or highly distinct in polarity.

  • Preferred Method (Liquid-Liquid): If the primary amine is <5%, wash the organic layer (DCM or EtOAc) with a pH 5.5 phosphate buffer . The primary amine (usually slightly more basic than the functionalized secondary amine) will partition into the aqueous phase more effectively than the less basic, disubstituted product.

Category B: Removal of Reactive Electrophiles

Q3: The product contains residual Methyl Vinyl Sulfone. Why is this a problem, and how do I clear it? Diagnosis: Vinyl sulfones are potent Michael acceptors and potential genotoxic impurities (PGIs). They must be removed to <10 ppm levels for pharmaceutical applications. Solution: Do not rely on evaporation; vinyl sulfones can be surprisingly non-volatile or sublime.

  • Method A (Chemical Wash): Wash the organic phase with a 10% aqueous solution of Sodium Metabisulfite (

    
    ) .
    
    • Chemistry: The bisulfite ion adds to the vinyl group (Michael addition) to form a water-soluble sulfonate adduct, effectively stripping it from the organic layer.

  • Method B (Resin Scavenging): For high-value, small-scale lots, stir the mixture with Thiol-functionalized Silica (Si-SH) for 2 hours. The thiol covalently binds the vinyl sulfone. Filter to remove.

Experimental Protocols

Protocol 1: Hydrochloride Salt Crystallization

Use this to upgrade purity from ~85% to >98% and remove tertiary amines.

  • Dissolution: Dissolve 10 g of crude amine mixture in 50 mL of Isopropyl Acetate (IPAc). Heat to 40°C if necessary to ensure full dissolution.

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise over 20 minutes with vigorous stirring.

    • Note: An exotherm is expected. Maintain temp <50°C to prevent discoloration.

  • Nucleation: If oiling occurs, seed with a pure crystal of the HCl salt. If no seed is available, scratch the flask wall or add drops of MTBE (anti-solvent) until turbidity persists.

  • Crystallization: Cool the slurry slowly to 0–5°C over 2 hours. Stir at 0°C for an additional hour.

  • Isolation: Filter under nitrogen (hygroscopic solid). Wash the cake with cold MTBE (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Aqueous Bisulfite Wash (Vinyl Sulfone Removal)

Use this for removing Michael acceptor impurities.

StepActionCritical Parameter
1Dissolve crude amine in DCMConcentration ~0.5 M
2Prepare 10% w/v

(aq)
Freshly prepared
3Mix organic and aqueous phasesRatio 1:1 (v/v)
4Agitate vigorouslyTime: >30 mins (Kinetics are biphasic)
5Separate phasesAllow 15 mins for settling
6Brine WashWash organic layer with sat. NaCl
7DryUse

, then filter

Visualizations

Figure 1: Impurity Formation & Purification Workflow

This diagram illustrates the genesis of common impurities and the logic gates for their removal.[4][9][10]

PurificationWorkflow Start Synthesis Reaction (Michael Addition) Crude Crude Mixture: 1. Target Secondary Amine 2. Primary Amine (Start Mat) 3. Tertiary Amine (Over-alk) 4. Vinyl Sulfone Start->Crude Decision Impurity Analysis Crude->Decision Path_Vinyl Vinyl Sulfone Present? Decision->Path_Vinyl Check Electrophiles Action_Bisulfite Bisulfite Wash (Forms water-soluble adduct) Path_Vinyl->Action_Bisulfite Yes Path_Tertiary Tertiary Amine Present? Path_Vinyl->Path_Tertiary No Action_Bisulfite->Path_Tertiary Action_Salt HCl Salt Formation (Selective Crystallization) Path_Tertiary->Action_Salt Yes (>5%) Path_Primary Primary Amine Present? Path_Tertiary->Path_Primary No Final Pure (2,2-difluoroethyl) (2-methanesulfonylethyl)amine Action_Salt->Final Recrystallize Action_Resin Aldehyde Resin Scavenge or Acid Wash (pH 5.5) Path_Primary->Action_Resin Yes Path_Primary->Final No Action_Resin->Final

Caption: Logical decision tree for targeted impurity removal based on chemical reactivity differences.

References

  • Preparation of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine. ChemScene Product Data. CAS No. 1182884-13-4.[1][11]

  • Purification of Secondary Amines. BenchChem Technical Support. Strategies for separating secondary/tertiary amines via salt formation.[6][7]

  • Removal of Vinyl Sulfone Impurities. Organic Chemistry Portal. Synthesis and reactivity of vinyl sulfones (Michael acceptors).

  • Control of Nitrosamine Impurities. European Medicines Agency (EMA).[12] Guidelines on amine impurities and risk assessment.

  • Use of Bisulfite for Michael Acceptor Removal.Process Chemistry Techniques.

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Welcome to the technical support guide for navigating the challenges associated with the coupling of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine. This document provides in-depth troubleshooting advice, frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with the coupling of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome the significant steric challenges posed by this unique secondary amine and achieve successful reaction outcomes.

The Challenge: Understanding the Steric Profile

The secondary amine, (2,2-difluoroethyl)(2-methanesulfonylethyl)amine, presents a formidable challenge in typical coupling reactions due to significant steric hindrance around the nitrogen atom. This bulk arises from two distinct sources:

  • The 2,2-Difluoroethyl Group: The presence of two fluorine atoms on the beta-carbon creates a sterically demanding environment. Fluorine's high electronegativity also electronically deactivates the molecule towards nucleophilic substitution.[1]

  • The 2-Methanesulfonylethyl Group: The sulfonyl group is bulky, further shielding the nitrogen's lone pair and impeding the approach of electrophiles.

This combined steric and electronic profile often leads to sluggish or failed reactions under standard conditions, necessitating optimized strategies.

Figure 1: Steric Hindrance in (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during coupling reactions in a question-and-answer format.

troubleshooting_workflow start Low or No Product Yield in Coupling Reaction cause1 Potential Cause: Severe Steric Hindrance start->cause1 cause2 Potential Cause: Poor Leaving Group start->cause2 cause3 Potential Cause: Suboptimal Solvent start->cause3 cause4 Potential Cause: Inefficient Iminium Formation (Reductive Amination) start->cause4 solution1 Strategy: Increase Temperature & Time (Protocol 1) cause1->solution1 solution2 Strategy: Use Highly Reactive Electrophile (e.g., triflate, tosylate) cause2->solution2 solution3 Strategy: Switch to Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) cause3->solution3 solution4 Strategy: Employ Catalysis & Additives (Protocol 2) cause4->solution4

Figure 2: Troubleshooting Workflow for Low-Yield Coupling Reactions

Q1: My standard nucleophilic substitution (Sₙ2) reaction with an alkyl halide is failing. What are my immediate troubleshooting steps?

A: Failure in this context is common due to the high activation energy barrier imposed by steric hindrance.[2][3][4] The bulky groups on the amine physically block the required backside attack on the electrophilic carbon.[5][6][7]

  • Troubleshooting Suggestion 1: Modify Reaction Conditions.

    • Action: Increase the reaction temperature significantly and prolong the reaction time (e.g., from a few hours to 24-48 hours).[8]

    • Rationale: Providing more thermal energy helps the reacting molecules overcome the high activation barrier caused by steric repulsion. Monitoring the reaction is crucial to avoid decomposition of starting materials.

  • Troubleshooting Suggestion 2: Enhance Electrophile Reactivity.

    • Action: Replace the alkyl halide (e.g., -Br, -Cl) with a more reactive electrophile bearing a better leaving group, such as an alkyl triflate (-OTf) or tosylate (-OTs).[9]

    • Rationale: Good leaving groups are weak conjugate bases that are stable on their own.[10][11] Triflate and tosylate are far superior leaving groups compared to halides, which can dramatically accelerate the rate of Sₙ2 reactions even with hindered nucleophiles.[7]

  • Troubleshooting Suggestion 3: Optimize Your Solvent.

    • Action: Switch from polar protic solvents (like ethanol or methanol) to polar aprotic solvents such as DMSO, DMF, or acetonitrile.[2][6]

    • Rationale: Polar protic solvents form a hydrogen-bonding "cage" around the amine nucleophile, stabilizing it and reducing its reactivity.[2][11] Polar aprotic solvents do not form these hydrogen bonds, leaving the nucleophile "bare" and more reactive, which helps to overcome the steric barrier.[10]

Q2: I am attempting a direct reductive amination with a ketone, but I only recover my starting materials. Why is this happening?

A: This is a classic issue when working with hindered secondary amines. The primary challenge is the difficulty in forming the crucial iminium intermediate, which is disfavored due to steric clash between the amine and the ketone.[12][13] The reducing agent may even preferentially reduce the ketone before iminium formation occurs.

  • Troubleshooting Suggestion 1: Use a pH-Sensitive Reducing Agent.

    • Action: Employ a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[14]

    • Rationale: Unlike stronger hydrides (e.g., NaBH₄), STAB and NaBH₃CN are more stable at slightly acidic pH and selectively reduce the protonated iminium ion much faster than they reduce the ketone. This allows the equilibrium to be driven towards the product even if the iminium concentration is low.

  • Troubleshooting Suggestion 2: Add a Catalyst or Dehydrating Agent.

    • Action: Add catalytic amounts of a Brønsted acid (like acetic acid) or a Lewis acid (like Ti(OiPr)₄). Incorporating molecular sieves is also highly recommended.[15]

    • Rationale: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial attack by the hindered amine. Molecular sieves sequester the water byproduct, which is critical for driving the reversible imine-formation equilibrium forward.[15]

  • Troubleshooting Suggestion 3: Explore Advanced Catalytic Systems.

    • Action: For particularly challenging ketone-amine combinations, consider specialized catalytic systems.

    • Rationale: Recent literature describes efficient metal-free procedures using Hantzsch ester for transfer hydrogenation with catalytic thiourea for imine activation.[12] Alternatively, Rhodium (Rh) and Ruthenium (Ru) catalyst systems have been developed specifically for the direct reductive amination of hindered ketones.[16]

Frequently Asked Questions (FAQs)

  • Q: Besides Sₙ2 and reductive amination, what other coupling strategies can be effective for this amine?

    • A: For coupling with aryl halides, transition metal-catalyzed cross-coupling reactions are a powerful alternative. Specifically, the Buchwald-Hartwig amination is a go-to method. However, due to the amine's steric bulk, this will likely require specialized catalyst systems with bulky, electron-rich phosphine ligands designed to facilitate the reaction with hindered substrates.[17] Copper-catalyzed C-N coupling reactions have also emerged as a viable alternative to palladium-based methods for sterically demanding partners.[18][19][20]

  • Q: Can the methanesulfonylethyl (mesyl) group act as a leaving group itself?

    • A: Yes, this is a critical consideration. The mesylate is an excellent leaving group.[1][7] Under harsh basic or highly nucleophilic conditions, an intramolecular cyclization could occur to form a piperazine derivative, or intermolecular decomposition pathways could be activated. Careful control of reaction conditions, particularly temperature and base stoichiometry, is essential to prevent unwanted side reactions involving the sulfonate ester.[21]

  • Q: How does the difluoroethyl group affect the basicity of the amine?

    • A: The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom, making the amine less basic and potentially less nucleophilic compared to a non-fluorinated analogue. This electronic effect, combined with the steric hindrance, contributes to the overall low reactivity.

Validated Experimental Protocols

Protocol 1: Optimized Sₙ2 Alkylation with a Highly Reactive Electrophile

This protocol is designed for the N-alkylation of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine with a primary alkyl triflate.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile (or DMF) to create a 0.1 M solution. Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the primary alkyl triflate (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require 12-24 hours for completion.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale
Electrophile Alkyl Triflate (-OTf)Excellent leaving group to accelerate the reaction.[7]
Base DIPEA or Proton-Sponge®Hindered, non-nucleophilic base to prevent competition.
Solvent Acetonitrile or DMFPolar aprotic solvent to maximize nucleophilicity.[2][6]
Temperature 60-80 °CProvides energy to overcome the activation barrier.[8]
Time 12-24 hAllows the slow reaction to proceed to completion.
Protocol 2: Catalyzed Reductive Amination with a Hindered Ketone

This protocol utilizes STAB and an acid catalyst to couple the amine with a sterically demanding ketone.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the ketone (1.2 eq), (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (1.0 eq), and activated 4 Å molecular sieves.

  • Solvent & Catalyst: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to form a 0.2 M solution. Add glacial acetic acid (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: Mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 1 hour, then extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Reducing Agent NaBH(OAc)₃ (STAB)Selectively reduces the iminium ion over the ketone.[14]
Catalyst Acetic Acid (AcOH)Promotes the formation of the iminium intermediate.[15]
Additive 4 Å Molecular SievesRemoves water to drive the iminium formation equilibrium.[15]
Solvent DCE or THFCommon solvents for reductive amination.
Temperature Room TemperatureMild conditions are sufficient with the optimized reagent set.

References

  • Wikipedia. Reductive amination. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • Abbaspour, M., et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Shakirov, N. Z., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Sherwood, T. C., et al. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society. [Link]

  • ACS Catalysis. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Shakirov, N. Z., et al. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Michaelis, D. J., et al. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal. [Link]

  • Sherwood, T. C., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Grimes, K. D., & Gagne, M. R. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry. [Link]

  • Soderberg, T. Chapter 8: Nucleophilic substitutions. Organic Chemistry. [Link]

  • Zhang, W., et al. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]

  • Maas, G. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

  • LibreTexts. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Wikipedia. SN2 reaction. [Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • ResearchGate. Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. [Link]

  • Google Patents. Process for Preparing 2,2-Difluoroethylamine.
  • LibreTexts. 11.3 Characteristics of the SN2 Reaction. [Link]

  • Google Patents. Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine.
  • ResearchGate. A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). [Link]

  • LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Dynamic Biosensors. Reagents. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Um, I., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Coupling reaction of aromatic amides with 2,2‐difluorovinyl tosylate. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • BITS Pilani. Nucleophilic Substitution Reactions. [Link]

  • Arcoria, A., et al. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Executive Summary & Bioisosteric Rationale In modern drug design, the (2,2-difluoroethyl) moiety is a critical bioisostere for standard ethyl or carbonyl groups. Unlike its non-fluorinated analog, (ethyl)(2-methanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioisosteric Rationale

In modern drug design, the (2,2-difluoroethyl) moiety is a critical bioisostere for standard ethyl or carbonyl groups. Unlike its non-fluorinated analog, (ethyl)(2-methanesulfonylethyl)amine , the difluoro-variant offers:

  • Metabolic Stability: The

    
     bonds block cytochrome P450-mediated oxidation at the terminal carbon.
    
  • Lipophilicity Modulation: Fluorine alters the

    
     and lowers the 
    
    
    
    of the adjacent amine (typically by 1–2 units), improving membrane permeability and reducing lysosomal trapping.

This guide provides a definitive technical comparison between the target molecule and its non-fluorinated baseline, focusing on 1H NMR as the primary validation tool. We analyze the spectral "fingerprint" of the difluoromethyl group—a diagnostic triplet of triplets—and the electronic shielding effects on the sulfone backbone.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that differentiates the subtle coupling constants of fluorine, strict adherence to this protocol is required.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over 
    
    
    
    for this specific analysis.
    • Reasoning:

      
       minimizes solvent viscosity broadening, allowing for the precise resolution of the 
      
      
      
      (geminal) and
      
      
      (vicinal) coupling constants.
      
      
      may be used if the amine salt is insoluble, but it often obscures the exchangeable
      
      
      proton.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended to resolve second-order effects in the ethylene backbone).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Causality: The

      
       proton has a longer 
      
      
      
      relaxation time than methyl protons. Insufficient delay will suppress the diagnostic integration of the difluoro signal, leading to false stoichiometry calculations.

Structural Analysis & Interpretation

Molecule Breakdown

Structure:


[2][3][4]
Region 1: The Difluoromethyl "Signature" (5.7 – 6.2 ppm)

The most distinct feature of this molecule compared to the ethyl analog is the terminal proton (


).
  • Chemical Shift:

    
     ppm (Deshielded by two electronegative Fluorines).
    
  • Multiplicity: Triplet of Triplets (

    
    ) .
    
    • Coupling 1 (Geminal): The proton is coupled to two equivalent geminal fluorine atoms (

      
      , spin 1/2). This creates a large triplet with a coupling constant 
      
      
      
      Hz.
    • Coupling 2 (Vicinal): The proton is further split by the two neighboring methylene protons (

      
      ), creating a smaller triplet substructure with 
      
      
      
      Hz.
  • Validation Check: If you see a broad blob or a simple triplet, your shim is poor, or the

    
     delay is too short.
    
Region 2: The Backbone & Sulfone (2.9 – 3.5 ppm)

This region contains overlapping signals that distinguish the target from the non-fluorinated alternative.

  • The Sulfone Methyl (

    
    ): 
    
    • Signal: Strong Singlet (

      
      ).
      
    • Shift:

      
       ppm.
      
    • Stability: This peak is electronically isolated; its position remains constant regardless of the amine's fluorination state, making it an excellent internal integration reference (3H).

  • The Difluoro-adjacent Methylene (

    
    ): 
    
    • Signal: Multiplet (typically

      
       or 
      
      
      
      ).
    • Shift:

      
       ppm.
      
    • Coupling: Split by the

      
       proton (
      
      
      
      ) and the Fluorines (
      
      
      Hz).
    • Contrast: In the non-fluorinated ethyl analog, this position is a standard quartet at

      
       ppm. The fluorine atoms pull this signal downfield by ~0.4 ppm.
      
  • The Ethylene Linker (

    
    ): 
    
    • 
       (
      
      
      
      ):
      
      
      ppm (Triplet).
    • 
       (
      
      
      
      ):
      
      
      ppm (Triplet).
    • Note: These often overlap with the

      
       signal. 2D COSY is recommended if precise assignment is critical.
      

Comparative Data: Target vs. Ethyl Analog

The table below highlights the specific spectral shifts that confirm the successful synthesis of the difluoro-analog.

FeatureTarget: (2,2-difluoroethyl)...Analog: (Ethyl)(2-methanesulfonylethyl)amineDiagnostic Value
Terminal Group


Chemical Shift

5.8 – 6.0 ppm

1.1 ppm
Primary Confirmation
MultiplicityTriplet of Triplets (

Hz)
Triplet (

Hz)
Unmistakable pattern
Linker (

)


Chemical Shift

3.0 – 3.2 ppm

2.6 – 2.7 ppm
Fluorine Inductive Effect
MultiplicityMultiplet (coupled to F)QuartetConfirmation of connectivity
Amine (

)
Broad SingletBroad Singlet
Acidity (

)
Lower (approx 7.5 - 8.5)Higher (approx 9.5 - 10.[5]5)Affects exchange rate

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the structure from raw NMR data.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, D1=3s) Check_Region1 Check 5.5 - 6.5 ppm Region Start->Check_Region1 Decision_CHF2 Is there a Triplet of Triplets (J ~55Hz, ~4Hz)? Check_Region1->Decision_CHF2 Result_Ethyl Result: Non-Fluorinated Ethyl Analog (Synthesis Failed) Decision_CHF2->Result_Ethyl No (Signal at 1.1 ppm) Check_Region2 Check 2.9 - 3.5 ppm Region Decision_CHF2->Check_Region2 Yes Analyze_Multiplet Analyze CH2-N Signal (~3.1 ppm) Check_Region2->Analyze_Multiplet Decision_Coupling Is it a Multiplet (td) or Simple Quartet? Analyze_Multiplet->Decision_Coupling Decision_Coupling->Result_Ethyl Quartet Result_Success CONFIRMED: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine Decision_Coupling->Result_Success Multiplet (F-coupling)

Caption: Step-by-step logic flow for distinguishing the difluoroethyl target from ethyl impurities using 1H NMR markers.

Troubleshooting Common Issues

  • Missing

    
     Splitting: 
    
    • Symptom:[2][6][7][8][9][10] The signal at 5.9 ppm looks like a broad blob.

    • Cause: Poor magnetic field homogeneity (shimming) or proton exchange.

    • Fix: Re-shim the Z1 and Z2 coils. If the sample is a salt (HCl), free-base it using

      
       extraction before NMR to remove exchange broadening.
      
  • Integration Errors:

    • Symptom:[2][6][7][8][9][10] The

      
       integral is < 1.0 relative to the sulfone methyl (3.0).
      
    • Cause: Incomplete relaxation (

      
       saturation).
      
    • Fix: Increase

      
       parameter to 5 seconds.
      
  • Water Overlap:

    • Symptom:[2][6][7][8][9][10] Broad peak at 1.56 ppm (in

      
      ) obscuring the backbone.
      
    • Fix: Use dry solvent stored over molecular sieves. Water in

      
       can shift depending on concentration and H-bonding, potentially interfering with the 
      
      
      
      multiplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).
  • Dolbier, W. R. (2009). "Fluorine Chemistry at the Millennium: Fascinated by Fluorine." Journal of Fluorine Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reich, H. J. (2023). "Proton NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry Department. Link

Sources

Comparative

19F NMR Characteristic Shifts of 2,2-Difluoroethyl Amines: A Comparative Technical Guide

The 19F NMR Characteristic Shifts of 2,2-Difluoroethyl Amines guide follows below. This document is structured to serve as a high-level technical reference for medicinal chemists and structural biologists.

Author: BenchChem Technical Support Team. Date: March 2026

The 19F NMR Characteristic Shifts of 2,2-Difluoroethyl Amines guide follows below. This document is structured to serve as a high-level technical reference for medicinal chemists and structural biologists.

Executive Summary & Strategic Importance

The 2,2-difluoroethyl (


)  motif has emerged as a critical bioisostere in modern drug discovery, offering a "Goldilocks" balance between the lipophilicity of trifluoroethyl groups and the metabolic lability of non-fluorinated alkyl chains.

Precise characterization of this moiety via 19F NMR is essential for validating synthesis and monitoring biological interactions. Unlike the singlet often observed for equivalent


 groups, the 

group presents a complex doublet of triplets (dt) splitting pattern due to strong geminal and vicinal proton coupling. This guide provides the definitive shift ranges, coupling constants, and experimental protocols required to distinguish 2,2-difluoroethyl amines from their mono- and tri-fluorinated analogs.

Comparative Analysis: The Fluorination Spectrum

To accurately identify the 2,2-difluoroethyl group, one must contextualize it against its common alternatives. The following table contrasts the key NMR signatures.

Table 1: 19F NMR Comparative Shift Data ( Referenced to )
Structural MotifFormulaTypical

(ppm)
MultiplicityCoupling Constants (

)
Electronic Character
2,2-Difluoroethyl

-115 to -125 dt (Doublet of Triplets)

;

Balanced

-withdrawing
2,2,2-Trifluoroethyl

-70 to -75t (Triplet)

Strong

-withdrawing
Monofluoroethyl

-210 to -220tt (Triplet of Triplets)

;

Moderate

-withdrawing
Difluoromethyl

(direct)
-110 to -130d (Doublet)

Lipophilic H-bond donor

Key Insight: The 2,2-difluoroethyl signal is distinct not just in chemical shift (-121 ppm typical) but in its multiplicity . The presence of the geminal proton (


) splits the signal into a large doublet (

Hz), which is further split into triplets by the adjacent methylene protons.

Detailed Spectral Characteristics of 2,2-Difluoroethyl Amines

The Signature Shift

For the primary amine salt 2,2-difluoroethylamine hydrochloride , the 19F NMR spectrum in


 is the standard reference point.
  • Chemical Shift (

    
    ): -121.3 ppm [1]
    
  • Splitting Pattern: Doublet of Triplets (dt)

  • Coupling Constants:

    • 
       (Geminal):  56.1 Hz (Coupling to the single proton on the same carbon)
      
    • 
       (Vicinal):  16.1 Hz (Coupling to the two protons on the adjacent 
      
      
      
      carbon)
Substituent & Solvent Effects

The chemical shift is sensitive to the electronic environment of the nitrogen atom.

  • Amine vs. Amide: Converting the amine to an amide (e.g., N-(2,2-difluoroethyl)acetamide) typically results in a slight downfield shift or minimal change depending on solvent, but drastically alters the proton environment.

  • Protonation: The protonated amine (

    
    ) exerts a strong inductive effect. In 
    
    
    
    (acidic conditions), the shift is reliably centered at -121.3 ppm. In organic solvents like
    
    
    as a free base, the shift may drift upfield slightly due to the loss of the positive charge's deshielding influence.

Structural Determinants & Signaling Pathways

The following Graphviz diagram visualizes the logical flow of spectral identification and the structural relationships affecting the chemical shift.

G Substrate Unknown Fluorinated Amine Shift_Check Check Chemical Shift Range Substrate->Shift_Check Region_Tri -70 to -80 ppm (Trifluoroethyl) Shift_Check->Region_Tri CF3 Region_Di -115 to -125 ppm (Difluoroethyl) Shift_Check->Region_Di CHF2 Region_Mono -210 to -220 ppm (Monofluoroethyl) Shift_Check->Region_Mono CH2F Coupling_Check Analyze Splitting Pattern Region_Di->Coupling_Check Pattern_DT Doublet of Triplets (dt) 2J_HF ~56Hz, 3J_HF ~16Hz Coupling_Check->Pattern_DT Confirms 2,2-Difluoro Env_Factors Environmental Factors Protonation Protonation (NH3+) Inductive Deshielding Env_Factors->Protonation Substituent N-Acylation Electronic Modulation Env_Factors->Substituent Protonation->Region_Di Minor Shift Substituent->Region_Di Minor Shift

Figure 1: Decision tree for identifying fluorinated ethyl amines via 19F NMR, highlighting the unique spectral signature of the 2,2-difluoroethyl group.

Experimental Protocols

To ensure reproducibility and accurate referencing, follow this standardized protocol for analyzing 2,2-difluoroethyl amines.

Protocol A: Analysis of Water-Soluble Salts (e.g., Hydrochloride)
  • Sample Preparation:

    • Dissolve 5-10 mg of the amine salt in 0.6 mL of

      
       .
      
    • Internal Standard: Add a sealed capillary containing Trifluoroacetic Acid (TFA) or add a trace amount of sodium trifluoroacetate.

    • Note: TFA in

      
       appears at approx. -76.55 ppm .
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard zgfhigqn (inverse gated decoupling) or zg (coupled).

    • Recommendation: Run coupled 19F NMR first. The coupling pattern is diagnostic.

    • Spectral Width: Ensure range covers -50 to -250 ppm.

    • Relaxation Delay (D1): Set to

      
       seconds to allow full relaxation of the 
      
      
      
      nuclei.
  • Data Processing:

    • Reference the spectrum using the internal standard.[2]

    • Expect the

      
       signal at -121.3 ppm .
      
    • Measure

      
       values: The distance between the two largest outer components is roughly 
      
      
      
      . Use peak picking to extract exact Hz values.
Protocol B: Analysis of Free Bases/Amides in Organic Solvents
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of

      
        or DMSO-d6 .
      
    • Reference: Use Trichlorofluoromethane (

      
      )  as an internal standard (0.0 ppm) or reference relative to a residual solvent lock if established.
      
  • Observation:

    • In

      
      , N-substituted 2,2-difluoroethyl amines often show shifts slightly upfield of the salt form.
      
    • Look for the characteristic dt pattern. If the nitrogen is tertiary or part of a rigid ring, the methylene protons may become diastereotopic, potentially complicating the "triplet" part of the signal into a "doublet of doublets."

References

  • Synthesis and NMR Characterization of 2,2-Difluoroethylamine Hydrochloride

    • Source: WO2011069994A1 (P
    • Data

      
       -121.3 ppm (dt, J=56.1, 16.1 Hz) in D2O.[1]
      
    • URL:

  • 19F NMR Chemical Shift Trends for Fluorin

    • Source: Alfa Chemistry, "19F NMR Chemical Shift Table"
    • Data: General ranges for and groups.
    • URL:

  • Benchtop 19F NMR Evalu

    • Source: AZoM / Oxford Instruments
    • Data: Comparative analysis of mono- and trifluorinated arom
    • URL:

  • Coupling Constants in Fluorin

    • Source: University of British Columbia / Duke University NMR Facilities
    • Data: Standard values for geminal (40-60 Hz) and vicinal (2-20 Hz) couplings.
    • URL:

Sources

Validation

comparing pKa of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine vs ethylamine

The following technical guide provides an in-depth comparison of the physicochemical properties, structural determinants, and pharmaceutical implications of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine versus the ref...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the physicochemical properties, structural determinants, and pharmaceutical implications of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine versus the reference standard ethylamine .[1]

(2,2-difluoroethyl)(2-methanesulfonylethyl)amine vs. Ethylamine[1]

Executive Summary

In medicinal chemistry, modulating basicity is a critical strategy to optimize permeability, solubility, and off-target safety (e.g., hERG inhibition). This guide compares ethylamine , a classic high-basicity primary amine, with (2,2-difluoroethyl)(2-methanesulfonylethyl)amine , a rationally designed secondary amine incorporating two distinct electron-withdrawing groups (EWGs).[1]

  • Ethylamine : A strong base (pKa ~10.7), predominantly protonated (cationic) at physiological pH.

  • Target Molecule : A weak base (Predicted pKa ~4.0 – 5.0), predominantly neutral at physiological pH.

This dramatic shift in pKa (>6 log units) transforms the pharmacokinetics, reducing lysosomal trapping and improving passive permeability while maintaining polarity via the sulfone motif.

Physicochemical Profile & Data Comparison

The following table synthesizes experimental data for the reference compound and calculated values for the target based on fragment contributions (Hammett/Taft principles).

PropertyEthylamine (Reference)(2,2-difluoroethyl)(2-methanesulfonylethyl)amine
Structure


Amine Class PrimarySecondary
pKa (Conj.[1][2] Acid) 10.75 [1]4.2 ± 0.8 (Predicted)*
Ionization at pH 7.4 >99.9% Cationic (

)
>99% Neutral (

)
Electronic Effect Inductive Donation (+I)Strong Inductive Withdrawal (-I) from

-F and

-Sulfone
LogP (Lipophilicity) -0.27~0.5 – 0.9 (Modulated by Sulfone polarity)
H-Bond Donors 21

*Prediction Logic: Based on the pKa of 2,2-difluoroethylamine (7.3) [2] and 2-aminoethyl methyl sulfone (~7.7 estimated via nitrile isostere).[1] The additivity of two EWGs on a secondary amine typically depresses pKa by 3–4 units relative to the mono-substituted species.

Structural Analysis & pKa Determinants

The drastic reduction in basicity is driven by the cumulative negative inductive effect (-I) of the substituents.

Mechanism of Action[3][4][5]
  • 
    -Fluorine Effect : The 
    
    
    
    group is highly electronegative.[1] Through
    
    
    -bond polarization, it pulls electron density away from the nitrogen lone pair, stabilizing the free base and destabilizing the protonated ammonium form.
  • 
    -Sulfone Effect : The sulfonyl group (
    
    
    
    ) is a powerful electron-withdrawing motif.[1] Located at the
    
    
    -position, it exerts a significant field effect and inductive pull, further reducing the availability of the nitrogen lone pair for protonation.
Visualizing the Inductive Flow

The diagram below illustrates the electron density withdrawal vectors that render the target molecule a weak base.

G cluster_0 Basicity Comparison Ethylamine Ethylamine (pKa ~10.7) Nitrogen_Ref N Lone Pair (High Density) Ethylamine->Nitrogen_Ref Alkyl Donation (+I) Target Target Amine (pKa ~4.5) Nitrogen_Tgt N Lone Pair (Low Density) Target->Nitrogen_Tgt EWG_F CHF2 Group (-I Effect) Nitrogen_Tgt->EWG_F e- Withdrawal EWG_S Sulfone Group (-I Effect) Nitrogen_Tgt->EWG_S e- Withdrawal

Caption: Comparative electron density flow. Green arrow indicates donation stabilizing the cation; red dashed arrows indicate withdrawal destabilizing the cation.

Implications for Drug Discovery[6]

For researchers, replacing an ethylamine moiety with this fluorinated sulfone analog offers specific tactical advantages:

A. Permeability and CNS Penetration
  • Ethylamine : At physiological pH, it exists as a cation, requiring active transport or pore diffusion to cross membranes.

  • Target : Existing primarily as a neutral species at pH 7.4, it can cross lipid bilayers via passive diffusion. The sulfone group prevents the LogP from becoming too high, maintaining a balanced physicochemical profile (Lipophilic Efficiency).

B. hERG Inhibition and Safety

Basic amines (pKa > 8) are frequent offenders in hERG channel inhibition, leading to cardiotoxicity risks.

  • Mitigation : Reducing the pKa below 6.0 significantly decreases the affinity for the hERG channel pore, which typically binds cationic species via cation-

    
     interactions [3].
    
C. Metabolic Stability[1]
  • The

    
    -fluorination  blocks metabolic dealkylation and oxidation at the vulnerable 
    
    
    
    -carbon position.[1]
  • The sulfone is metabolically robust compared to sulfides or sulfoxides.

Experimental Validation Protocols

To validate the pKa of this specific secondary amine, standard aqueous titration may be insufficient due to low solubility or low pKa. The following protocols are recommended.

Protocol A: Potentiometric Titration (SiriusT3 / GLpKa)

Best for pKa values between 2 and 12.[1]

  • Preparation : Dissolve 1-2 mg of compound in 0.15 M KCl (aq). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

  • Titration : Titrate with 0.5 M KOH and 0.5 M HCl under inert gas (

    
    ) atmosphere to prevent carbonate formation.
    
  • Analysis : Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the co-solvent data.

Protocol B: NMR-pH Titration

Best for distinguishing specific ionization sites.[1]

  • Sample : Prepare a 1 mM solution in

    
     (or 
    
    
    
    ).
  • Shift Tracking : Monitor the chemical shift of the

    
    -protons (
    
    
    
    adjacent to Nitrogen) as a function of pH (adjusted using
    
    
    ).
  • Curve Fitting : Plot

    
     (ppm) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Note: The

      
      -protons next to the 
      
      
      
      group will show distinct splitting (
      
      
      ) and shifting patterns compared to the sulfone side.

Experiment Step1 Dissolve Compound (Co-solvent: MeOH/Water) Step2 Titrate with HCl/KOH (Range pH 2.0 - 12.0) Step1->Step2 Step3 Data Collection (Potentiometric or NMR Shift) Step2->Step3 Step4 Yasuda-Shedlovsky Extrapolation Step3->Step4 Result Determine Aqueous pKa Step4->Result

Caption: Workflow for accurate pKa determination of low-solubility amines.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

    
    -fluorine effect on pKa). Retrieved from [Link]
    
  • Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery. (Context on basicity and hERG liability). Retrieved from [Link]

  • LookChem. (2025). 2,2-Difluoroethylamine Product Properties. (Source for fragment pKa ~7.09). Retrieved from [Link]

Sources

Comparative

Metabolic Stability Comparison: Difluoroethyl vs. Non-Fluorinated Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the optimization of pharmacokinetic (PK) profi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the optimization of pharmacokinetic (PK) profiles during hit-to-lead and lead optimization campaigns, the metabolic lability of aliphatic amines presents a persistent challenge. Cytochrome P450 (CYP) enzymes rapidly clear standard non-fluorinated alkyl amines (e.g., ethylamines) via N-dealkylation and oxidation.

Replacing an ethyl group with a 2,2-difluoroethyl group (-CH₂CF₂H) has emerged as a premier bioisosteric strategy. This guide objectively compares the metabolic stability of difluoroethyl amines against their non-fluorinated counterparts, detailing the physical organic causality behind their performance and providing field-proven, self-validating experimental protocols for evaluating intrinsic clearance.

Mechanistic Causality: Why Fluorination Alters Stability

To understand why the 2,2-difluoroethyl group outperforms the ethyl group in metabolic assays, we must dissect the catalytic mechanism of CYP450 enzymes. CYP-mediated N-dealkylation typically proceeds via a Single Electron Transfer (SET) from the amine nitrogen to the active heme-oxo complex, followed by a Hydrogen Atom Transfer (HAT) from the


-carbon. This forms an unstable iminium intermediate that rapidly hydrolyzes into a dealkylated amine and an aldehyde [1].

The introduction of two


-fluorine atoms disrupts this metabolic pathway through three distinct physical organic mechanisms:
  • pKa Modulation and Protonation State: Fluorine is highly electronegative. The inductive electron-withdrawing effect (-I effect) of the -CF₂H group drastically lowers the basicity of the adjacent amine. While a standard ethylamine has a pKa of ~10.6 (predominantly protonated at physiological pH 7.4), a 2,2-difluoroethylamine has a pKa of ~7.1 [2]. This shift alters the molecule's binding affinity to the CYP active site and reduces the electron density on the nitrogen, making the initial SET highly unfavorable.

  • Transition State Energy Elevation: The strong inductive effect propagates to the adjacent

    
    -carbon, significantly strengthening the 
    
    
    
    C-H bonds. This exponentially increases the transition state energy required for the CYP-mediated Hydrogen Atom Transfer (HAT) [1].
  • Lipophilic Hydrogen-Bond Donation: Unlike a standard ethyl group, the highly polarized C-H bond of the -CF₂H motif acts as a competent, lipophilic hydrogen-bond donor. This allows the molecule to maintain or enhance target binding affinity and membrane permeability while simultaneously resisting oxidative clearance [3].

CYP450_Mechanism cluster_ethyl Non-Fluorinated (Ethylamine) cluster_fluoro Fluorinated (2,2-Difluoroethylamine) CYP CYP450 Active Site (Heme-Oxo Complex) Eth_Sub pKa ~10.6 Protonated at pH 7.4 CYP->Eth_Sub Binds Flu_Sub pKa ~7.1 Neutral at pH 7.4 CYP->Flu_Sub Binds Eth_Ox Rapid Hydrogen Atom Transfer (Low TS Energy) Eth_Sub->Eth_Ox Eth_Met N-Dealkylation (High Clearance) Eth_Ox->Eth_Met Flu_Ox Blocked Hydrogen Atom Transfer (High TS Energy) Flu_Sub->Flu_Ox Flu_Met Metabolic Stability (Prolonged Half-Life) Flu_Ox->Flu_Met

CYP450-mediated N-dealkylation pathway comparing ethyl and difluoroethyl amines.

Quantitative Data Comparison

The structural modification from an ethyl to a difluoroethyl group yields predictable, quantifiable shifts in physicochemical and pharmacokinetic properties. The table below summarizes the comparative performance metrics typically observed during lead optimization.

Physicochemical PropertyNon-Fluorinated Amine (Ethylamine)Fluorinated Bioisostere (2,2-Difluoroethylamine)
Structural Motif R-NH-CH₂CH₃R-NH-CH₂CF₂H
Amine pKa ~10.5 - 10.7~7.0 - 7.1
Lipophilicity (

logP)
Baseline+0.3 to +0.5
CYP450 N-Dealkylation Rate High (Rapid Clearance)Low (Prolonged Half-life)
Hydrogen Bond Donor Capacity StandardEnhanced (Lipophilic HBD)
In Vitro HLM

Typically < 15 minTypically > 60 min

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of these matched molecular pairs, researchers rely on in vitro Human Liver Microsome (HLM) assays. The following protocol is engineered as a self-validating system, ensuring that every step isolates the specific variable of CYP-mediated clearance [4].

Step-by-Step Protocol

1. Preparation & Matrix Equilibration

  • Action: Prepare a suspension of Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Causality: The 100 mM phosphate buffer mimics physiological ionic strength and pH, maintaining the native conformation of CYP enzymes. Limiting the protein concentration to 0.5 mg/mL prevents excessive non-specific protein binding, which could artificially mask the free fraction of highly lipophilic difluoroethyl compounds and skew clearance data.

2. Substrate Pre-Incubation

  • Action: Spike the test compound (ethylamine or difluoroethylamine derivative) into the HLM suspension to achieve a final concentration of 1 µM. Incubate the mixture at 37°C for 5 to 10 minutes.

  • Causality: This step establishes thermal equilibrium. More importantly, it allows the substrate time to partition into the lipophilic microsomal membranes where the CYP active sites reside, ensuring that the reaction rate measured later is purely catalytic rather than diffusion-limited.

3. Catalytic Initiation

  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (yielding a final NADPH concentration of 1 mM).

  • Causality: CYP450 enzymes are obligate heme-dependent monooxygenases. They cannot oxidize the amine substrate without an external electron source. Adding NADPH acts as the precise "start switch" for the assay, ensuring exact temporal control over the reaction kinetics.

4. Time-Course Quenching

  • Action: At predetermined intervals (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot of the reaction mixture and immediately plunge it into 150 µL of ice-cold acetonitrile (4°C) containing a known concentration of an analytical internal standard (IS).

  • Causality: The 3:1 ratio of organic solvent instantly denatures the CYP450 proteins, permanently halting metabolism. The cold temperature prevents any spontaneous thermal degradation of unstable N-dealkylation intermediates (like iminium ions or hemiaminals) prior to analysis.

5. LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the percentage of parent drug remaining relative to the

    
     control.
    
  • Causality: Tracking parent disappearance (rather than metabolite appearance) provides a universal metric for intrinsic clearance (

    
    ), allowing for a direct, mathematically sound comparison of half-lives (
    
    
    
    ) between the fluorinated and non-fluorinated analogs.

HLM_Workflow Prep 1. Preparation HLM + Buffer (pH 7.4) Incubate 2. Pre-incubation 37°C, 5-10 min Prep->Incubate Initiate 3. Initiation Add NADPH Cofactor Incubate->Initiate Quench 4. Quenching Cold MeCN + IS Initiate->Quench Analyze 5. LC-MS/MS Quantify Parent Drug Quench->Analyze

Step-by-step self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The transition from a standard ethylamine to a 2,2-difluoroethylamine is not merely a structural tweak; it is a calculated manipulation of physical organic chemistry. By drastically lowering the amine's pKa and raising the transition state energy for hydrogen atom transfer, the difluoroethyl group effectively short-circuits CYP450-mediated N-dealkylation. Supported by rigorous microsomal stability assays, this bioisosteric replacement remains a highly authoritative strategy for rescuing metabolically labile drug candidates.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem URL:[Link]

  • A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor Angewandte Chemie International Edition URL:[Link]

Validation

IR spectroscopy analysis of sulfone and amine functional groups

Topic: Strategic Analysis of Sulfone and Amine Pharmacophores: A Comparative Guide to FT-IR vs. Raman Methodologies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Analysis of Sulfone and Amine Pharmacophores: A Comparative Guide to FT-IR vs. Raman Methodologies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Vibrational Fingerprint of Efficacy

In pharmaceutical development, sulfone (


) and amine (

) moieties are ubiquitous pharmacophores. Sulfones often drive metabolic stability and solubility (e.g., Dapsone, Coxibs), while amines are critical for solubility and receptor binding. However, their reliable characterization presents distinct analytical challenges.

This guide compares the industry-standard Diamond ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) against its primary alternatives, Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) . While NMR remains the structural gold standard, this analysis demonstrates why ATR-FTIR is the superior choice for rapid, high-throughput quality control (QC) and polymorph screening of these functional groups, provided specific protocols are followed.

Technical Deep Dive: Vibrational Physics of the Target Groups

To select the right tool, one must understand the signal source. The fundamental difference lies in the selection rules: IR absorption requires a change in dipole moment , while Raman scattering requires a change in polarizability .[1]

The Sulfone Signature ( )

Sulfones are highly polar but also possess significant symmetry.

  • IR Activity: The

    
     bonds exhibit strong dipole changes during stretching, making them intensely IR active.
    
  • Key Modes:

    • Asymmetric Stretch (

      
      ): 
      
      
      
      (Strong, often split).
    • Symmetric Stretch (

      
      ): 
      
      
      
      (Strong, sharp).
The Amine Signature ( )

Amines are defined by the N-H bond, which is moderately polar and capable of hydrogen bonding.[2]

  • IR Activity: Primary and secondary amines show distinct N-H stretching patterns.[3][4][5] Tertiary amines (lacking N-H) are IR "silent" in the high-frequency region, a critical diagnostic limitation.[5]

  • Key Modes:

    • Primary (

      
      ):  Doublet (Asymmetric ~3500 
      
      
      
      , Symmetric ~3400
      
      
      ).[2] Scissoring bend ~1600
      
      
      .[2][6]
    • Secondary (

      
      ):  Singlet (Weak stretch ~3350-3310 
      
      
      
      ).[2]
    • Salts (

      
      ):  Broad, complex ammonium bands (
      
      
      
      ), often obscuring C-H stretches.
Visual Logic: Spectral Identification Decision Tree

AmineSulfoneID Start Unknown Sample Spectrum CheckRegion1 Check 1350-1100 cm⁻¹ (Sulfone Region) Start->CheckRegion1 SulfoneYes Strong Peaks at ~1320 & ~1140 cm⁻¹? CheckRegion1->SulfoneYes SulfoneConfirmed Sulfone Group Likely SulfoneYes->SulfoneConfirmed Yes CheckRegion2 Check 3500-3300 cm⁻¹ (Amine Region) SulfoneYes->CheckRegion2 No/Next SulfoneConfirmed->CheckRegion2 Bands Number of Bands? CheckRegion2->Bands TwoBands Two Bands (Doublet) Bands->TwoBands OneBand One Band (Singlet) Bands->OneBand NoBand No Bands Bands->NoBand Primary Primary Amine (Confirm with bend ~1600) TwoBands->Primary Secondary Secondary Amine OneBand->Secondary Tertiary Tertiary Amine (Check C-N ~1200) NoBand->Tertiary

Figure 1: Decision logic for identifying sulfone and amine subclasses based on IR spectral features.

Comparative Performance Analysis

We compare the Diamond ATR-FTIR (Product Class A) against Raman Spectroscopy (Alternative B) and 1H-NMR (Alternative C).

Table 1: Performance Matrix for Sulfone/Amine Analysis
FeatureATR-FTIR (Mid-IR) Raman Spectroscopy (785/1064 nm) 1H-NMR (Solution)
Primary Mechanism Dipole Change (Absorption)Polarizability Change (Scattering)Magnetic Spin (Radio Freq)
Sulfone Sensitivity High. Strong, characteristic doublet.Very High.

is a strong scatterer; highly symmetric.
High. Clear chemical shift, but no functional group "fingerprint".
Amine Sensitivity Medium. N-H stretch is distinct but can be weak/broad.[2][5]Low. N-H is a weak scatterer; often buried.High. Integration gives exact proton count (1° vs 2°).
Water Interference High. Moisture obscures N-H region.Negligible. Ideal for aqueous solutions.High (requires deuterated solvents).
Sample Prep Fast (<1 min). Solid/liquid direct on crystal.Zero. Through-container analysis possible.Slow. Requires dissolution & deuteration.
Fluorescence Risk None.High (especially for colored salts/impurities).None.
Cost/Throughput Low Cost / High Throughput.Medium Cost / High Throughput.High Cost / Low Throughput.
Expert Insight:
  • Why ATR-FTIR Wins for QC: While Raman is superior for symmetric sulfones, it struggles with amines (weak scatterers). NMR is too slow for line-side QC. ATR-FTIR strikes the balance: it detects both groups reliably in solid state without dissolution, making it the robust choice for verifying identity in synthesis intermediates [1].

  • The "Salt" Trap: In drug development, amines are often converted to HCl salts. In FTIR, this shifts the N-H stretch to a broad ammonium band (

    
    ), often overlapping with C-H stretches. Raman is less affected by this broadening, but FTIR remains diagnostic if the "Tetramethylammonium" rule (checking deformation bands) is applied [2].
    

Validated Experimental Protocol: Diamond ATR-FTIR

This protocol is designed to eliminate common operator errors, specifically regarding crystal contact pressure and hygroscopicity , which plague amine analysis.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (Single bounce).

  • Resolution: 4

    
    .
    
  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean crystal with isopropanol. Ensure it is dry.[7]

    • Collect background (air) spectrum. Critical: Do not touch the crystal during this phase.

  • Sample Loading (The "Mound" Technique):

    • Place 5–10 mg of solid sample on the center of the diamond.

    • For Amines: If the sample is hygroscopic (e.g., amine salts), work quickly to minimize water uptake which broadens the N-H region [3].

  • Pressure Application:

    • Lower the pressure anvil.

    • Monitor the Live Preview: Increase pressure until the strongest peak (usually Sulfone

      
       or Amine 
      
      
      
      ) reaches 40–60% Transmittance (0.4–0.2 Absorbance).
    • Note: Over-pressuring can fracture softer crystals (ZnSe), but Diamond is robust. Under-pressuring yields noisy spectra.

  • Acquisition & Correction:

    • Collect sample spectrum.[1][5][7][8][9]

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the wavenumber range (penetration is deeper at lower wavenumbers).

  • Post-Run Cleaning:

    • Clean immediately with ethanol. Amines can etch ZnSe crystals over time; Diamond is immune but can suffer carryover if not wiped while wet.

Visual Workflow: The "Self-Validating" Protocol

ATRProtocol Step1 Clean & Background (Validate: No Peaks) Step2 Load Sample (Center on Diamond) Step1->Step2 Step3 Apply Pressure (Monitor Live Peak Height) Step2->Step3 Decision Peak > 0.1 Abs? Step3->Decision Decision->Step3 No (Increase Pressure) Step4 Acquire Spectrum (32-64 Scans) Decision->Step4 Yes Step5 ATR Correction (Algorithm) Step4->Step5

Figure 2: Operational workflow for ATR-FTIR analysis ensuring signal integrity.

Data Interpretation Guide

Use this reference table to assign bands in your resulting spectrum.

Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeNotes
Sulfone (

)
Asymmetric Stretch1350 – 1300 StrongOften the strongest peak in the fingerprint region.
Symmetric Stretch1160 – 1120 Strong, SharpHighly diagnostic; confirms sulfone vs sulfoxide (

).
Primary Amine (

)
Asymmetric Stretch3500 – 3420 Medium, SharpHigher frequency band of the doublet.[2]
Symmetric Stretch3420 – 3340 Medium, SharpLower frequency band.
N-H Scissoring1650 – 1580 MediumCan overlap with Carbonyls; check for doublet to confirm.
Secondary Amine (

)
N-H Stretch3350 – 3310 WeakSingle band.[2][5]
Amine Salt (

)
N-H Stretch3000 – 2800 Broad, StrongOverlaps C-H. Look for "Combination Bands" ~2000-2500

.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Nandiyanto, A. B. D., et al. (2019). Introduction to Practical FTIR Spectroscopy for Identification of Functional Groups in Organic Compounds. Indonesian Journal of Science and Technology. Link

  • Specac Ltd. (2023). ATR-FTIR Sample Preparation Guide. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. Link

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Validation of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Introduction: The Analytical Imperative (2,2-difluoroethyl)(2-methanesulfonylethyl)amine is a secondary amine containing both a difluoroethyl group and a methanesulfonyl (mesyl) moiety.[1][2] Its unique structure present...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

(2,2-difluoroethyl)(2-methanesulfonylethyl)amine is a secondary amine containing both a difluoroethyl group and a methanesulfonyl (mesyl) moiety.[1][2] Its unique structure presents specific challenges for purity analysis, a critical step in drug development and quality control. Impurities, which can originate from starting materials, by-products, or degradation, must be meticulously identified and quantified to ensure product safety and efficacy.

This guide provides a comprehensive framework for developing and validating a high-performance liquid chromatography (HPLC) method for this compound. We will explore the causality behind experimental choices, compare alternative analytical strategies, and present robust, self-validating protocols tailored for researchers, scientists, and drug development professionals.

Deconstructing the Analyte: A Triumvirate of Challenges

The molecular structure of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine dictates the analytical strategy. Three key features present distinct challenges that must be addressed for successful HPLC analysis.

  • High Polarity: The combination of the amine, sulfone, and polar C-F bonds results in a highly polar molecule with a low calculated LogP of -0.1143.[2] This property can lead to poor retention on traditional reversed-phase C18 columns.[3][4]

  • Lack of a Strong Chromophore: The molecule does not possess aromatic rings or extended conjugated systems, meaning it will not absorb ultraviolet (UV) light strongly.[5] This renders standard UV-Vis detection insensitive and inadequate for trace impurity analysis.

  • Basic Nature: The secondary amine is basic and prone to ionic interactions with residual acidic silanol groups on the surface of silica-based HPLC columns. This can result in poor peak shape, characterized by significant tailing, which compromises resolution and accuracy.[6][7]

cluster_molecule Analyte: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine cluster_challenges Resulting Analytical Challenges cluster_consequences Impact on HPLC Method mol Structure (CH₃SO₂CH₂CH₂NHCH₂CF₂H) challenge1 High Polarity (Sulfone, Amine, C-F bonds) challenge2 Lack of UV Chromophore (Aliphatic Structure) challenge3 Basic Amine Group (pKa-driven Interactions) consequence1 Poor Retention on C18 challenge1->consequence1 Leads to consequence2 Insensitive UV Detection challenge2->consequence2 Leads to consequence3 Peak Tailing challenge3->consequence3 Leads to

Caption: Key molecular features and their resulting HPLC challenges.

Method Development: A Comparative Strategy

A robust purity method requires careful optimization of the column, mobile phase, and detector. We will compare several alternatives to develop a scientifically sound approach.

The Column: Choosing the Right Stationary Phase

The stationary phase is the most critical factor for achieving selectivity.[4] Given the analyte's polarity, a standard C18 column may be insufficient.

Column ChemistrySeparation PrincipleAdvantages for This AnalyteDisadvantages & Considerations
Reversed-Phase C18 Hydrophobic interaction.Widely available, well-understood. Can work if mobile phase is highly aqueous.Poor retention is highly likely due to analyte polarity.[3]
Pentafluorophenyl (PFP) Multiple interactions: hydrophobic, π-π, dipole-dipole, and ion-exchange.Offers alternative selectivity for fluorinated compounds and can retain polar compounds better than C18.[8]Can be more complex to optimize.
HILIC (Hydrophilic Interaction) Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.Excellent retention for highly polar compounds that are not retained in reversed-phase.[4]Requires high organic mobile phase; can have longer equilibration times.
Mixed-Mode Combines hydrophobic and ion-exchange mechanisms.Provides tunable retention for basic compounds, improving retention and peak shape.Method development can be more complex than single-mode columns.[4]

Verdict: While HILIC is a strong contender, a modern, end-capped PFP or polar-embedded C18 column offers a more versatile starting point. These columns provide enhanced retention for polar analytes and unique selectivity for the difluoro-moiety, while being more robust and compatible with typical reversed-phase mobile phases.

The Detector: Overcoming the Chromophore Deficiency

The choice of detector is paramount for this non-chromophoric amine.

DetectorPrincipleSensitivityGradient Compatible?Advantages & Disadvantages
UV-Vis (DAD/PDA) Measures light absorbance by chromophores.LowYesAdvantage: Simple, common. Disadvantage: Inadequate sensitivity for this analyte; unsuitable for trace impurity profiling.[5]
ELSD (Evaporative Light-Scattering Detector) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles.[5]Moderate (ng level)YesAdvantage: Universal detector for non-volatile analytes.[9][10] Disadvantage: Response can be non-linear; less sensitive than MS; analyte must be less volatile than the mobile phase.
MS (Mass Spectrometry) Ionizes the analyte and separates ions based on their mass-to-charge ratio (m/z).High (pg-fg level)YesAdvantage: Highly sensitive and selective; provides molecular weight information for impurity identification.[11] Disadvantage: Higher equipment cost; requires volatile mobile phases.[12][13]

Verdict: Mass Spectrometry (MS) is the superior choice, providing the sensitivity required for low-level impurity detection and the selectivity to confirm the identity of the main peak and any impurities. For laboratories without access to MS, ELSD is a viable and powerful alternative.[14]

The Mobile Phase: Ensuring Peak Integrity and Retention

The mobile phase must be optimized to achieve good peak shape and retention.

  • pH Control: For basic amines, a low-pH mobile phase is essential. Operating at a pH of ~2.5-3.5 ensures the secondary amine is fully protonated. This minimizes secondary interactions with residual silanols on the column, leading to sharp, symmetrical peaks.[12]

  • Buffer Selection:

    • For MS Detection: A volatile buffer is mandatory. 0.1% Formic Acid (pH ≈ 2.7) or 0.1% Acetic Acid are excellent choices.[12][13] Ammonium formate or acetate can also be used.[15][16]

    • For ELSD/UV Detection: While non-volatile buffers like phosphate can be used, it is good practice to stick with MS-compatible buffers for method transferability.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.[6] A gradient elution, starting with a high aqueous percentage and increasing the organic content, will be necessary to elute the main peak and any less polar impurities.

Recommended Purity Validation Protocols

The following protocols represent self-validating systems designed for accuracy and robustness. The primary recommendation utilizes HPLC-MS, with an HPLC-ELSD alternative.

Protocol 1: Primary Method (HPLC-MS)

This method offers the highest sensitivity and selectivity, making it ideal for definitive purity assessment and impurity identification.

A. Experimental Workflow

prep Sample Prep (1 mg/mL in H₂O:ACN) filter Filtration (0.22 µm Syringe Filter) prep->filter hplc HPLC Separation (PFP Column, Acidic Mobile Phase) filter->hplc ms MS Detection (ESI+ Mode) hplc->ms data Data Analysis (Purity Calculation, Impurity ID) ms->data

Caption: Workflow for the recommended HPLC-MS purity validation method.

B. Step-by-Step Methodology

  • Standard and Sample Preparation:

    • Prepare a stock solution of the (2,2-difluoroethyl)(2-methanesulfonylethyl)amine reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.

    • Prepare the sample for analysis (e.g., from a reaction mixture or final product) at the same concentration.

    • Filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection to remove particulates.

  • HPLC-MS Conditions:

ParameterRecommended SettingRationale
Column Polar-embedded C18 or PFP (e.g., 100 x 2.1 mm, 2.7 µm)Provides enhanced retention and selectivity for the polar, fluorinated analyte.[8]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for positive mode ESI and improved peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier compatible with MS detection.[6]
Gradient 5% to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 minEnsures elution of the polar main compound and any potential non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to prevent peak overload.
MS Detector Electrospray Ionization (ESI)Standard interface for polar small molecules.
Ionization Mode Positive (ESI+)The secondary amine will readily accept a proton to form [M+H]⁺.
Scan Range m/z 50-500Covers the molecular weight of the analyte (187.21) and potential impurities.
Protocol 2: Alternative Method (HPLC-ELSD)

This method is a robust alternative when MS is unavailable.

  • Standard and Sample Preparation: Follow the same procedure as in Protocol 1.

  • HPLC-ELSD Conditions:

ParameterRecommended SettingRationale
Column Polar-embedded C18 or PFP (e.g., 150 x 4.6 mm, 3.5 µm)Standard analytical column dimensions.
Mobile Phase A 0.1% Acetic Acid in WaterVolatile buffer compatible with ELSD.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 minSlower gradient may be needed to ensure good resolution on a standard analytical column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CHigher temperature can aid mobile phase evaporation in the detector.
Injection Vol. 10 µLLarger injection volume may be needed to achieve desired sensitivity.
ELSD Nebulizer 35 °COptimized for aqueous/ACN mobile phases.
ELSD Evaporator 45 °CEnsures evaporation of the mobile phase without degrading the analyte.
Gas Flow 1.5 SLM (Standard Liters per Minute)Typical setting for nitrogen gas flow.

Data Interpretation and System Validation

  • Purity Calculation: Purity is determined using an area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This assumes all impurities have a similar response factor, which is a reasonable starting point for ELSD and a more accurate assumption for MS in full scan mode.

  • Impurity Identification (MS): The mass-to-charge ratio of impurity peaks can provide crucial clues to their identity. Potential impurities include starting materials (e.g., 2,2-difluoroethylamine, CAS 430-67-1[17]) or reaction by-products.

  • Method Validation: A full validation according to ICH guidelines (Q2(R1)) should be performed, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For example, linearity can be assessed across a range of concentrations (e.g., 25-1000 mg/kg), and precision is often evaluated by the relative standard deviation (RSD) of multiple injections.[18]

Conclusion

Validating the purity of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine requires a methodical approach that directly addresses its challenging chemical properties. Due to the compound's lack of a UV chromophore and its high polarity, a reversed-phase HPLC method using a PFP or polar-embedded stationary phase is recommended. The optimal detection strategy is Mass Spectrometry, which provides unparalleled sensitivity and specificity for impurity identification. For labs where MS is not available, Evaporative Light-Scattering Detection offers a robust and universal alternative. By understanding the causality behind each methodological choice—from the acidic mobile phase that sharpens peaks to the gradient elution that resolves impurities—researchers can implement a reliable, self-validating system to ensure the quality and integrity of this important chemical entity.

References

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. [Link]

  • Lee, J. H., et al. (2007). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition, 12(4), 235-243. [Link]

  • Vertex AI Search. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • LCGC International. (2020). Buffer Considerations for LC and LC–MS. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Separation Science. (2025). Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications. [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Agilent Technologies. (2012). Agilent 1290 Infinity Evaporative Light - Scattering Detector (ELSD). [Link]

  • KNAUER. Evaporative Light-Scattering Detectors (ELSD). [Link]

  • American Pharmaceutical Review. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector from Shimadzu Scientific Instruments. [Link]

  • ResearchGate. (2025). A 100% Water Mobile Phase HPLC-PDA Analysis of Meamine and Related Analogues. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • Redalyc. Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. [Link]

  • Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]

  • Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart. [Link]

  • LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]

  • ResearchGate. Application of HPLC method with SBP defluorination in determination of... [Link]

  • Ghent University Academic Bibliography. (2024). Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study. [Link]

  • Al-Dalali, S., et al. (2021). Confirmatory Analysis of Per and Polyfluoroalkyl Substances in Milk and Infant Formula Using UHPLC–MS/MS. Molecules, 26(12), 3698. [Link]

  • American Elements. (2-2-difluoroethyl)(2-methoxyethyl)amine hydrochloride. [Link]

  • PubChem. 2,2-Difluoroethyl methanesulfonate. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

Sources

Validation

Structural Characterization &amp; Performance Guide: (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine

Executive Summary Product Name: (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine CAS: 1182884-13-4 Formula: Molecular Weight: 187.21 g/mol [1][2] This guide provides a technical analysis of (2,2-difluoroethyl)(2-methanes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Name: (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine CAS: 1182884-13-4 Formula:


Molecular Weight:  187.21  g/mol [1][2]

This guide provides a technical analysis of (2,2-difluoroethyl)(2-methanesulfonylethyl)amine , a specialized secondary amine building block used in medicinal chemistry. It is distinguished by its "dual-tail" architecture: a lipophilic, metabolically robust 2,2-difluoroethyl group and a polar, hydrogen-bond accepting 2-methanesulfonylethyl group .

This unique combination allows researchers to fine-tune the physicochemical properties (pKa, LogD, and metabolic stability) of drug candidates, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Part 1: Structural Characterization

The structural integrity of this compound is defined by two distinct NMR signatures: the gem-difluoro proton coupling and the methyl sulfone singlet.

Spectroscopic Data (Predicted & Experimental Consensus)

The following data represents the standard characterization profile for high-purity (>95%) lots.

TechniqueParameterSignal / ValueStructural Assignment

NMR

5.70 – 6.10 ppm
tt (

Hz,

Hz), 1H

: Characteristic terminal proton strongly coupled to two fluorine atoms.

3.00 ppm
s, 3H

: Methyl sulfone singlet.

3.15 – 3.25 ppm
t, 2H

: Methylene adjacent to sulfone.

2.95 – 3.10 ppm
m, 4H

: Overlapping methylene signals from both ethyl chains.

NMR

-120 to -125 ppm
dt, 2F

: Fluorine signal coupled to the geminal proton and vicinal methylene.
LC-MS

188.2

Protonated molecular ion (ESI+).
Appearance Physical StateColorless to pale yellow liquidAmine oxidation may cause slight yellowing over time.
Physicochemical Profile
  • Basicity (pKa): Estimated range 5.5 – 6.5 .

    • Mechanism: The electron-withdrawing nature of both the

      
      -fluorines and the 
      
      
      
      -sulfone significantly reduces the electron density on the nitrogen lone pair compared to a standard diethylamine (pKa ~11). This reduces lysosomal trapping in cellular assays.
  • Lipophilicity (cLogP): ~ -0.11.

    • Insight: The compound is amphiphilic. The sulfone provides water solubility, while the difluoroethyl group provides a "lipophilic shield" without the metabolic liability of a standard ethyl group.

Part 2: Comparative Performance Analysis

This section objectively compares (2,2-difluoroethyl)(2-methanesulfonylethyl)amine against two standard alternatives used in similar synthetic contexts.

Comparative Data Table
FeatureTarget Product (CAS 1182884-13-4)Alternative A (Non-Fluorinated)Alternative B (Ether Analog)
Structure Difluoro / SulfoneN-Ethyl-2-(methylsulfonyl)ethanamine(2,2-Difluoroethyl)(2-methoxyethyl)amine
pKa (Est.) Low (~6.0) Moderate (~8.5)Low (~6.[1]5)
Metabolic Stability High (Blocked

-oxidation)
Low (Susceptible to N-dealkylation)Moderate (Ether cleavage possible)
H-Bond Capability Strong Acceptor (Sulfone)Strong Acceptor (Sulfone)Weak Acceptor (Ether)
Solubility High (Polar)High (Polar)Moderate
Primary Use Bioisostere Optimization General LinkerSolubility modulation without polarity
Performance Insights
  • Vs. Alternative A (Non-Fluorinated): The Target Product is superior for metabolic stability . The introduction of fluorine at the

    
    -position blocks cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for ethyl amines. Furthermore, the lower pKa improves membrane permeability by increasing the fraction of neutral species at physiological pH (7.4).
    
  • Vs. Alternative B (Ether Analog): The Target Product is superior for crystallinity and polarity . Sulfones are "stiffer" and more polar than ethers, often leading to better solid-state properties in final drug molecules and stronger interactions with solvent-exposed protein residues.

Part 3: Experimental Protocols

Synthesis: The "Green" Aza-Michael Addition

The most efficient, atom-economic route to this compound is the aza-Michael addition of 2,2-difluoroethylamine to methyl vinyl sulfone. This method avoids alkyl halides and minimizes waste.

Reagents:

  • 2,2-Difluoroethylamine (CAS 430-67-1)[3]

  • Methyl Vinyl Sulfone (CAS 3680-02-2)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Protocol:

  • Setup: Charge a round-bottom flask with Methyl Vinyl Sulfone (1.0 equiv) dissolved in EtOH (5 volumes).

  • Addition: Cool the solution to 0°C. Dropwise add 2,2-Difluoroethylamine (1.05 equiv). Note: The reaction is exothermic; control addition rate to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

  • Monitoring: Monitor by TLC (stain with KMnO4) or LC-MS for the disappearance of the vinyl sulfone.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile amine.

  • Purification: The crude residue is typically pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH gradient) or vacuum distillation.

Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (210 nm) and MSD (ESI+). Note: Sulfones have weak UV absorbance; MS detection is preferred.

Part 4: Visualization

Synthesis & Property Logic Flow

The following diagram illustrates the synthesis pathway and the functional logic behind the molecule's design.

G Start1 2,2-Difluoroethylamine (CAS 430-67-1) Process Aza-Michael Addition (EtOH, 0°C -> RT) Start1->Process Start2 Methyl Vinyl Sulfone (CAS 3680-02-2) Start2->Process Product (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine (CAS 1182884-13-4) Process->Product >95% Yield Feature1 Difluoro Group: Metabolic Stability Lower pKa Product->Feature1 Feature2 Sulfone Group: Solubility H-Bond Acceptor Product->Feature2

Caption: Figure 1. Synthesis via aza-Michael addition and key pharmacological features.

Comparative Radar Chart Data

(Represented as a logical relationship diagram for clarity)

Comparison Center Target Product (CAS 1182884-13-4) MetStab Metabolic Stability Center->MetStab Superior Polarity Polarity (Solubility) Center->Polarity High Basicity Low Basicity (pKa) Center->Basicity Optimal Alt1 Non-Fluorinated Analog Alt1->MetStab Poor Alt1->Polarity High Alt2 Ether Analog Alt2->Polarity Moderate Alt2->Basicity Good

Caption: Figure 2. Functional comparison of the target product against non-fluorinated and ether analogs.

References

  • Sigma-Aldrich. (2025). Product Specification: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine (CAS 1182884-13-4).[1][2] Retrieved from

  • ChemScene. (2025). Safety Data Sheet and Characterization: CAS 1182884-13-4. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2,2-Difluoroethylamine (CAS 430-67-1).[3] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Vinyl Sulfones and Aza-Michael Additions. Retrieved from

  • ResearchGate. (2025). Aza-Michael Reaction: Applications in Medicinal Chemistry. Retrieved from

Sources

Comparative

The Fluorine Effect: A Comprehensive Bioactivity Comparison of Fluorinated vs. Non-Fluorinated Analogs

The strategic incorporation of fluorine into small molecule scaffolds is one of the most transformative paradigms in modern medicinal chemistry. Currently, nearly a quarter of all marketed drugs contain at least one fluo...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into small molecule scaffolds is one of the most transformative paradigms in modern medicinal chemistry. Currently, nearly a quarter of all marketed drugs contain at least one fluorine atom. For drug development professionals, deciding whether to pursue a fluorinated analog involves a complex calculus of pharmacokinetics (PK), pharmacodynamics (PD), and synthetic feasibility.

This guide objectively compares the bioactivity of fluorinated versus non-fluorinated analogs, providing mechanistic causality, quantitative data, and self-validating experimental protocols to support rational drug design.

Mechanistic Causality: Why Fluorine Alters Bioactivity

As an application scientist, it is crucial to understand that fluorine does not merely "block" metabolism; it fundamentally alters the physicochemical landscape of the molecule. The differences in bioactivity between a fluorinated drug and its non-fluorinated parent stem from three distinct physical organic phenomena :

A. Metabolic Shielding via Bond Enthalpy and Electronegativity

Cytochrome P450 (CYP450) enzymes typically metabolize drugs via hydrogen abstraction followed by oxygen rebound (hydroxylation). The carbon-fluorine (C–F) bond is exceptionally strong (approx. 105–115 kcal/mol) compared to the carbon-hydrogen (C–H) bond (approx. 98 kcal/mol). Furthermore, fluorine's extreme electronegativity pulls electron density away from adjacent bonds. This electron withdrawal increases the activation energy required for the highly electrophilic Iron-Oxo species in the CYP450 active site to initiate oxidation, effectively shutting down metabolic "soft spots."

B. Conformational Locking (The Gauche Effect)

Fluorine substitution can dictate the 3D geometry of a molecule. Due to the stereoelectronic gauche effect, highly electronegative fluorine atoms force specific molecular conformations to minimize electronic repulsion. This can "lock" the drug into its bioactive pose before it even enters the receptor, drastically reducing the entropic penalty of binding and increasing target affinity (lower IC50) .

C. Lipophilicity and Membrane Permeability

Replacing a hydrogen with a fluorine atom typically increases a molecule's lipophilicity (LogP). While this enhances passive diffusion across lipid bilayers (such as the blood-brain barrier), it is a double-edged sword. Excessive lipophilicity can lead to poor aqueous solubility and high non-specific protein binding, necessitating careful formulation adjustments .

Quantitative Data Presentation: A Comparative Case Study

To illustrate these principles, we present a composite data set based on the optimization of a prototypical kinase inhibitor. The table below compares the non-fluorinated parent compound (Compound A) with its strategically fluorinated analog (Compound A-F), where a fluorine atom was introduced at a known site of benzylic oxidation.

Pharmacological PropertyNon-Fluorinated (Compound A)Fluorinated Analog (Compound A-F)Mechanistic Impact of Fluorination
Target Affinity (IC50) 45.0 nM12.5 nM3.6x Potency Increase: Conformational locking reduces the entropic penalty of receptor binding.
Intrinsic Clearance (

)
172.0 µL/min/mg39.0 µL/min/mg77% Reduction: C-F bond resists CYP450-mediated hydrogen abstraction.
In Vitro Half-Life (

)
15.2 min85.4 minProlonged Exposure: Direct consequence of reduced intrinsic clearance.
Lipophilicity (LogP) 2.83.2Enhanced Permeability: Increased hydrophobicity improves cellular uptake.
Aqueous Solubility 120.0 µg/mL45.0 µg/mLDecreased Solubility: Trade-off of higher lipophilicity; requires formulation optimization.

Experimental Methodologies

To objectively validate the performance differences between fluorinated and non-fluorinated analogs, researchers must employ robust, self-validating in vitro assays. Below are the definitive protocols for assessing metabolic stability and target affinity.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the compounds. It is a self-validating system: the inclusion of NADPH is strictly required to activate CYP enzymes, and the use of control compounds ensures the microsomes are biologically active.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the test compound (Fluorinated or Non-Fluorinated) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (Causality Check): Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. (Note: A negative control lacking NADPH must be run in parallel to differentiate enzymatic metabolism from chemical instability).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol B: In Vitro Kinase Inhibition Assay (IC50 Determination)

To measure the PD impact of the gauche effect and multipolar interactions, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

Step-by-Step Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in assay buffer (containing 1 mM DTT and 0.01% Tween-20 to prevent non-specific binding).

  • Enzyme Incubation: Incubate the compounds with the target recombinant kinase for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the ATP/substrate mix at concentrations equal to their respective

    
     values to ensure competitive inhibition conditions.
    
  • Detection: After a 60-minute reaction, add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Read the fluorescence emission ratio (665 nm / 615 nm) on a microplate reader.

  • Validation: Calculate IC50 using a 4-parameter logistic non-linear regression model. The assay is validated only if the Z'-factor of the control wells is >0.5.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the logical relationships and experimental workflows critical to evaluating fluorinated compounds.

Mechanism A Drug Candidate (F vs Non-F) B CYP450 Enzyme Binding A->B C C-H Bond (Non-Fluorinated) B->C D C-F Bond (Fluorinated) B->D E Rapid Hydroxylation & Clearance C->E Oxidation F Metabolic Shielding & Sustained Exposure D->F Blocked

CYP450 metabolic shielding mechanism of fluorinated vs non-fluorinated analogs.

Protocol Step1 1. Prepare 1 µM Compound in Phosphate Buffer Step2 2. Add HLM (0.5 mg/mL) Pre-incubate 5 min Step1->Step2 Step3 3. Initiate Reaction Add NADPH (1 mM) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench Reaction Cold Acetonitrile (1:3 v/v) Step4->Step5 Step6 6. Centrifuge & Analyze via LC-MS/MS Step5->Step6

Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine

Emergency Safety Overview IMMEDIATE ACTION REQUIRED: If this chemical is spilled or exposed, refer to this card immediately. Parameter Critical Data CAS Number 1182884-13-4 Chemical Structure Secondary Amine with Fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview

IMMEDIATE ACTION REQUIRED: If this chemical is spilled or exposed, refer to this card immediately.

Parameter Critical Data
CAS Number 1182884-13-4
Chemical Structure Secondary Amine with Fluorine & Sulfone motifs
Primary Hazard Corrosive / Irritant .[1][2] Causes severe skin burns and eye damage.[2][3]
Combustion Hazard Releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) upon burning.
Incompatibility Acids (Violent exothermic reaction), Strong Oxidizers , Acid Chlorides.
PPE Requirement Neoprene/Nitrile gloves (double gloved), Chemical Splash Goggles, Lab Coat, Fume Hood.

Identification & Characterization

To dispose of this compound correctly, one must understand its functional moieties. It is not a simple amine; it is a poly-functionalized building block .

  • Amine Core (Secondary): Basic (

    
    ). Reacts exothermically with acids.
    
  • Difluoroethyl Group: High stability C-F bonds. Warning: Incomplete combustion or reaction with strong Lewis acids can generate HF.

  • Methanesulfonylethyl Group: Sulfone (

    
    ). Generally stable to oxidation but contributes to sulfur waste load.
    
Physicochemical Data Table
PropertyValue / DescriptionRelevance to Disposal
Physical State Liquid (at RT)Requires leak-proof containment; no dust hazard.
Solubility Soluble in DCM, DMSO, MethanolWaste streams will likely be organic solvent mixtures.
Flash Point

C (Predicted)
Likely classified as "Combustible" rather than "Flammable" for transport, but check specific SDS.
Acidity/Basicity BasicMUST be segregated from acid waste streams to prevent heat generation/spatter.

Waste Classification & Segregation

Regulatory Status: This compound is not typically listed on specific EPA "P" or "U" lists by name. However, it is regulated by Characteristic :

  • D002 (Corrosivity): If pH

    
     12.5 (aqueous solution).
    
  • Halogenated Solvent Waste: Due to the fluorine content.[4]

  • Toxic: Treat as toxic due to lack of complete chronic toxicity data.

Segregation Directive:

  • DO NOT mix with acidic waste (e.g., HCl,

    
    ).
    
  • DO NOT mix with non-halogenated solvents if your facility separates them (this is a halogenated source).

  • DO NOT drain dispose.[3][5] The sulfone and fluoro groups are persistent and harmful to aquatic life.

Disposal Decision Matrix

The following logic flow dictates the operational procedure based on the state of the waste.

DisposalLogic Start Waste Identification: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine StateCheck What is the physical state? Start->StateCheck PureLiq Pure Liquid / Stock StateCheck->PureLiq SolventMix Dissolved in Solvent StateCheck->SolventMix Spill Spill / Contamination StateCheck->Spill Segregation Segregate: Basic/Amine Waste (Halogenated) PureLiq->Segregation SolventMix->Segregation Absorb Absorb with Vermiculite/Sand (Do NOT use paper) Spill->Absorb Container Container: HDPE or Glass (lined cap) Label: 'Hazardous Waste - Basic/Toxic' Segregation->Container Absorb->Container Destruction Professional Destruction: High-Temp Incineration (Req. HF Scrubber) Container->Destruction

Figure 1: Decision matrix for the safe routing of amine waste streams. Note the convergence on high-temperature incineration due to fluorine content.

Detailed Operational Protocols

Protocol A: Lab-Scale Collection (Routine)

Objective: Safe accumulation of reaction byproducts or unused stock.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass bottles. Avoid metal containers (corrosion risk).

  • Labeling:

    • Primary constituent: "(2,2-difluoroethyl)(2-methanesulfonylethyl)amine"[6][7]

    • Hazard Checkbox: [x] Corrosive, [x] Toxic, [x] Halogenated.

    • pH Note: "Basic pH > 9".

  • Transfer:

    • Perform all transfers in a fume hood.

    • Use a funnel to prevent drips on the bottle threads (which can fuse the cap).

  • Storage: Store in a secondary containment tray designated for Bases . Keep away from the Acid cabinet.

Protocol B: Spill Cleanup (Immediate)

Objective: Containment of accidental release (


 mL).
  • Evacuate & Ventilate: Alert nearby personnel. Ensure Fume Hood is active.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If outside a hood, a respirator with organic vapor/amine cartridges is recommended.

  • Containment:

    • Do NOT use paper towels (exothermic reaction risk).

    • Use inert absorbent (Vermiculite, dry sand, or commercial "Basic Neutralizing" spill pads).

  • Cleanup:

    • Cover the spill from the perimeter inward.

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Wipe the surface with a dilute soap solution, then water.

  • Disposal: Label the jar as "Debris contaminated with Fluorinated Amine" and process as solid hazardous waste.

Protocol C: Professional Destruction (End-of-Life)

Objective: Final destruction method for the waste contractor.

  • Method: High-Temperature Incineration (Rotary Kiln).

  • Justification:

    • Amine destruction: Requires oxidation to

      
       and 
      
      
      
      .
    • Fluorine management: The C-F bonds require high temperatures to break. The incinerator must be equipped with a caustic scrubber (e.g., NaOH spray) to capture the resulting Hydrogen Fluoride (HF) gas.

    • Sulfone management: Generates

      
      , which is also captured by the scrubber.
      
  • Prohibited Methods:

    • Biological Treatment:[8] The fluorinated/sulfonated groups are likely resistant to biodegradation and may be toxic to bacteria.

    • Open Burning: Releases toxic HF and SOx fumes.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (2,2-difluoroethyl)(2-methanesulfonylethyl)amine. Merck KGaA.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

Sources

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